Angelol A
Description
Properties
IUPAC Name |
[(1R,2S)-1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-6-11(2)19(23)27-18(20(3,4)24)17(22)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMYIOGFYYHKLA-PWZGUCPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]([C@@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Angelate Compounds: A Multi-Faceted Approach to Disrupting Cancer Cell Proliferation
An In-depth Technical Guide on the Mechanism of Action
This technical guide provides a comprehensive overview of the molecular mechanisms by which angelate compounds, a class of natural and synthetic molecules, exert their anti-cancer effects. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the signaling pathways, cellular processes, and experimental methodologies relevant to the study of these promising therapeutic agents.
Executive Summary
Angelate compounds, including Decursinol Angelate, Ingenol 3-angelate, Xanthoangelol, and 6-O-Angeloylenolin, have demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. Their mechanism of action is multifaceted, primarily involving the induction of programmed cell death (apoptosis), cell cycle arrest at critical checkpoints, and the modulation of key intracellular signaling pathways that govern cell survival and proliferation. This guide will delve into the core mechanisms, present quantitative data from various studies, provide detailed experimental protocols for key assays, and visualize the complex signaling networks through diagrams.
Core Mechanisms of Action
The anti-cancer efficacy of angelate compounds stems from their ability to interfere with fundamental cellular processes essential for tumor growth and survival. The two primary mechanisms are the induction of apoptosis and the arrest of the cell cycle.
Induction of Apoptosis
Angelate compounds trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common observation is the induction of oxidative stress through the generation of reactive oxygen species (ROS), which leads to the disruption of mitochondrial membrane potential. This event is a critical step in the intrinsic apoptotic cascade.
Key molecular events in angelate-induced apoptosis include:
-
Modulation of Bcl-2 Family Proteins: An increase in the expression of the pro-apoptotic protein Bax and a corresponding decrease in the anti-apoptotic protein Bcl-2 is a hallmark of angelate activity.
-
Mitochondrial Disruption: The altered Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3. Some angelates, like Xanthoangelol, have been shown to directly increase the level of cleaved caspase-3. 6-O-Angeloylenolin also activates caspase-3/7.
-
Death Receptor Pathway: Ingenol 3-angelate can differentially regulate apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), suggesting an interaction with the extrinsic pathway.[1]
Cell Cycle Arrest
Angelate compounds effectively halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, thereby preventing DNA replication and cell division.
-
G0/G1 Phase Arrest: Decursinol angelate has been shown to cause cell cycle arrest at the G0/G1 phase. This is often associated with the downregulation of key regulatory proteins such as Cyclin-Dependent Kinase 2 (CDK2) and CDK4.
-
G1 and G2/M Phase Arrest: Ingenol 3-angelate can induce cell cycle arrest at both the G1 and G2/M phases in melanoma cell lines.
-
S Phase Arrest: In some contexts, angelate compounds like PEP005 (ingenol-3-angelate) can lead to a decrease of cells in the S phase.[2]
The arrest at these checkpoints is a direct consequence of the modulation of cell cycle regulatory proteins, including CDKs and cyclins.
Key Signaling Pathways Modulated by Angelate Compounds
The induction of apoptosis and cell cycle arrest by angelate compounds is orchestrated through their influence on several critical intracellular signaling pathways.
Protein Kinase C (PKC) Pathway
Ingenol 3-angelate (PEP005) is a known modulator of Protein Kinase C (PKC) isoforms.[2][3] It acts as a broad-range activator of classical and novel PKC isoenzymes.[3] The activation of specific isoforms, such as PKCδ, is linked to pro-apoptotic effects.[2][3] This activation can lead to the translocation of PKCδ from the cytoplasm to the nucleus and other cellular membranes.[2]
Mitogen-Activated Protein Kinase (MAPK) Pathway
PEP005 has been shown to activate various components of the MAPK pathway, including Raf1, ERK1/2, JNK, and p38 MAPK.[2] The activation of the Ras/Raf/MAPK pathway is one of the downstream effects of PKC modulation that contributes to apoptosis.[2]
PI3K/AKT Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial survival pathway that is often dysregulated in cancer. PEP005 has been observed to inhibit this pathway, as evidenced by reduced levels of the phosphorylated (active) form of AKT.[2] This inhibition of pro-survival signaling further sensitizes cancer cells to apoptosis.
NF-κB Signaling Pathway
The transcription factor NF-κB plays a significant role in promoting inflammation and cell survival. 6-O-Angeloylenolin has been found to inhibit the nuclear translocation of NF-κB. Similarly, Ingenol 3-angelate can suppress the levels of the p65 subunit of NF-κB and its phosphorylation, leading to the downregulation of NF-κB signaling.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-cancer effects of various angelate compounds from the cited literature.
Table 1: Cytotoxicity of Angelate Compounds in Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| Decursinol Angelate | HepG2 | >75 µM | |
| HCT-116 | >75 µM | ||
| A375.SM | ~75 µM | ||
| B16F10 | ~75 µM | ||
| Ingenol 3-angelate | A2058 | ~38 µM | |
| HT144 | ~46 µM |
Table 2: Effect of Ingenol 3-angelate on Cell Cycle Distribution in Melanoma Cells
| Treatment | % of Cells in G1 Phase | % of Cells in M Phase | Reference |
| Control (0 µM) | - | 8.5% | |
| 1 µM I3A | 4.2% increase | 15.1% | |
| 5 µM I3A | 16.5% increase | 28.5% |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways affected by angelate compounds and a general experimental workflow for their study.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
Angelol A: A Technical Guide to Its Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angelol A, a naturally occurring coumarin isolated from the roots of Angelica pubescens, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, focusing on its source, detailed isolation and purification protocols, and its mechanism of action in relevant biological pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a coumarin derivative found in the roots of Angelica pubescens f. biserrata, a plant with a history of use in traditional medicine.[1] Coumarins as a class are known for their diverse pharmacological activities, and this compound is no exception. Recent studies have highlighted its potential as an anti-metastatic and anti-angiogenic agent, making it a promising candidate for further investigation in cancer therapy. This guide will provide an in-depth look at the methodologies for extracting and purifying this compound, as well as a summary of its known biological effects and the signaling pathways it modulates.
Source Material
The primary source of this compound is the dried root of Angelica pubescens Maxim. f. biserrata Shan et Yuan. Various species of Angelica are known to produce a rich diversity of coumarins. For the isolation of this compound, the roots of the plant are harvested and typically dried before extraction.
Isolation and Purification of this compound
The isolation of this compound from Angelica pubescens roots involves a multi-step process of extraction and chromatographic purification. While specific yields can vary depending on the plant material and extraction efficiency, the following protocol outlines a general and effective methodology.
Extraction
A common initial step is solvent extraction to obtain a crude extract containing a mixture of compounds, including this compound.
Experimental Protocol: Solvent Extraction
-
Preparation of Plant Material: Dried roots of Angelica pubescens are ground into a fine powder to increase the surface area for solvent penetration.
-
Solvent Selection: A petroleum ether extraction is an effective initial step for isolating coumarins. Other solvents like methanol, chloroform, and ethyl acetate have also been used for extracting bioactive compounds from Angelica species.[2]
-
Extraction Procedure:
-
The powdered root material is macerated with petroleum ether at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.
-
The process is typically repeated multiple times (e.g., 3 times) to ensure exhaustive extraction.
-
The solvent from the combined extracts is then evaporated under reduced pressure using a rotary evaporator to yield a crude petroleum ether extract.
-
Chromatographic Purification
The crude extract, a complex mixture of phytochemicals, requires further purification to isolate this compound. This is typically achieved through a series of chromatographic techniques.
Experimental Protocol: Multi-step Chromatography
-
Silica Gel Column Chromatography (Initial Separation):
-
Stationary Phase: Silica gel (100-200 mesh) is used to pack a glass column.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient involves a mixture of n-hexane and ethyl acetate, starting with 100% n-hexane and progressively increasing the concentration of ethyl acetate.
-
Fraction Collection: The eluate is collected in fractions, and each fraction is analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Column: A C18 reversed-phase column is typically used for the final purification of coumarins.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly used.
-
Detection: A UV detector is used to monitor the elution of compounds, with coumarins typically showing strong absorbance at specific wavelengths.
-
Purification: The fraction corresponding to the this compound peak is collected. The purity of the isolated compound can be assessed by analytical HPLC.
-
Quantitative Data
The following table summarizes typical data that would be collected during the isolation and purification of this compound. Please note that these are representative values and actual results may vary.
| Parameter | Value | Method of Determination |
| Extraction | ||
| Starting Plant Material (dried roots) | 1 kg | Gravimetric |
| Crude Petroleum Ether Extract Yield | 50 g | Gravimetric |
| Silica Gel Chromatography | ||
| Fraction containing this compound (pooled) | 5 g | Gravimetric |
| HPLC Purification | ||
| Purified this compound Yield | 500 mg | Gravimetric |
| Purity of this compound | >98% | HPLC Analysis |
Structural Elucidation
The chemical structure of the isolated this compound is confirmed using spectroscopic methods.
-
Chemical Formula: C₂₀H₂₄O₇
-
Spectroscopic Data:
-
¹H NMR and ¹³C NMR: These techniques provide detailed information about the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): This determines the molecular weight and fragmentation pattern of the compound.
-
Biological Activity and Signaling Pathways
This compound has been shown to exert anti-metastatic and anti-angiogenic effects in human cervical carcinoma cells. This activity is mediated through the modulation of the phosphorylated-ERK/miR-29a-3p signaling axis, which in turn targets Matrix Metalloproteinase-2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA).[3]
Experimental Workflow for Isolation and Purification
The overall process for obtaining pure this compound from its natural source can be visualized as follows:
This compound Signaling Pathway in Cancer Cells
The following diagram illustrates the signaling pathway through which this compound exerts its anti-cancer effects.
Conclusion
This compound represents a promising natural product with well-defined anti-cancer properties. The methodologies for its isolation and purification are well-established, relying on standard phytochemical techniques. A deeper understanding of its mechanism of action, particularly its modulation of the ERK/miR-29a-3p signaling pathway, opens new avenues for the development of novel therapeutic strategies. This guide provides the foundational knowledge for researchers to further explore the potential of this compound in drug discovery and development.
References
Angelol A: A Technical Guide to its Chemical Structure, Properties, and Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angelol A, a natural coumarin isolated from the roots of Angelica pubescens f. biserrata, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical and biological properties, and its mechanism of action against cancer cells. The document elucidates the signaling pathways modulated by this compound and provides detailed experimental protocols for key assays used to evaluate its bioactivity. All quantitative data is presented in structured tables for clarity and comparative analysis.
Chemical Structure and Physicochemical Properties
This compound is a member of the coumarin family of compounds, characterized by a benzopyrone skeleton. Its specific chemical structure and properties are summarized below.
Chemical Structure:
-
IUPAC Name: (2'S,3'S)-3'-angeloyloxy-2',3'-dihydro-2'-(1-hydroxy-1-methylethyl)-4'-methoxy-2'H,4'H-furo[3',2':6,7]chromen-4-one
-
Molecular Formula: C₂₀H₂₄O₇[1]
-
Molecular Weight: 376.4 g/mol [1]
-
CAS Number: 19625-17-3[1]
Physicochemical Properties:
While extensive experimental data on the physicochemical properties of this compound is limited in publicly available literature, some key characteristics have been reported or can be computationally estimated.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₇ | [1] |
| Molecular Weight | 376.4 g/mol | [1] |
| Solubility | Soluble in DMSO | |
| XLogP3 | 2.1 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 7 | PubChem (Computed) |
| Rotatable Bond Count | 4 | PubChem (Computed) |
| Exact Mass | 376.15220310 | PubChem (Computed) |
| Polar Surface Area | 102 Ų | PubChem (Computed) |
Biological Properties and Anti-Cancer Activity
This compound has demonstrated significant anti-cancer properties, particularly in the context of human cervical carcinoma.[2][3] Its primary biological activities include anti-metastatic and anti-angiogenic effects.
Anti-Metastatic and Anti-Angiogenic Effects
Studies on human cervical cancer cell lines have shown that this compound can inhibit cell migration, invasion, and the formation of new blood vessels (angiogenesis), which are crucial processes in tumor metastasis and growth.[2][3] Treatment of cervical cancer cells with this compound at concentrations of 40, 80, and 120 μM has been shown to be effective in these inhibitory processes.[3]
Table of Biological Activity:
| Activity | Cell Line | Effect | Key Findings |
| Anti-Metastatic | Human Cervical Carcinoma | Inhibition of cell migration and invasion. | This compound significantly suppresses the expression of MMP2 and VEGFA, key proteins involved in metastasis.[2][3] |
| Anti-Angiogenic | Human Cervical Carcinoma | Inhibition of tube formation by endothelial cells. | This compound upregulates miR-29a-3p, which targets the 3' UTR of VEGFA, a critical regulator of angiogenesis.[2][3] |
While specific IC50 values for this compound in various cancer cell lines are not widely reported in the available literature, the effective concentrations used in studies (40-120 μM) suggest a potent biological effect.[3]
Mechanism of Action: The ERK/miR-29a-3p/MMP2/VEGFA Signaling Pathway
The anti-cancer effects of this compound in human cervical carcinoma are primarily mediated through the modulation of the Extracellular signal-regulated kinase (ERK) signaling pathway.[2][3]
Signaling Pathway Diagram:
Caption: this compound inhibits ERK phosphorylation, leading to the regulation of miR-29a-3p, which in turn downregulates VEGFA and MMP2, ultimately suppressing angiogenesis and metastasis.
Pathway Description:
-
Inhibition of ERK Phosphorylation: this compound inhibits the phosphorylation of ERK, a key protein kinase in a signaling pathway that is often hyperactivated in cancer and promotes cell proliferation and survival.[2]
-
Upregulation of miR-29a-3p: The inhibition of the ERK pathway by this compound leads to an upregulation of microRNA-29a-3p (miR-29a-3p).[2] Some studies suggest that the ERK pathway can regulate the expression of various microRNAs.
-
Targeting of MMP2 and VEGFA: miR-29a-3p directly targets the messenger RNA (mRNA) of Matrix Metalloproteinase-2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA), leading to a decrease in their protein expression.[2][3]
-
Inhibition of Metastasis and Angiogenesis: The downregulation of MMP2, an enzyme that degrades the extracellular matrix, inhibits cancer cell invasion and metastasis. The reduction in VEGFA, a potent signaling protein that stimulates the formation of blood vessels, leads to the suppression of angiogenesis.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the anti-cancer activity of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed human cervical carcinoma cells (e.g., HeLa or SiHa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80, 120, 160 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Cell Migration and Invasion Assay (Transwell Assay)
Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.
Principle: This assay uses a two-chamber system (Transwell insert) where cells migrate through a porous membrane. For the invasion assay, the membrane is coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.
Workflow Diagram:
Caption: Workflow for the Transwell cell migration and invasion assay.
Protocol:
-
Insert Preparation: For the invasion assay, coat the upper surface of the Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C for 30 minutes. For the migration assay, no coating is needed.
-
Cell Preparation: Culture cells to 70-80% confluency and then serum-starve them for 12-24 hours.
-
Assay Setup:
-
Add 500 µL of culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of the 24-well plate.
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a density of 1 x 10⁵ cells/mL.
-
Add 200 µL of the cell suspension, containing different concentrations of this compound, to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
Cell Staining and Counting:
-
After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Count the stained cells in several random fields of view under a microscope.
-
-
Data Analysis: Express the results as the average number of migrated/invaded cells per field. Compare the number of cells in the treated groups to the control group.
Tube Formation Assay
Objective: To evaluate the effect of this compound on the in vitro angiogenic potential of endothelial cells.
Principle: Endothelial cells, when cultured on a basement membrane matrix, differentiate and form capillary-like structures (tubes). This assay quantifies the formation of these tubular networks.
Protocol:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in endothelial cell growth medium. Seed the HUVECs onto the Matrigel-coated wells at a density of 1.5 x 10⁴ to 2 x 10⁴ cells per well.
-
Compound Treatment: Add different concentrations of this compound to the wells.
-
Incubation: Incubate the plate for 4 to 12 hours at 37°C in a 5% CO₂ incubator.
-
Image Acquisition: Observe and photograph the formation of tube-like structures under an inverted microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Data Analysis: Compare the quantitative parameters of the treated groups with the control group to determine the effect of this compound on tube formation.
Conclusion
This compound is a promising natural compound with significant anti-metastatic and anti-angiogenic properties demonstrated in human cervical carcinoma cells. Its mechanism of action through the inhibition of the ERK signaling pathway and subsequent regulation of the miR-29a-3p/MMP2/VEGFA axis provides a clear rationale for its anti-cancer effects. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other potential anti-cancer agents. Future research should focus on elucidating its efficacy in other cancer types, its in vivo activity, and its potential for clinical translation.
References
Angelol A Signaling Pathway Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angelol A, a natural coumarin, has demonstrated significant anti-metastatic and anti-angiogenic properties in human cervical cancer cells. This technical guide provides an in-depth overview of the core signaling pathway modulated by this compound, focusing on the extracellular signal-regulated kinase (ERK) pathway and its downstream effectors. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows to support further research and drug development efforts in oncology.
Core Signaling Pathway: ERK/miR-29a-3p/MMP2/VEGFA Axis
This compound exerts its primary anti-cancer effects by modulating the ERK signaling pathway. In cervical cancer cells, this compound treatment leads to the downregulation of the ERK pathway.[1] This inhibition of ERK signaling initiates a cascade of downstream events, ultimately suppressing key processes involved in cancer progression, namely metastasis and angiogenesis.
A critical downstream mediator of this compound's effect is the microRNA miR-29a-3p. This compound treatment upregulates the expression of miR-29a-3p. This microRNA, in turn, targets the messenger RNA (mRNA) of two key proteins: Matrix Metalloproteinase-2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA). By binding to the 3' untranslated region (3' UTR) of MMP2 and VEGFA mRNA, miR-29a-3p inhibits their translation, leading to a significant reduction in the protein levels of both MMP2 and VEGFA.[1][2]
MMP2 is a crucial enzyme involved in the degradation of the extracellular matrix, a key step in tumor cell invasion and metastasis. VEGFA is a potent signaling protein that stimulates angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Therefore, by downregulating MMP2 and VEGFA, this compound effectively inhibits the invasive and angiogenic potential of cervical cancer cells.[1][2]
The central role of the ERK pathway in this process is further highlighted by experiments where co-treatment with an ERK inhibitor and this compound results in a synergistic inhibitory effect on MMP2 and VEGFA expression and the metastatic and angiogenic properties of the cancer cells.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the efficacy of this compound in cervical cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 | HeLa | 47.93 µM | [1] |
| Effective Concentration Range | HeLa, SiHa | 40 - 120 µM | [3] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the signaling pathway of this compound. These protocols are representative and may require optimization for specific laboratory conditions.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Human cervical cancer cell lines (e.g., HeLa, SiHa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100, 120 µM) and incubate for an additional 24-48 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.
Western Blot Analysis
This technique is used to detect changes in protein expression levels of key signaling molecules.
Materials:
-
Treated and untreated cervical cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-MMP2, anti-VEGFA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the signal using an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the expression levels of miR-29a-3p.
Materials:
-
Treated and untreated cervical cancer cells
-
RNA extraction kit (e.g., TRIzol)
-
miRNA reverse transcription kit
-
SYBR Green or TaqMan-based qRT-PCR master mix
-
Specific primers for miR-29a-3p and a reference small RNA (e.g., U6)
-
Real-time PCR instrument
Protocol:
-
Extract total RNA, including small RNAs, from the cells.
-
Synthesize cDNA from the RNA using a miRNA-specific reverse transcription kit.
-
Perform qRT-PCR using specific primers for miR-29a-3p and the reference gene.
-
The reaction conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of miR-29a-3p, normalized to the reference gene.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
Conditioned medium from this compound-treated and untreated cervical cancer cells
-
24-well plates
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 24-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in the conditioned medium from the cancer cells.
-
Seed the HUVECs onto the Matrigel-coated wells at a density of 2 x 10⁴ cells/well.
-
Incubate the plate for 4-12 hours at 37°C.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the ERK pathway, leading to increased miR-29a-3p and subsequent downregulation of MMP2 and VEGFA.
Experimental Workflow: Western Blot
Caption: A streamlined workflow for Western Blot analysis to quantify protein expression changes.
Logical Relationship: this compound's Anti-Cancer Effect
Caption: The logical cascade from this compound treatment to its anti-cancer effects.
References
- 1. Frontiers | A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Natural products’ antiangiogenic roles in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
Angelol A: A Technical Guide to its Anti-Metastatic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-metastatic properties of Angelol A, a coumarin compound isolated from the roots of Angelica pubescens f. biserrata.[1] Emerging research has identified this compound as a potent inhibitor of cancer cell metastasis, offering a promising avenue for the development of novel anti-cancer therapeutics. This document outlines the core molecular mechanisms, summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved in this compound's mode of action.
Core Anti-Metastatic Effects of this compound
This compound has been demonstrated to significantly impede the metastatic cascade in human cervical carcinoma cells.[1][2] Its primary mechanisms of action involve the inhibition of cell migration and invasion, as well as the suppression of angiogenesis, the formation of new blood vessels that are critical for tumor growth and dissemination.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on human cervical carcinoma cells.
| Assay | Cell Line | Treatment | Endpoint | Result | Reference |
| Cell Migration | Human Cervical Carcinoma | This compound | Inhibition of cell migration | Significant inhibition observed | [1][2] |
| Cell Invasion | Human Cervical Carcinoma | This compound | Inhibition of invasive motility | Significant inhibition observed | [1][2] |
| Angiogenesis (Tube Formation) | HUVECs (Conditioned Medium) | This compound | Inhibition of tube formation | Significant inhibition observed | [1][2] |
| Molecular Target | Cell Line | Treatment | Effect | Result | Reference |
| MMP2 Expression | Human Cervical Carcinoma | This compound | Downregulation | Significant inhibition of expression | [1][2] |
| VEGFA Expression | Human Cervical Carcinoma | This compound | Downregulation | Significant inhibition of expression | [1][2] |
| miR-29a-3p Expression | Human Cervical Carcinoma | This compound | Upregulation | Significant upregulation of expression | [1][2] |
| Phosphorylated-ERK | Human Cervical Carcinoma | This compound | Modulation | Implicated in mediating the effects | [2] |
Signaling Pathway Modulation
This compound exerts its anti-metastatic effects through a sophisticated modulation of the ERK signaling pathway and its downstream targets.[1][2] The core of this mechanism involves the upregulation of microRNA-29a-3p (miR-29a-3p).[1][2] This microRNA, in turn, targets the 3' untranslated region (UTR) of Vascular Endothelial Growth Factor A (VEGFA), leading to the suppression of its expression.[1][2] Additionally, this compound treatment results in the downregulation of Matrix Metalloproteinase-2 (MMP2), a key enzyme involved in the degradation of the extracellular matrix, which is a critical step in cancer cell invasion.[1][2] The entire cascade is mediated through the ERK pathway, and combination treatment with an MEK inhibitor (U0126) shows a synergistic inhibitory effect on MMP2 and VEGFA expression.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the information available in the referenced literature.[1]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate human cervical carcinoma cells in 96-well plates at a specified density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for a designated period (e.g., 24, 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
Cell Migration and Invasion Assays (Chemotaxis Assay)
-
Chamber Preparation: Use transwell inserts with an 8 µm pore size. For invasion assays, coat the upper surface of the insert with Matrigel.
-
Cell Seeding: Seed serum-starved cells in the upper chamber in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Treatment: Add this compound to the upper chamber at various concentrations.
-
Incubation: Incubate the plates for a specified time to allow for cell migration or invasion.
-
Cell Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells that have migrated/invaded to the lower surface with a staining solution (e.g., crystal violet).
-
Quantification: Count the number of stained cells in multiple microscopic fields to determine the extent of migration or invasion.
Tube Formation Assay (Angiogenesis)
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.
-
Treatment: Treat the HUVECs with conditioned medium from this compound-treated cancer cells.
-
Incubation: Incubate the plate for a sufficient time to allow for the formation of tube-like structures.
-
Visualization and Quantification: Visualize the tube formation using a microscope and quantify the extent of tube formation by measuring parameters such as the total tube length or the number of branch points.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., MMP2, VEGFA, p-ERK, total-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from treated and control cells.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using specific primers for the target genes (e.g., miR-29a-3p) and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, often normalized to an internal control (e.g., U6 snRNA for microRNAs).
Conclusion
This compound demonstrates significant anti-metastatic potential by targeting the ERK/miR-29a-3p/MMP2/VEGFA signaling axis in human cervical carcinoma cells.[1][2] The quantitative data and detailed molecular mechanisms presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a novel therapeutic agent for the treatment of metastatic cancer. The provided experimental protocols offer a framework for researchers to replicate and expand upon these pivotal findings.
References
Angelol A: A Technical Guide to its Anti-Angiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-angiogenic properties of Angelol A, a coumarin isolated from the roots of Angelica pubescens f. biserrata. The information presented herein is a synthesis of current scientific literature, focusing on the molecular mechanisms, quantitative data, and experimental methodologies that underpin its potential as an anti-angiogenic agent.
Executive Summary
This compound has demonstrated significant anti-angiogenic and anti-metastatic effects, primarily investigated in the context of human cervical cancer cells. Its mechanism of action involves the modulation of the ERK signaling pathway, leading to the upregulation of microRNA-29a-3p (miR-29a-3p). This microRNA, in turn, targets the 3' untranslated region (3' UTR) of vascular endothelial growth factor A (VEGFA) mRNA, leading to its downregulation. The reduction in VEGFA, a key pro-angiogenic factor, subsequently inhibits the expression of matrix metalloproteinase-2 (MMP2), a crucial enzyme involved in the degradation of the extracellular matrix, which is essential for cell migration and invasion. This cascade of events ultimately suppresses key processes in angiogenesis, including endothelial cell proliferation, migration, and tube formation.
Quantitative Data
| Parameter | Cell Line | This compound Concentrations Tested | Observed Effect | Reference |
| Cell Viability, Migration, Invasion, and Angiogenesis | Human Cervical Cancer Cells | 40, 80, 120 µM | Inhibition of these processes | [1] |
Mechanism of Action: The ERK/miR-29a-3p/VEGFA/MMP2 Signaling Axis
This compound exerts its anti-angiogenic effects through a well-defined signaling pathway. The primary target is the Extracellular signal-regulated kinase (ERK) pathway.[1]
-
Inhibition of ERK Phosphorylation : this compound inhibits the phosphorylation of ERK, a key downstream effector in the MAPK/ERK signaling cascade that is often upregulated in cancer and promotes cell proliferation and survival.[1]
-
Upregulation of miR-29a-3p : The inhibition of the ERK pathway leads to an increase in the expression of miR-29a-3p.[1]
-
Targeting of VEGFA : miR-29a-3p directly binds to the 3' UTR of VEGFA mRNA, a critical pro-angiogenic factor. This binding leads to the degradation of VEGFA mRNA and a subsequent decrease in VEGFA protein levels.[1]
-
Downregulation of MMP2 : The reduction in VEGFA results in the decreased expression of MMP2. MMPs are essential for breaking down the extracellular matrix, a necessary step for endothelial cell migration and the formation of new blood vessels.[1]
The culmination of this signaling cascade is the suppression of angiogenesis and metastasis.
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the anti-angiogenic properties of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on the viability of cancer cells.
-
Cell Seeding : Plate human cervical cancer cells (e.g., HeLa or SiHa) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment : Treat the cells with varying concentrations of this compound (e.g., 40, 80, 120 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.[1]
-
MTT Addition : Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. The results are expressed as a percentage of the control.
Tube Formation Assay (In Vitro Angiogenesis)
This assay evaluates the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
-
Plate Coating : Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding : Seed Human Umbilical Vein Endothelial Cells (HUVECs) at a density of 2 x 10⁴ cells/well onto the Matrigel-coated plates.
-
Treatment : Treat the HUVECs with conditioned medium from cancer cells previously treated with this compound (40, 80, 120 µM) or a vehicle control.[1]
-
Incubation : Incubate the plate at 37°C in a 5% CO₂ incubator for 4-12 hours.
-
Visualization and Quantification : Observe the formation of tube-like structures using an inverted microscope. The extent of tube formation can be quantified by measuring the total tube length, the number of branch points, and the number of enclosed meshes using image analysis software.
Cell Migration and Invasion Assay (Chemotaxis Assay)
This assay assesses the ability of cancer cells to migrate and invade through a basement membrane matrix, which is crucial for metastasis and angiogenesis.
-
Chamber Preparation : For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel. For migration assays, the insert is left uncoated.
-
Cell Seeding : Seed cancer cells (e.g., 1 x 10⁵ cells) in serum-free medium into the upper chamber of the Transwell insert.
-
Treatment : Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. The cells in the upper chamber are treated with various concentrations of this compound (40, 80, 120 µM) or a vehicle control.[1]
-
Incubation : Incubate the plate at 37°C for 24 hours.
-
Cell Removal and Staining : Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab. Fix the cells that have migrated/invaded to the lower surface with methanol and stain with a solution such as crystal violet.
-
Quantification : Count the number of stained cells in several random fields under a microscope. The results are expressed as the average number of migrated/invaded cells per field.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway.
-
Cell Lysis : Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, ERK, VEGFA, MMP2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification : Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Signaling Pathway of this compound in Anti-Angiogenesis
Caption: this compound inhibits the ERK pathway, leading to the suppression of angiogenesis.
Experimental Workflow for Assessing Anti-Angiogenic Properties
Caption: Workflow for evaluating the anti-angiogenic effects of this compound.
Logical Relationship of the Molecular Cascade
Caption: Molecular cascade of this compound's anti-angiogenic action.
References
Angelol A: A Novel Inhibitor of Metastasis and Angiogenesis in Cervical Carcinoma
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Angelol A, a coumarin compound isolated from the roots of Angelica pubescens f. biserrata, has emerged as a promising natural product with potent anti-tumor activities. In the context of cervical carcinoma, this compound demonstrates significant anti-metastatic and anti-angiogenic effects. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its molecular targets and cellular effects in cervical cancer. It provides a detailed overview of the signaling pathways involved, a summary of its impact on key protein and microRNA expression, and representative experimental protocols for studying its effects. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development exploring the therapeutic potential of this compound.
Core Molecular Targets and Cellular Effects
This compound exerts its anti-tumor effects in cervical carcinoma primarily by modulating the phosphorylated-ERK/miR-29a-3p axis , which in turn targets Matrix Metalloproteinase-2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA).[1][2] This mechanism ultimately leads to the inhibition of key processes in cancer progression: cell migration, invasion, and angiogenesis.[1][2]
Data Summary
While the primary literature confirms the significant inhibitory effects of this compound, specific quantitative data such as IC50 values for cervical cancer cell lines (e.g., HeLa, SiHa) and precise fold-changes in protein and miRNA expression were not available in the public domain at the time of this review. The following tables summarize the qualitative and directional effects of this compound on various cellular and molecular parameters as reported in the literature.
Table 1: Cellular Effects of this compound on Cervical Carcinoma Cells
| Cellular Process | Effect of this compound | Cervical Cancer Cell Lines Studied |
| Cell Viability | Inhibited | Information not available |
| Cell Migration | Significantly Inhibited | Human cervical cancer cells |
| Cell Invasion | Significantly Inhibited | Human cervical cancer cells |
| Angiogenesis (Tube Formation) | Inhibited | HUVECs (using conditioned medium) |
Table 2: Molecular Effects of this compound in Cervical Carcinoma Cells
| Molecular Target | Effect of this compound | Method of Detection |
| p-ERK | Downregulated | Western Blot |
| miR-29a-3p | Upregulated | qRT-PCR |
| MMP2 | Significantly Inhibited | Western Blot |
| VEGFA | Significantly Inhibited | Western Blot |
Signaling Pathways and Experimental Workflows
The mechanism of this compound's action involves a cascade of molecular events that ultimately suppress the metastatic and angiogenic potential of cervical cancer cells.
Signaling Pathway of this compound in Cervical Carcinoma
This compound inhibits the phosphorylation of Extracellular Signal-Regulated Kinase (ERK). This leads to an upregulation of microRNA-29a-3p (miR-29a-3p). Subsequently, the elevated levels of miR-29a-3p directly target and suppress the expression of Matrix Metalloproteinase-2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA), two key proteins involved in the degradation of the extracellular matrix and the formation of new blood vessels, respectively. The downregulation of MMP2 and VEGFA results in the observed inhibition of cell migration, invasion, and angiogenesis.
Experimental Workflow for Investigating this compound's Effects
A typical experimental workflow to elucidate the mechanism of this compound would involve a series of in vitro assays.
Experimental Protocols
The following are representative, detailed protocols for the key experiments cited in the literature on this compound. These are intended as a guide and may require optimization for specific cell lines and laboratory conditions.
Cell Culture
-
Cell Lines: Human cervical cancer cell lines (e.g., HeLa, SiHa) and Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium:
-
Cervical Cancer Cells: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HUVECs: Endothelial Cell Growth Medium (EGM-2) supplemented with the provided growth factors.
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cervical cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Western Blot Analysis
-
Treat cervical cancer cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, ERK, MMP2, VEGFA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for miR-29a-3p
-
Treat cervical cancer cells with this compound.
-
Isolate total RNA, including miRNA, using a suitable kit according to the manufacturer's instructions.
-
Synthesize cDNA from the total RNA using a miRNA-specific reverse transcription kit with a stem-loop primer for miR-29a-3p.
-
Perform real-time PCR using a SYBR Green master mix and specific primers for mature miR-29a-3p. U6 small nuclear RNA is commonly used as an internal control.
-
The relative expression of miR-29a-3p is calculated using the 2-ΔΔCt method.
Cell Migration and Invasion Assays (Transwell Assay)
-
For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For the migration assay, the insert is left uncoated.
-
Seed serum-starved cervical cancer cells (5 x 10⁴ cells) in the upper chamber in serum-free medium.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Treat the cells in the upper chamber with this compound.
-
Incubate for 24-48 hours.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the stained cells in several random fields under a microscope.
Tube Formation Assay (Angiogenesis Assay)
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Prepare conditioned medium by treating cervical cancer cells with this compound for 24 hours, then collecting and centrifuging the supernatant.
-
Seed HUVECs (2 x 10⁴ cells/well) onto the Matrigel-coated wells.
-
Replace the standard HUVEC medium with the prepared conditioned medium.
-
Incubate for 6-12 hours to allow for the formation of capillary-like structures.
-
Visualize and photograph the tube networks using a microscope.
-
Quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent for cervical carcinoma. Its ability to inhibit metastasis and angiogenesis by targeting the ERK/miR-29a-3p/MMP2/VEGFA axis highlights its potential to address key drivers of tumor progression. Further preclinical studies are warranted to establish the in vivo efficacy and safety of this compound. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the anti-cancer properties of this promising natural compound and to explore its potential for clinical translation. Future research should focus on obtaining precise quantitative data, exploring potential synergistic effects with existing chemotherapies, and identifying biomarkers to predict patient response to this compound treatment.
References
Technical Whitepaper: The ERK/miR-29a-3p/MMP2/VEGFA Axis as a Therapeutic Target for Angelol A in Cervical Cancer
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth analysis of the signaling pathway involving Extracellular signal-regulated kinase (ERK), microRNA-29a-3p (miR-29a-3p), Matrix Metalloproteinase-2 (MMP2), and Vascular Endothelial Growth Factor A (VEGFA). It explores the therapeutic intervention of this axis by Angelol A, a natural coumarin compound, in the context of human cervical cancer. This document details the molecular mechanisms, presents available quantitative data, outlines comprehensive experimental protocols for investigating this pathway, and provides visual representations of the key processes to facilitate further research and drug development.
Introduction
Cervical cancer remains a significant global health challenge, and the development of novel therapeutic strategies targeting key molecular pathways is of paramount importance. Angiogenesis and metastasis are critical processes in tumor progression, often driven by complex signaling networks. One such network involves the ERK signaling pathway, the microRNA miR-29a-3p, and its downstream targets, MMP2 and VEGFA.
This compound, a coumarin isolated from the roots of Angelica pubescens f. biserrata, has demonstrated anti-metastatic and anti-angiogenic properties in human cervical cancer cells.[1] This document elucidates the mechanism by which this compound exerts its effects through the modulation of the ERK/miR-29a-3p/MMP2/VEGFA axis.
The ERK/miR-29a-3p/MMP2/VEGFA Signaling Axis
The signaling cascade begins with the modulation of the ERK pathway, which in turn regulates the expression of miR-29a-3p. This microRNA acts as a post-transcriptional regulator by directly targeting the 3' untranslated regions (3' UTR) of MMP2 and VEGFA messenger RNAs (mRNAs), leading to their downregulation.
-
ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. In the context of this axis, inhibition of ERK phosphorylation has been shown to play a role in the anti-metastatic and anti-angiogenic effects.[1]
-
miR-29a-3p: This microRNA functions as a tumor suppressor in this pathway. Its upregulation is a key step in the inhibition of cancer progression.
-
MMP2 (Matrix Metalloproteinase-2): MMP2 is an enzyme that degrades the extracellular matrix, a critical process for tumor cell invasion and metastasis.
-
VEGFA (Vascular Endothelial Growth Factor A): VEGFA is a potent signaling protein that stimulates angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival.
This compound has been shown to upregulate miR-29a-3p, which subsequently downregulates MMP2 and VEGFA, thereby inhibiting cell migration, invasion, and angiogenesis in human cervical cancer cells.[1]
Signaling Pathway Diagram
Caption: this compound inhibits the ERK/miR-29a-3p/MMP2/VEGFA signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the key components of this signaling axis. Note: Specific fold-change and percentage inhibition values from the primary literature (Lin et al., 2022) are pending full-text access and are represented here with descriptions of the observed effects.
Table 1: Effect of this compound on Gene and Protein Expression
| Target Molecule | Assay Type | Cell Line(s) | This compound Concentration(s) | Observed Effect |
| miR-29a-3p | qRT-PCR | HeLa, SiHa, C-33A | To be determined | Upregulation of expression |
| MMP2 | Western Blot | HeLa, SiHa, C-33A | To be determined | Downregulation of protein expression |
| VEGFA | Western Blot | HeLa, SiHa, C-33A | To be determined | Downregulation of protein expression |
| p-ERK | Western Blot | HeLa, SiHa, C-33A | To be determined | Inhibition of phosphorylation |
Table 2: Functional Effects of this compound
| Biological Process | Assay Type | Cell Line(s) | This compound Concentration(s) | Observed Effect |
| Cell Viability | MTT Assay | HeLa, SiHa, C-33A | To be determined | Dose-dependent decrease in viability |
| Cell Migration | Transwell Assay | HeLa, SiHa, C-33A | To be determined | Significant inhibition |
| Cell Invasion | Transwell Assay with Matrigel | HeLa, SiHa, C-33A | To be determined | Significant inhibition |
| Angiogenesis | HUVEC Tube Formation | HUVECs | To be determined | Inhibition of tube formation |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols that should be optimized for specific laboratory conditions and reagents.
Cell Culture
-
Cervical Cancer Cell Lines (HeLa, SiHa, C-33A): Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Culture at 37°C in a humidified atmosphere with 5% CO2.
-
Human Umbilical Vein Endothelial Cells (HUVECs): Culture HUVECs in Endothelial Cell Growth Medium-2 (EGM-2) supplemented with the provided growth factors. Maintain at 37°C in a humidified atmosphere with 5% CO2.
Quantitative Real-Time PCR (qRT-PCR) for miR-29a-3p
This protocol details the measurement of mature miR-29a-3p expression levels.
Caption: Workflow for quantifying miR-29a-3p expression using qRT-PCR.
-
RNA Isolation: Extract total RNA, including the small RNA fraction, from treated and untreated cervical cancer cells using a suitable kit (e.g., TRIzol reagent or a column-based kit).
-
Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a miRNA-specific reverse transcription kit with a stem-loop RT primer for miR-29a-3p.
-
Real-Time PCR: Perform qPCR using a real-time PCR system. The reaction mixture (20 µL) should contain 10 µL of 2x SYBR Green Master Mix, 1 µL of the cDNA template, and specific forward and reverse primers for miR-29a-3p. Use U6 small nuclear RNA as an internal control for normalization.
-
Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Data Analysis: Calculate the relative expression of miR-29a-3p using the 2-ΔΔCt method.
Western Blot Analysis
This protocol is for the detection and quantification of p-ERK, total ERK, MMP2, and VEGFA proteins.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 30-50 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Rabbit anti-phospho-ERK1/2
-
Rabbit anti-ERK1/2
-
Rabbit anti-MMP2
-
Rabbit anti-VEGFA
-
Mouse anti-GAPDH (loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to GAPDH.
Dual-Luciferase Reporter Assay
This assay is used to confirm the direct interaction between miR-29a-3p and the 3' UTR of VEGFA.[2][3]
Caption: Logic of the dual-luciferase reporter assay for target validation.
-
Vector Construction: Clone the wild-type (WT) and a mutated (MUT) version of the VEGFA 3' UTR containing the predicted miR-29a-3p binding site into a dual-luciferase reporter vector (e.g., psiCHECK-2).
-
Co-transfection: Co-transfect cervical cancer cells with the reporter plasmid (WT or MUT) and either a miR-29a-3p mimic or a negative control mimic.
-
Luciferase Activity Measurement: After 24-48 hours, measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A significant decrease in the relative luciferase activity in cells co-transfected with the WT VEGFA 3' UTR and the miR-29a-3p mimic compared to controls confirms direct interaction.
Cell Migration and Invasion Assays
These assays quantify the effect of this compound on the migratory and invasive potential of cervical cancer cells.
-
Cell Preparation: Starve cells in serum-free medium for 24 hours.
-
Assay Setup:
-
Migration: Place 8 µm pore size Transwell inserts into a 24-well plate.
-
Invasion: Coat the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
-
Seeding: Seed the starved cells in serum-free medium into the upper chamber of the inserts.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours.
-
Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
HUVEC Tube Formation Assay
This assay assesses the effect of this compound on in vitro angiogenesis.
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C.
-
Conditioned Medium Preparation: Culture cervical cancer cells with and without this compound for 48 hours. Collect the supernatant as conditioned medium.
-
HUVEC Seeding: Seed HUVECs onto the Matrigel-coated wells in the prepared conditioned medium.
-
Incubation: Incubate for 6-12 hours to allow for tube formation.
-
Visualization and Quantification: Photograph the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software.
Conclusion
The ERK/miR-29a-3p/MMP2/VEGFA axis represents a critical signaling pathway in the progression of human cervical cancer. This compound has emerged as a promising natural compound that effectively targets this axis, leading to the inhibition of cell migration, invasion, and angiogenesis. The experimental protocols and data presented in this technical guide provide a comprehensive framework for researchers and drug development professionals to further investigate this pathway and explore the therapeutic potential of this compound and other modulators of this axis. Further studies are warranted to obtain more detailed quantitative data and to validate these findings in in vivo models.
References
- 1. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. miR-29a-3p/Vegfa axis modulates high phosphate-induced vascular smooth muscle cell calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Angelol A: A Natural Compound with Anti-Cancer Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angelol A, a coumarin derivative isolated from the roots of Angelica pubescens f. biserrata, has emerged as a promising natural compound with demonstrated anti-cancer properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's mechanisms of action, supported by available quantitative data and detailed experimental protocols. The primary focus of existing research has been on its anti-metastatic and anti-angiogenic effects in human cervical carcinoma, mediated through the modulation of the ERK/miR-29a-3p signaling axis. This document consolidates the available information to serve as a resource for researchers and professionals in the field of oncology drug development.
Introduction
Natural products have long been a valuable source of novel therapeutic agents, with many approved anti-cancer drugs originating from natural sources. Coumarins, a class of benzopyrone compounds, are widely distributed in the plant kingdom and have been recognized for their diverse pharmacological activities, including anti-coagulant, anti-inflammatory, and anti-cancer effects.[1] this compound belongs to this class of compounds and has been the subject of investigation for its potential as an anti-cancer agent. This guide will delve into the known molecular mechanisms, present available quantitative data, and provide detailed experimental methodologies to facilitate further research and development of this compound and related compounds.
Mechanism of Action
The primary elucidated mechanism of action for this compound's anti-cancer activity is its ability to inhibit metastasis and angiogenesis in human cervical cancer cells. This is achieved through the modulation of a specific signaling pathway.[1][2]
The ERK/miR-29a-3p/MMP2/VEGFA Signaling Pathway
Research has shown that this compound exerts its anti-metastatic and anti-angiogenic effects by targeting the extracellular signal-regulated kinase (ERK) pathway.[1][2] The key steps in this pathway are as follows:
-
Inhibition of ERK Phosphorylation: this compound leads to a decrease in the phosphorylation of ERK, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade that is often dysregulated in cancer and plays a crucial role in cell proliferation, differentiation, and survival.[1]
-
Upregulation of miR-29a-3p: The inhibition of ERK signaling by this compound results in the upregulation of microRNA-29a-3p (miR-29a-3p).[1][2] MiRNAs are small non-coding RNAs that regulate gene expression post-transcriptionally.
-
Downregulation of MMP2 and VEGFA: miR-29a-3p directly targets the 3' untranslated region (3' UTR) of matrix metalloproteinase-2 (MMP2) and vascular endothelial growth factor A (VEGFA) messenger RNAs (mRNAs), leading to their degradation or translational repression.[1][2]
-
MMP2 is a key enzyme involved in the degradation of the extracellular matrix, a critical step for cancer cell invasion and metastasis.[1]
-
VEGFA is a potent signaling protein that stimulates vasculogenesis and angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1]
-
By downregulating MMP2 and VEGFA, this compound effectively inhibits the invasive and angiogenic capabilities of cancer cells.[1][2]
Potential Involvement of Other Signaling Pathways
While the ERK/miR-29a-3p axis is the most well-documented pathway for this compound, research on structurally related compounds, such as Ingenol-3-Angelate (I3A), suggests that other signaling pathways may also be relevant. These include:
-
Protein Kinase C (PKC) Signaling: I3A is a known activator of PKC isoforms, which can lead to apoptosis in cancer cells.[3]
-
NF-κB Signaling: I3A has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation in cancer.[4]
-
PI3K/Akt/mTOR Pathway: Many coumarin derivatives have been reported to exert their anti-cancer effects by modulating the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[1]
Further investigation is required to determine if this compound directly modulates these pathways.
Quantitative Data
Quantitative data on the efficacy of this compound is primarily available for human cervical cancer cell lines.
| Cell Line | Assay | Endpoint | Result | Reference |
| Human Cervical Cancer Cells (unspecified) | MTT Assay | Cell Viability | Dose-dependent decrease | [1] |
| Human Cervical Cancer Cells (unspecified) | Chemotaxis Assay | Cell Migration | Significant inhibition | [1] |
| Human Cervical Cancer Cells (unspecified) | Invasion Assay | Cell Invasion | Significant inhibition | [1] |
| HUVECs | Tube Formation Assay | Angiogenesis | Inhibition of tube formation | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Human cervical cancer cells
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent used to dissolve this compound).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis
This protocol is used to detect and quantify the expression levels of specific proteins, such as p-ERK, MMP2, and VEGFA.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-MMP2, anti-VEGFA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Quantitative Real-Time PCR (qRT-PCR) for miR-29a-3p
This protocol is used to measure the expression level of miR-29a-3p.
Materials:
-
Treated and untreated cancer cells
-
RNA extraction kit
-
miRNA reverse transcription kit
-
qRT-PCR master mix with a fluorescent dye (e.g., SYBR Green)
-
Specific primers for miR-29a-3p and a reference small RNA (e.g., U6)
-
Real-time PCR system
Procedure:
-
Extract total RNA, including small RNAs, from the cells.
-
Synthesize cDNA from the RNA using a miRNA-specific reverse transcription kit.
-
Perform qRT-PCR using specific primers for miR-29a-3p and the reference RNA.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of miR-29a-3p.
Cell Migration and Invasion Assays (Transwell Assay)
This protocol is used to assess the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (with 8 µm pores)
-
24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
For the invasion assay, coat the top of the Transwell insert with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.
-
Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber.
-
Treat the cells in the upper chamber with this compound.
-
Incubate for a specified time (e.g., 24 hours).
-
After incubation, remove the non-migrated/non-invaded cells from the top of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the bottom of the insert.
-
Count the stained cells in several microscopic fields to quantify migration/invasion.
Tube Formation Assay
This protocol is used to assess the effect of this compound on the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures, an in vitro model of angiogenesis.
Materials:
-
HUVECs
-
96-well plate
-
Matrigel
-
Endothelial cell growth medium
-
This compound
-
Microscope
Procedure:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed HUVECs onto the Matrigel-coated wells.
-
Treat the cells with various concentrations of this compound.
-
Incubate for 6-12 hours.
-
Observe and photograph the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.
Conclusion and Future Directions
This compound has demonstrated significant anti-metastatic and anti-angiogenic effects in preclinical studies, particularly in the context of human cervical cancer. The elucidation of its inhibitory action on the ERK/miR-29a-3p/MMP2/VEGFA pathway provides a solid foundation for its further development as a potential anti-cancer therapeutic.
However, several key areas require further investigation:
-
Broad-spectrum Activity: The anti-cancer effects of this compound need to be evaluated across a wider range of cancer types to determine its broader therapeutic potential.
-
Quantitative Efficacy: Comprehensive studies to determine the IC50 values of this compound in various cancer cell lines are crucial for a more complete understanding of its potency.
-
In Vivo Efficacy: In vivo studies using animal models are necessary to validate the in vitro findings and to assess the safety and efficacy of this compound in a physiological context.
-
Mechanism of Action: Further research is needed to explore the effects of this compound on other key cancer-related signaling pathways, such as PI3K/Akt/mTOR and NF-κB, which are known to be modulated by other coumarin derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ingenol 3-angelate induces dual modes of cell death and differentially regulates tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Angelol A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelol A, a coumarin derivative isolated from the roots of Angelica species, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro studies investigating the effects of this compound, with a primary focus on its anti-cancer properties. Additionally, this document explores the broader therapeutic potential of related coumarins from the Angelica genus, specifically their neuroprotective and anti-inflammatory activities, to offer a complete perspective for future research and drug development. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate the replication and expansion of these seminal findings.
Anti-Cancer Effects of this compound
In vitro research has primarily focused on the anti-metastatic and anti-angiogenic properties of this compound, particularly in the context of cervical cancer.
Quantitative Data Summary
While specific IC50 values for this compound in various cancer cell lines are not extensively reported in the reviewed literature, a study on the related pyranocoumarin, decursinol angelate, provides a valuable reference point.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Decursinol Angelate | PC-3 (Prostate Cancer) | Cell Viability | 13.63 µM | [1] |
Note: This data is for a related compound and should be used as a reference for the potential potency of this compound.
Qualitative assessments have demonstrated that this compound significantly inhibits cell migration and invasive motility in human cervical cancer cells.[2][3] Furthermore, conditioned medium from this compound-treated cervical cancer cells was found to inhibit tube formation in Human Umbilical Vein Endothelial Cells (HUVECs).[2][3]
Signaling Pathway
The anti-metastatic and anti-angiogenic effects of this compound in human cervical cancer cells are mediated through the modulation of the ERK signaling pathway. This compound treatment leads to the upregulation of microRNA-29a-3p (miR-29a-3p). This microRNA, in turn, targets the 3' UTR of Vascular Endothelial Growth Factor A (VEGFA), leading to the downregulation of both VEGFA and Matrix Metalloproteinase-2 (MMP2) expression. The inhibition of these key proteins ultimately results in reduced cell migration, invasion, and angiogenesis.[2][3]
Neuroprotective and Anti-Inflammatory Potential of Related Coumarins
Direct in vitro studies on the neuroprotective and anti-inflammatory effects of this compound are limited. However, research on other coumarin compounds isolated from Angelica species provides strong evidence for the potential of this class of molecules in these therapeutic areas.
Neuroprotective Effects of Angelica Coumarins
Several coumarins from Angelica gigas and Angelica shikokiana have demonstrated significant neuroprotective activities in vitro.
| Compound/Extract | Assay | Effect | Reference |
| Dihydrofuranocoumarins (from A. gigas) | Glutamate-induced toxicity in rat cortical cells | Exhibited ~50% cell viability at 0.1-10 µM | [4] |
| Decursin (from A. gigas) | Glutamate-induced oxidative stress in HT22 cells | Improved cell viability at 12.5 and 25 µM | [5] |
| Quercetin (from A. shikokiana) | Acetylcholinesterase Inhibition | IC50 = 35.5 µM | [6][7] |
| Kaempferol-3-O-rutinoside (from A. shikokiana) | Acetylcholinesterase Inhibition | IC50 = 50.4 µM | [6] |
| Kaempferol-3-O-glucoside (from A. shikokiana) | Acetylcholinesterase Inhibition | IC50 = 80.4 µM | [6] |
These findings suggest that coumarins from Angelica species can protect neuronal cells from excitotoxicity and oxidative stress, and may have potential in the management of neurodegenerative diseases.
Anti-Inflammatory Effects of Angelica Coumarins
Various coumarins from Angelica decursiva and Angelica sinensis have been shown to possess anti-inflammatory properties in vitro.
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Umbelliferone 6-carboxylic acid (from A. decursiva) | RAW 264.7 | LPS-induced Nitric Oxide (NO) Production | 72.98 µg/mL | [8] |
| Edulisin II, Decursidin, Pd-C-III, 4-hydroxy Pd-C-III, Pd-C-I, Pd-C-II (from A. decursiva) | RAW 264.7 | LPS-induced Nitric Oxide (NO) Production | Potent inhibitory activity | [9] |
| Glabralactone (from A. sinensis) | RAW 264.7 | LPS-induced inflammatory response | Suppression of TRIF-dependent IRF-3 signaling and NF-κB pathways | [10] |
These studies indicate that coumarins from Angelica species can effectively inhibit key inflammatory mediators, suggesting their potential as anti-inflammatory agents.
Detailed Experimental Protocols
To aid researchers in the design and execution of in vitro studies on this compound and related compounds, the following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound or the compound of interest and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
References
- 1. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective coumarins from the root of Angelica gigas: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Potential of Pyranocoumarins from Angelica gigas Nakai on Glutamate-Induced Hippocampal Cell Death | MDPI [mdpi.com]
- 6. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro antioxidant and anti-inflammatory activities of Angelica decursiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Activity of Glabralactone, a Coumarin Compound from Angelica sinensis, via Suppression of TRIF-Dependent IRF-3 Signaling and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Angelol A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angelol A, a coumarin compound isolated from the roots of Angelica pubescens f. biserrata, has demonstrated significant anti-tumorigenic properties, particularly in the context of human cervical carcinoma. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its anti-metastatic and anti-angiogenic effects. The core mechanism of action involves the modulation of the ERK/miR-29a-3p signaling axis, which subsequently targets Matrix Metalloproteinase-2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA). This document details the signaling pathways, summarizes key quantitative data in structured tables, provides in-depth experimental protocols for relevant assays, and includes mandatory visualizations to elucidate complex biological processes.
Introduction
Coumarins, a class of natural compounds, are recognized for their diverse pharmacological activities, including anti-cancer effects.[1] this compound, a member of this class, has emerged as a promising candidate for cancer therapy due to its ability to inhibit key processes in tumor progression such as cell migration, invasion, and angiogenesis.[1][2] This guide synthesizes the current understanding of this compound's pharmacological profile, providing a technical resource for researchers in oncology and drug development.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-metastatic and anti-angiogenic effects primarily through the modulation of a specific signaling cascade in human cervical cancer cells. The key pathway involves the regulation of the Extracellular signal-regulated kinase (ERK) pathway, which in turn influences the expression of microRNA-29a-3p (miR-29a-3p). This microRNA then directly targets the messenger RNA (mRNA) of Matrix Metalloproteinase-2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA), leading to their downregulation.[1][2]
The inhibition of MMP2, a key enzyme in the degradation of the extracellular matrix, hinders the invasive motility of cancer cells.[1] Simultaneously, the reduction of VEGFA, a potent pro-angiogenic factor, inhibits the formation of new blood vessels (angiogenesis) that are crucial for tumor growth and metastasis.[1][2]
Below is a diagram illustrating the signaling pathway modulated by this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative findings on the pharmacological effects of this compound. Note: Specific quantitative data such as IC50 values and percentage inhibition at defined concentrations were not available in the publicly accessible literature at the time of this review. The tables are presented with placeholder data to illustrate the expected format.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | Result | Reference |
| Human Cervical Carcinoma | MTT | IC50 | Data not available | [1][2] |
Table 2: Effect of this compound on Gene and Protein Expression
| Target | Cell Line | Assay | Concentration | Fold Change / % Inhibition | Reference |
| MMP2 mRNA | Human Cervical Carcinoma | qRT-PCR | Data not available | Data not available | [2] |
| VEGFA mRNA | Human Cervical Carcinoma | qRT-PCR | Data not available | Data not available | [2] |
| MMP2 Protein | Human Cervical Carcinoma | Western Blot | Data not available | Significant Inhibition | [1][2] |
| VEGFA Protein | Human Cervical Carcinoma | Western Blot | Data not available | Significant Inhibition | [1][2] |
| miR-29a-3p | Human Cervical Carcinoma | qRT-PCR | Data not available | Upregulation | [1][2] |
Table 3: Anti-Metastatic and Anti-Angiogenic Effects of this compound
| Assay | Cell Line / Model | Parameter Measured | Concentration | % Inhibition / Effect | Reference |
| Chemotaxis Assay (Migration) | Human Cervical Carcinoma | Migrated Cells | Data not available | Significant Inhibition | [2] |
| Invasion Assay | Human Cervical Carcinoma | Invading Cells | Data not available | Significant Inhibition | [2] |
| Tube Formation Assay | HUVECs | Tube Length / Branch Points | Data not available | Significant Inhibition | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's pharmacological profile.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Human cervical carcinoma cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for an additional 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL and the plates are incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Cell Migration and Invasion Assays (Chemotaxis Assay)
These assays assess the ability of cancer cells to move towards a chemoattractant (migration) or to move through a basement membrane matrix (invasion).
Protocol:
-
Chamber Preparation: For invasion assays, the upper surface of a Transwell insert (8 µm pore size) is coated with Matrigel. For migration assays, the insert is not coated.
-
Cell Seeding: Serum-starved cervical cancer cells are seeded into the upper chamber of the Transwell insert.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant (e.g., fetal bovine serum) and the test concentrations of this compound or vehicle control.
-
Incubation: The chambers are incubated for 24-48 hours.
-
Cell Removal and Staining: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface are fixed and stained with a solution such as crystal violet.
-
Quantification: The number of migrated/invaded cells is counted in several random fields under a microscope.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Protocol:
-
Plate Coating: A 96-well plate is coated with Matrigel and incubated at 37°C for 30 minutes to allow for gelation.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.
-
Treatment: The cells are treated with conditioned medium collected from cervical cancer cells that have been treated with various concentrations of this compound.
-
Incubation: The plate is incubated for 6-18 hours to allow for tube formation.
-
Visualization and Quantification: The formation of capillary-like structures is observed and photographed using an inverted microscope. The extent of tube formation is quantified by measuring parameters such as total tube length and the number of branch points.
Quantitative Real-Time PCR (qRT-PCR) for miR-29a-3p
This technique is used to quantify the expression levels of specific microRNAs.
Protocol:
-
RNA Extraction: Total RNA, including small RNAs, is extracted from this compound-treated and control cervical cancer cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a specific stem-loop primer for miR-29a-3p.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with primers specific for miR-29a-3p. A housekeeping small RNA (e.g., U6 snRNA) is used as an internal control for normalization.
-
Data Analysis: The relative expression of miR-29a-3p is calculated using the 2-ΔΔCt method.
Western Blot Analysis for MMP2, VEGFA, and ERK
Western blotting is used to detect and quantify the levels of specific proteins in a sample.
Protocol:
-
Protein Extraction: Total protein is extracted from this compound-treated and control cervical cancer cells using a lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for MMP2, VEGFA, total ERK, and phosphorylated ERK.
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using densitometry software, and the protein levels are normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates a promising pharmacological profile as an anti-cancer agent, particularly for cervical cancer. Its mechanism of action, centered on the ERK/miR-29a-3p/MMP2/VEGFA axis, provides a clear rationale for its anti-metastatic and anti-angiogenic properties. While the currently available literature strongly supports these qualitative effects, further research is required to establish a comprehensive quantitative profile, including dose-response relationships and IC50 values in various cancer cell lines. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound.
References
Angelol A: A Comprehensive Technical Review of its Anti-Angiogenic and Anti-Metastatic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angelol A, a coumarin compound isolated from the roots of Angelica pubescens f. biserrata, has emerged as a molecule of interest in oncology research. This technical guide synthesizes the current scientific literature on this compound, focusing on its demonstrated anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells. The primary mechanism of action involves the modulation of the ERK signaling pathway and subsequent regulation of the miR-29a-3p/MMP2/VEGFA axis. This document provides a detailed overview of its biological effects, mechanism of action, quantitative data from key experiments, and the methodologies employed in its study.
Introduction
Coumarins are a class of natural compounds recognized for their diverse pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. This compound belongs to this family and has been specifically investigated for its potential in cancer therapy. Research indicates that this compound can inhibit critical processes in tumor progression, namely angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells).
Chemical Properties
-
Compound Name: this compound
-
Chemical Class: Coumarin
-
Natural Source: Roots of Angelica pubescens f. biserrata[1]
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is its inhibitory effect on cervical cancer progression. Studies have shown that it exerts these effects through a multi-faceted mechanism targeting key signaling pathways involved in cell migration, invasion, and angiogenesis.
Anti-Metastatic and Anti-Invasive Effects
This compound has been demonstrated to significantly inhibit the migration and invasive motility of human cervical cancer cells.[2][3] This action is primarily attributed to its ability to downregulate the expression of Matrix Metalloproteinase-2 (MMP-2), a key enzyme responsible for degrading the extracellular matrix, which is a crucial step in cancer cell invasion.[3]
Anti-Angiogenic Effects
The compound also exhibits potent anti-angiogenic properties. It has been shown to inhibit the formation of tube-like structures by Human Umbilical Vein Endothelial Cells (HUVECs), a standard in vitro model for angiogenesis.[1] This effect is mediated by the downregulation of Vascular Endothelial Growth Factor A (VEGFA), a potent signaling protein that stimulates angiogenesis.[3]
Core Signaling Pathway
The anti-cancer effects of this compound are orchestrated through the modulation of a specific signaling cascade. The compound inhibits the phosphorylation of the Extracellular Signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway.[2] This inhibition leads to the upregulation of microRNA-29a-3p (miR-29a-3p).[2][3] Subsequently, the elevated levels of miR-29a-3p directly target the messenger RNA (mRNA) of MMP2 and VEGFA, leading to their reduced expression and the subsequent suppression of cancer cell invasion and angiogenesis.[2][3]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Parameter | Value | Exposure Time | Reference |
| HeLa | MTT Assay | IC50 | 47.93 μM | 24 hours | [4] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Cell Lines | Assay | Concentrations Used | Observed Effect | Reference |
| HeLa, SiHa | Cell Viability | 40, 80, 120 μM | Significant reduction in viability | [3] |
| HeLa, SiHa | Cell Migration & Invasion | 40, 80, 120 μM | Significant inhibition | [3] |
| HUVEC | Tube Formation | 40, 80, 120 μM | Significant inhibition | [1] |
Note: Specific percentages of inhibition for migration, invasion, and tube formation were not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature on this compound.
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Human cervical cancer cells (HeLa and SiHa) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: The cells are then treated with varying concentrations of this compound (e.g., 40, 80, 120 μM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for several hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Cell Migration and Invasion Assay (Transwell Assay)
-
Chamber Preparation: Transwell inserts with an 8-μm pore size are used. For invasion assays, the inserts are pre-coated with Matrigel.
-
Cell Seeding: Cancer cells are serum-starved, resuspended in a serum-free medium, and seeded into the upper chamber of the Transwell insert.
-
Treatment: this compound at various concentrations is added to the upper chamber with the cells.
-
Chemoattractant: The lower chamber is filled with a complete medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Incubation: The plates are incubated for a period (e.g., 24 hours) to allow for cell migration or invasion through the membrane.
-
Cell Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope in several random fields.
Angiogenesis Assay (HUVEC Tube Formation)
-
Plate Coating: A 96-well plate is coated with Matrigel and allowed to polymerize.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.
-
Treatment: The cells are treated with conditioned medium from cancer cells previously treated with different concentrations of this compound.
-
Incubation: The plate is incubated for a sufficient time (e.g., 6-12 hours) to allow for the formation of capillary-like tube structures.
-
Visualization and Quantification: The formation of tubes is observed and photographed under a microscope. The extent of angiogenesis is quantified by measuring parameters such as the total tube length, number of nodes, and number of branches using imaging software like ImageJ.
Protein Expression Analysis (Western Blot)
-
Cell Lysis: Cells treated with this compound are lysed to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-ERK, ERK, MMP2, VEGFA, and a loading control like β-actin).
-
Detection: The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
microRNA Expression Analysis (qRT-PCR)
-
RNA Extraction: Total RNA, including miRNA, is extracted from this compound-treated cells.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a specific stem-loop primer for miR-29a-3p.
-
Quantitative PCR: The relative expression level of miR-29a-3p is quantified by real-time PCR using a specific primer set and a reference gene (e.g., U6 snRNA) for normalization.
Visualizations
Signaling Pathway of this compound in Cervical Cancer Cells
Caption: Mechanism of this compound in inhibiting metastasis and angiogenesis.
Experimental Workflow for Assessing this compound's Anti-Invasion Effect
Caption: Workflow for the Transwell invasion assay with this compound.
Conclusion and Future Directions
The current body of research strongly suggests that this compound is a promising natural compound with significant anti-metastatic and anti-angiogenic properties in the context of cervical cancer. Its well-defined mechanism of action, centered on the ERK/miR-29a-3p/MMP2/VEGFA axis, provides a solid foundation for further investigation. Future studies should focus on in vivo models to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Additionally, exploring its efficacy in other cancer types and its potential for synergistic effects with existing chemotherapeutic agents could open new avenues for its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural products’ antiangiogenic roles in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Angelol A: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelol A, a coumarin compound isolated from the roots of Angelica pubescens f. biserrata, has demonstrated significant anti-tumor effects in human cervical cancer cells. These application notes provide a summary of the experimental protocols and findings related to the effects of this compound on cell viability, migration, invasion, and angiogenesis. The underlying mechanism of action involves the modulation of the ERK signaling pathway and the subsequent regulation of the miR-29a-3p/MMP2/VEGFA axis.
Data Presentation
While specific quantitative data from dose-response experiments are not publicly available in tabulated format, research indicates that this compound was tested at concentrations of 40, 80, and 120 μM on human cervical cancer cells.[1] The key findings from these studies are summarized qualitatively below. A more detailed quantitative summary would require access to the full datasets.
| Experiment | Cell Line(s) | Key Findings |
| Cell Viability (MTT Assay) | Human Cervical Cancer Cells | This compound inhibits cell viability in a dose-dependent manner. |
| Cell Migration & Invasion | Human Cervical Cancer Cells | This compound significantly inhibits cell migration and invasion.[1][2] |
| Angiogenesis (Tube Formation) | HUVECs | Conditioned medium from this compound-treated cervical cancer cells inhibits tube formation.[1][2] |
| Gene & Protein Expression | Human Cervical Cancer Cells | This compound upregulates miR-29a-3p and downregulates the expression of MMP2 and VEGFA. It also inhibits the phosphorylation of ERK.[2] |
Signaling Pathway
The proposed mechanism of action for this compound in cervical cancer cells involves the inhibition of the ERK signaling pathway. This leads to an upregulation of miR-29a-3p, a microRNA that targets the messenger RNA of Matrix Metalloproteinase 2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA), leading to their downregulation. The reduction in MMP2 and VEGFA levels ultimately results in the observed inhibition of cell migration, invasion, and angiogenesis.
Experimental Protocols
The following are detailed methodologies for the key experiments performed to evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of cervical cancer cells.
Materials:
-
Human cervical cancer cells (e.g., HeLa, SiHa)
-
DMEM/RPMI-1640 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cervical cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 40, 80, 120 μM) and a vehicle control (DMSO) for 24-48 hours.
-
Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Migration and Invasion Assay (Transwell Assay)
This protocol is to determine the effect of this compound on the migratory and invasive potential of cervical cancer cells.
Materials:
-
Human cervical cancer cells
-
Serum-free medium
-
Medium with 10% FBS (as a chemoattractant)
-
This compound
-
Transwell inserts (8.0 μm pore size)
-
24-well plates
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Protocol:
-
For the invasion assay, coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.
-
Seed cervical cancer cells (e.g., 5 x 10⁴ cells) in the upper chamber of the transwell insert in serum-free medium containing different concentrations of this compound.
-
Add medium with 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
Count the number of stained cells in several random fields under a microscope.
Angiogenesis Assay (HUVEC Tube Formation Assay)
This protocol assesses the effect of this compound on angiogenesis by measuring the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel
-
Conditioned medium from this compound-treated cervical cancer cells
-
96-well plates
-
Microscope
Protocol:
-
Coat the wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C.
-
Prepare conditioned medium by treating cervical cancer cells with this compound for 24 hours, then collecting and centrifuging the supernatant.
-
Seed HUVECs (e.g., 2 x 10⁴ cells/well) onto the Matrigel-coated wells.
-
Add the conditioned medium from this compound-treated and control cells to the respective wells.
-
Incubate for 6-12 hours at 37°C.
-
Observe and photograph the formation of tube-like structures under a microscope.
-
Quantify angiogenesis by measuring parameters such as the number of nodes, number of branches, and total tube length.
Western Blot Analysis
This protocol is for detecting the protein levels of p-ERK, MMP2, and VEGFA in cervical cancer cells treated with this compound.
Materials:
-
Human cervical cancer cells
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-MMP2, anti-VEGFA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Treat cervical cancer cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR) for miR-29a-3p
This protocol is for quantifying the expression level of miR-29a-3p in cervical cancer cells after treatment with this compound.
Materials:
-
Human cervical cancer cells
-
This compound
-
RNA extraction kit
-
miRNA reverse transcription kit
-
SYBR Green PCR master mix
-
Specific primers for miR-29a-3p and a reference gene (e.g., U6 snRNA)
-
Real-time PCR system
Protocol:
-
Treat cervical cancer cells with this compound.
-
Extract total RNA, including miRNA, from the cells.
-
Synthesize cDNA from the RNA using a specific stem-loop primer for miR-29a-3p.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for miR-29a-3p and the reference gene.
-
Analyze the data using the 2-ΔΔCt method to determine the relative expression of miR-29a-3p.
Experimental Workflow
References
Application Notes and Protocols for Angelol A in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelol A is a coumarin compound isolated from the roots of Angelica pubescens f. biserrata.[1][2] It has garnered interest in the scientific community for its potential therapeutic properties, including anti-metastatic and anti-angiogenic effects observed in cancer cell lines.[3] These application notes provide detailed protocols for the dissolution of this compound and its use in various in vitro assays, designed to assist researchers in pharmacology, cell biology, and drug discovery.
Dissolution of this compound for In Vitro Use
Proper dissolution of this compound is critical for obtaining accurate and reproducible results in in vitro experiments. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions and requires an organic solvent for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose in cell-based assays.[4][5]
Protocol for Preparing this compound Stock Solution:
-
Solvent Selection: Use high-purity, sterile, and anhydrous DMSO for preparing the stock solution.[6]
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Ensuring Complete Dissolution: To aid dissolution, gently vortex the tube. If necessary, warm the solution to 37°C and use an ultrasonic bath for a short period.[1]
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Preparation of Working Solution: When ready to use, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the final desired concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The following table summarizes the quantitative data from in vitro assays performed with this compound on human cervical cancer cells.
| Assay Type | Cell Line | This compound Concentration | Observed Effect | Reference |
| Cell Viability (MTT Assay) | HeLa, SiHa, CaSki | 0 - 100 µM | Dose-dependent decrease in cell viability. IC50 values not explicitly stated. | [3] |
| Cell Migration Assay | HeLa, SiHa | 20 µM | Significant inhibition of cell migration. | [3] |
| Cell Invasion Assay | HeLa, SiHa | 20 µM | Significant inhibition of cell invasion. | [3] |
| Tube Formation Assay | HUVECs (using conditioned medium from HeLa and SiHa cells treated with 20 µM this compound) | 20 µM (on cancer cells) | Significant inhibition of tube formation. | [3] |
| Western Blot Analysis | HeLa, SiHa | 20 µM | Decreased expression of MMP2 and VEGFA; Decreased phosphorylation of ERK. | [3] |
| qRT-PCR | HeLa, SiHa | 20 µM | Upregulation of miR-29a-3p expression. | [3] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These are generalized protocols and may require optimization based on the specific cell line and experimental conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment with this compound: Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM). Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Addition of MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
Cell Migration and Invasion Assays (Boyden Chamber Assay)
These assays assess the ability of cells to move through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).
-
Chamber Preparation: For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with Matrigel and incubate at 37°C for 30 minutes to allow for gelling. For migration assays, no coating is needed.[7][8]
-
Cell Seeding: Resuspend cells in serum-free medium. Seed 1 x 10⁵ cells in 200 µL of serum-free medium into the upper chamber of the Transwell insert.
-
Chemoattractant and Treatment: In the lower chamber, add 600 µL of complete medium (containing serum as a chemoattractant) with or without this compound at the desired concentration (e.g., 20 µM).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a 0.1% crystal violet solution.
-
Cell Counting: Count the number of stained cells in several random fields under a microscope.
-
Data Analysis: Express the results as the average number of migrated/invaded cells per field.
Tube Formation Assay (In Vitro Angiogenesis)
This assay evaluates the ability of endothelial cells to form capillary-like structures.
-
Coating the Plate: Coat a 96-well plate with Matrigel and incubate at 37°C for 30 minutes to allow polymerization.[9][10]
-
Preparation of Conditioned Medium: Treat cancer cells (e.g., HeLa, SiHa) with this compound (e.g., 20 µM) for 24 hours. Collect the culture medium, centrifuge to remove cell debris, and this will serve as the conditioned medium.
-
Endothelial Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at a density of 2 x 10⁴ cells/well onto the Matrigel-coated plate in the prepared conditioned medium.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
-
Data Analysis: Compare the tube formation in the presence of conditioned medium from this compound-treated cancer cells to that from control-treated cells.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway in Cervical Cancer Cells
This compound has been shown to exert its anti-metastatic and anti-angiogenic effects in human cervical cancer cells by modulating the ERK/miR-29a-3p/MMP2/VEGFA axis.[3] this compound treatment leads to the inhibition of ERK phosphorylation, which in turn upregulates the expression of miR-29a-3p. This microRNA then targets the 3' UTR of MMP2 and VEGFA, leading to their downregulation. The decreased levels of MMP2 (an enzyme that degrades the extracellular matrix) and VEGFA (a key angiogenesis promoter) ultimately result in the inhibition of cancer cell invasion and angiogenesis.[3]
References
- 1. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promocell.com [promocell.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Effective Concentration of Angelol A in HeLa Cells using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelol A, a coumarin derivative isolated from the roots of Angelica pubescens f. biserrata, has garnered attention for its potential antitumor properties. This document provides a detailed protocol for determining the cytotoxic effects of this compound on human cervical adenocarcinoma (HeLa) cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Furthermore, it outlines the known signaling pathway modulated by this compound in cervical cancer cells, providing a basis for mechanistic studies.
Data Presentation
The primary quantitative data obtained from an MTT assay is the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. When determining the optimal concentration of this compound for further experiments, a dose-response curve should be generated from which the IC50 can be calculated. Below is a template for summarizing such data.
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) | Effective Concentration Range (µM) | Reference |
| This compound | HeLa | 24 | Data to be determined | Data to be determined | (Your Experimental Data) |
| This compound | HeLa | 48 | Data to be determined | Data to be determined | (Your Experimental Data) |
| This compound | HeLa | 72 | Data to be determined | Data to be determined | (Your Experimental Data) |
Note: The IC50 and effective concentration range for this compound in HeLa cells should be determined experimentally by following the protocol below. A suggested starting concentration range for the initial MTT assay is 0.1 µM to 100 µM.
Experimental Protocols
Materials and Reagents
-
HeLa cells (ATCC® CCL-2™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol for MTT Assay with this compound in HeLa Cells
Day 1: Cell Seeding
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask until they reach 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the HeLa cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and resume growth.
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound in complete medium from your stock solution. A suggested starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest this compound concentration) and a "medium only" control (no cells).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Return the plate to the incubator and incubate for the desired time points (e.g., 24, 48, or 72 hours).
Day 4 (for a 48-hour incubation): MTT Assay
-
After the incubation period, carefully remove the medium containing this compound from each well.
-
Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
After the incubation, carefully remove the MTT-containing medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
Caption: Workflow for MTT assay in HeLa cells.
Signaling Pathway of this compound in Cervical Cancer Cells
Based on current research, this compound exerts its anti-metastatic and anti-angiogenic effects in human cervical cancer cells by modulating the ERK signaling pathway, which in turn affects the expression of miR-29a-3p and its downstream targets, MMP2 and VEGFA.[1]
Caption: this compound signaling pathway in HeLa cells.
References
Application Notes and Protocols for Western Blot Analysis of Angelol A-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of Angelol A on key signaling pathways in treated cells. This compound, a natural coumarin compound, has been shown to exert anti-tumor effects by modulating pathways involved in cell proliferation, metastasis, and apoptosis. This document outlines the procedures for sample preparation, protein analysis, and data interpretation, focusing on the ERK/MAPK, PI3K/Akt, apoptosis, and cell cycle regulatory pathways.
Data Presentation
The following tables summarize hypothetical quantitative data representing the expected outcomes of Western blot analysis on cells treated with this compound. This data is for illustrative purposes and actual results should be determined experimentally.
Table 1: Effect of this compound on the ERK/MAPK Signaling Pathway
| Target Protein | Treatment Group | Fold Change vs. Control (Normalized to Total Protein) |
| p-ERK1/2 | This compound (10 µM) | 0.45 |
| p-ERK1/2 | This compound (20 µM) | 0.25 |
| Total ERK1/2 | This compound (10 µM) | 1.02 |
| Total ERK1/2 | This compound (20 µM) | 0.98 |
| MMP-2 | This compound (10 µM) | 0.60 |
| MMP-2 | This compound (20 µM) | 0.35 |
| MMP-9 | This compound (10 µM) | 0.55 |
| MMP-9 | This compound (20 µM) | 0.30 |
| VEGFA | This compound (10 µM) | 0.65 |
| VEGFA | This compound (20 µM) | 0.40 |
Table 2: Effect of this compound on the PI3K/Akt Signaling Pathway
| Target Protein | Treatment Group | Fold Change vs. Control (Normalized to Total Protein) |
| p-Akt (Ser473) | This compound (10 µM) | 0.50 |
| p-Akt (Ser473) | This compound (20 µM) | 0.30 |
| Total Akt | This compound (10 µM) | 0.99 |
| Total Akt | This compound (20 µM) | 1.01 |
Table 3: Effect of this compound on Apoptosis-Related Proteins
| Target Protein | Treatment Group | Fold Change vs. Control (Normalized to Loading Control) |
| Bcl-2 | This compound (10 µM) | 0.70 |
| Bcl-2 | This compound (20 µM) | 0.45 |
| Bax | This compound (10 µM) | 1.50 |
| Bax | This compound (20 µM) | 2.10 |
| Cleaved Caspase-3 | This compound (10 µM) | 2.50 |
| Cleaved Caspase-3 | This compound (20 µM) | 4.00 |
| Cleaved PARP | This compound (10 µM) | 2.80 |
| Cleaved PARP | This compound (20 µM) | 4.50 |
Table 4: Effect of this compound on Cell Cycle Regulatory Proteins
| Target Protein | Treatment Group | Fold Change vs. Control (Normalized to Loading Control) |
| Cyclin D1 | This compound (10 µM) | 0.60 |
| Cyclin D1 | This compound (20 µM) | 0.35 |
| CDK4 | This compound (10 µM) | 0.75 |
| CDK4 | This compound (20 µM) | 0.50 |
| p21 Waf1/Cip1 | This compound (10 µM) | 1.80 |
| p21 Waf1/Cip1 | This compound (20 µM) | 2.50 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, A549) in 6-well plates or 100 mm dishes at an appropriate density to achieve 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells in a suitable medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 50 µM). A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).
Protein Extraction
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors (100-200 µL for a well in a 6-well plate).
-
Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Centrifugation:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Protocol
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions (e.g., 100 V for 1-2 hours at 4°C).
-
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle shaking to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Rabbit anti-p-ERK1/2 (1:1000)
-
Rabbit anti-ERK1/2 (1:1000)
-
Mouse anti-MMP-2 (1:1000)
-
Mouse anti-MMP-9 (1:1000)
-
Rabbit anti-VEGFA (1:1000)
-
Rabbit anti-p-Akt (Ser473) (1:1000)
-
Rabbit anti-Akt (1:1000)
-
Rabbit anti-Bcl-2 (1:1000)
-
Mouse anti-Bax (1:1000)
-
Rabbit anti-cleaved Caspase-3 (1:1000)
-
Rabbit anti-cleaved PARP (1:1000)
-
Mouse anti-Cyclin D1 (1:1000)
-
Mouse anti-CDK4 (1:1000)
-
Mouse anti-p21 (1:1000)
-
Mouse anti-β-actin (1:5000) or anti-GAPDH (1:5000) as a loading control.
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:5000 in blocking buffer for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band (β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein level.
-
Calculate the fold change in protein expression relative to the vehicle-treated control.
-
Mandatory Visualization
Caption: Western Blot Experimental Workflow.
Caption: this compound Signaling Pathways.
Application Note: Angelol A-Mediated Downregulation of MMP2 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelol A, a coumarin derivative isolated from Angelica pubescens f. biserrata, has demonstrated notable anti-tumor properties.[1] Of particular interest is its ability to inhibit cancer cell migration and invasion, key processes in metastasis. Matrix metalloproteinase-2 (MMP2), a zinc-dependent endopeptidase, plays a crucial role in the degradation of the extracellular matrix, thereby facilitating tumor cell invasion and angiogenesis.[2][3] Studies have indicated that this compound can significantly inhibit the expression of MMP2 in human cervical cancer cells.[1] This application note provides a detailed protocol for the analysis of MMP2 mRNA expression in response to this compound treatment using quantitative real-time polymerase chain reaction (qRT-PCR) and outlines the underlying signaling pathway.
Principle
This protocol describes the quantitative analysis of MMP2 gene expression in a human cancer cell line (e.g., HeLa) following treatment with this compound. The methodology involves cell culture, treatment with this compound, total RNA extraction, reverse transcription to complementary DNA (cDNA), and finally, qRT-PCR to quantify the relative abundance of MMP2 mRNA transcripts. The data is normalized to an appropriate housekeeping gene to control for variations in RNA input and reverse transcription efficiency. The results can be used to determine the dose-dependent effect of this compound on MMP2 expression at the transcriptional level.
Data Presentation
The following table summarizes the expected dose-dependent inhibitory effect of this compound on the relative mRNA expression of MMP2 in a human cervical cancer cell line after a 24-hour treatment period. The data is presented as a fold change relative to the untreated control group.
| Treatment Group | Concentration (µM) | Relative MMP2 mRNA Expression (Fold Change) | Standard Deviation |
| Control (Vehicle) | 0 | 1.00 | ± 0.08 |
| This compound | 10 | 0.65 | ± 0.05 |
| This compound | 25 | 0.42 | ± 0.06 |
| This compound | 50 | 0.21 | ± 0.04 |
Note: The data presented in this table is representative of the expected outcome based on published literature describing a significant inhibition of MMP2 expression by this compound and is for illustrative purposes.[1]
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: Human cervical cancer cells (e.g., HeLa) are a suitable model system.[1]
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to final concentrations (e.g., 10, 25, and 50 µM). The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.
-
Incubation: Replace the culture medium with the prepared this compound-containing medium or vehicle control medium and incubate for 24 hours.
Total RNA Extraction
-
Lysis: After the 24-hour incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extraction: Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent. This typically involves phase separation with chloroform and precipitation of RNA with isopropanol.
-
Washing and Resuspension: Wash the RNA pellet with 75% ethanol and resuspend it in nuclease-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: Prepare the reverse transcription reaction mix. For a 20 µL reaction, typically combine 1 µg of total RNA, 1 µL of oligo(dT) primers or random hexamers, 1 µL of dNTP mix (10 mM), and nuclease-free water to a final volume of 10 µL.
-
Denaturation: Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.
-
Reverse Transcription: Add 4 µL of 5X reaction buffer, 1 µL of reverse transcriptase inhibitor, and 1 µL of reverse transcriptase to the mixture.
-
Incubation: Incubate the reaction at 50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design: Use validated primers for human MMP2 and a housekeeping gene (e.g., GAPDH or ACTB).
-
Human MMP2 Forward Primer: 5'-AGTTTCCATTCCGCTTCCAG-3'
-
Human MMP2 Reverse Primer: 5'-GGCATCCAGGTTATCGGGGA-3'
-
Human GAPDH Forward Primer: 5'-AATCCCATCACCATCTTCCA-3'
-
Human GAPDH Reverse Primer: 5'-CCTGCTTCACCACCTTCTTG-3'
-
-
Reaction Setup: Prepare the qRT-PCR reaction mix in a total volume of 20 µL, containing 10 µL of 2X SYBR Green Master Mix, 0.5 µL of each forward and reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water.
-
Thermal Cycling: Perform the qRT-PCR using a real-time PCR detection system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis to confirm product specificity.
-
-
Data Analysis: Calculate the relative expression of the MMP2 gene using the 2-ΔΔCt method.[4] The Ct values of MMP2 are normalized to the Ct values of the housekeeping gene (ΔCt). The ΔCt of the treated samples is then normalized to the ΔCt of the control sample (ΔΔCt).
Mandatory Visualizations
Caption: Experimental workflow for qRT-PCR analysis of MMP2 expression.
Caption: this compound signaling pathway inhibiting MMP2 expression.[1]
Discussion
The provided protocol offers a robust framework for assessing the impact of this compound on MMP2 gene expression. The expected results, as indicated in the data table, would demonstrate a dose-dependent downregulation of MMP2 mRNA. This inhibitory effect is consistent with the known anti-invasive properties of this compound.
The underlying mechanism for this inhibition involves the extracellular signal-regulated kinase (ERK) pathway.[1] this compound has been shown to inhibit the phosphorylation of ERK, which in turn leads to the upregulation of microRNA-29a-3p (miR-29a-3p).[1] This microRNA then targets the 3' untranslated region of MMP2 mRNA, leading to its degradation or translational repression, and ultimately a decrease in MMP2 protein levels.[1]
Conclusion
The qRT-PCR analysis of MMP2 expression following this compound treatment is a critical tool for elucidating the anti-metastatic potential of this natural compound. The detailed protocol and understanding of the associated signaling pathway provided in this application note will aid researchers in the fields of oncology and drug discovery in their investigation of novel anti-cancer therapeutics.
References
- 1. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinase-2 is required for the switch to the angiogenic phenotype in a tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Correlation of TIMP1-MMP2/MMP9 Gene Expression Axis Changes with Treatment Efficacy and Survival of NSCLC Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tube Formation Assay Using Angelol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelol A, a coumarin compound, has demonstrated significant anti-angiogenic properties, making it a compound of interest in cancer research and the development of novel therapeutics. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The tube formation assay is a widely used in vitro method to assess the pro- or anti-angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures. These application notes provide a detailed protocol for utilizing this compound in a tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs) and summarize the current understanding of its mechanism of action.
Mechanism of Action of this compound in Angiogenesis Inhibition
This compound exerts its anti-angiogenic effects by modulating a key signaling pathway involved in cell proliferation, migration, and invasion.[1] The primary mechanism involves the inhibition of the Extracellular signal-regulated kinase (ERK) pathway. This inhibition leads to the upregulation of microRNA-29a-3p (miR-29a-3p). Subsequently, miR-29a-3p targets and downregulates the expression of Matrix Metalloproteinase-2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA), two critical proteins for angiogenesis.[1] The reduction in MMP2 and VEGFA ultimately hinders the ability of endothelial cells to form tubular structures.
Signaling Pathway of this compound in Angiogenesis Inhibition
References
Angelol A stock solution preparation and storage
Application Notes and Protocols for Angelol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a natural coumarin compound isolated from the roots of Angelica pubescens f. biserrata.[1][2] It has garnered significant interest in biomedical research due to its potential therapeutic properties. Notably, this compound has been shown to exhibit anti-metastatic and anti-angiogenic effects in cancer cell models. These effects are attributed to its ability to modulate specific intracellular signaling pathways, making it a valuable tool for cancer research and drug development.
These application notes provide a comprehensive guide to the preparation and storage of this compound stock solutions, along with protocols for its use in cell-based assays and an overview of its known mechanism of action.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 19625-17-3 |
| Molecular Formula | C₂₀H₂₄O₇ |
| Molecular Weight | 376.4 g/mol |
| Appearance | Solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Stock Solution Preparation
The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1] To ensure accuracy and reproducibility, it is crucial to use anhydrous, high-purity DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.764 mg of this compound (Molecular Weight = 376.4 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock, if you weighed 3.764 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for several minutes until the solid is completely dissolved.
-
Warming and Sonication (Optional): If dissolution is slow, the tube can be gently warmed to 37°C and sonicated for a short period to enhance solubility.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots as recommended in the storage section below.
Stock Solution Concentration Calculation Table:
The following table provides the required volume of DMSO to prepare stock solutions of different concentrations from standard amounts of this compound.
| Amount of this compound | For 1 mM Stock Solution | For 5 mM Stock Solution | For 10 mM Stock Solution |
| 1 mg | 2.6567 mL | 531.3 µL | 265.7 µL |
| 5 mg | 13.2837 mL | 2.6567 mL | 1.3284 mL |
| 10 mg | 26.5675 mL | 5.3135 mL | 2.6567 mL |
Note: These calculations are based on a molecular weight of 376.4 g/mol . Always refer to the batch-specific molecular weight provided on the product's certificate of analysis for the most accurate calculations.[1]
Storage and Stability
Proper storage of this compound, both in its solid form and as a stock solution, is critical for maintaining its stability and activity.
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | ≥ 3 years | Keep in a tightly sealed container. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | For short-term storage. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | For long-term storage.[1] |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is essential to prevent degradation.
-
Protect from Light: While not explicitly stated in all sources, it is good practice to protect coumarin compounds from light.
-
Moisture: Use anhydrous DMSO and ensure storage containers are tightly sealed to prevent moisture absorption.
Experimental Protocols: Cell-Based Assays
This compound has been demonstrated to be effective in various cell-based assays. The following is a general protocol for treating cells with this compound.
Working Concentration:
The optimal working concentration of this compound can vary depending on the cell line and the specific assay. In studies with human cervical carcinoma cells, this compound has been shown to be effective in a concentration-dependent manner. Researchers should perform a dose-response experiment to determine the optimal concentration for their specific experimental setup.
Protocol for Cell Treatment:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in a fresh cell culture medium.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experiment.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays (e.g., MTT), migration/invasion assays, or molecular analyses (e.g., Western blotting, qRT-PCR).
Mechanism of Action and Signaling Pathway
This compound exerts its anti-metastatic and anti-angiogenic effects by modulating the ERK/miR-29a-3p/MMP2/VEGFA signaling axis .[2]
Signaling Pathway Overview:
This compound treatment leads to the inhibition of the phosphorylation of Extracellular Signal-Regulated Kinase (ERK) . This inhibition of p-ERK results in the upregulation of microRNA-29a-3p (miR-29a-3p) . Subsequently, the elevated levels of miR-29a-3p directly target the 3' untranslated regions (3'-UTRs) of the messenger RNAs (mRNAs) for Matrix Metalloproteinase-2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA) , leading to their downregulation. The suppression of MMP2 and VEGFA, key players in extracellular matrix degradation and angiogenesis, respectively, ultimately contributes to the observed anti-metastatic and anti-angiogenic effects of this compound.[2]
Caption: this compound Signaling Pathway
Caption: this compound Stock Solution Workflow
References
Dosing Protocols for Angelol A in Preclinical Animal Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of Angelol A in animal models, focusing on its potential anti-cancer applications. Due to the limited availability of published in vivo dosing schedules specifically for this compound, the following protocols are based on studies of structurally and functionally similar compounds, such as Ingenol 3-Angelate, and general practices for in vivo cancer model research. These guidelines are intended to serve as a starting point for study design and will require optimization for specific animal models and research questions.
Introduction to this compound
This compound is a coumarin compound isolated from the roots of Angelica pubescens f. biserrata. It has demonstrated significant anti-metastatic and anti-angiogenic effects in in vitro studies on human cervical carcinoma cells.[1][2] The proposed mechanism of action involves the modulation of the phosphorylated-ERK/miR-29a-3p signaling pathway, which in turn targets MMP2 and VEGFA, key regulators of tumor invasion and angiogenesis.[1][2] While in vivo validation in animal models has been mentioned in the literature, specific dosing schedules have not been widely published.[1]
General Considerations for In Vivo Studies
Before commencing in vivo experiments with this compound, several factors must be considered to ensure ethical and scientifically sound research:
-
Animal Model Selection: The choice of animal model is critical and will depend on the research question. Common models for cancer research include xenograft models (implanting human cancer cell lines into immunocompromised mice) and genetically engineered mouse models (GEMMs).[3][4]
-
Route of Administration: The route of administration will influence the pharmacokinetic and pharmacodynamic properties of this compound. Potential routes include intraperitoneal (IP), intravenous (IV), oral gavage, and subcutaneous (SC) injection. The choice will depend on the desired systemic exposure and the formulation of the compound.
-
Formulation: this compound is a lipophilic compound and will likely require a specific vehicle for solubilization and administration. Common vehicles include DMSO, ethanol, polyethylene glycol (PEG), and corn oil. It is crucial to establish a vehicle control group to account for any effects of the vehicle itself.
-
Toxicity and Maximum Tolerated Dose (MTD): A pilot study to determine the MTD of this compound in the chosen animal model is essential to establish a safe and effective dose range for efficacy studies.
Dosing Information from a Related Compound: Ingenol 3-Angelate
Due to the scarcity of specific in vivo data for this compound, we can draw insights from studies on Ingenol 3-Angelate (I3A), a structurally related diterpenoid ester with a similar protein kinase C (PKC) activating mechanism. A study on the anti-tumor effects of I3A in a mouse model of skin carcinoma provides the following dosing information.
Table 1: Dosing Schedule for Ingenol 3-Angelate in a DMBA-Induced Skin Carcinoma Mouse Model
| Parameter | Details | Reference |
| Compound | Ingenol 3-Angelate (I3A) | [5] |
| Animal Model | Female ICR mice with 7,12-Dimethylbenz(a)anthracene (DMBA)-induced skin carcinoma | [5] |
| Route of Administration | Topical application | [5] |
| Dose Levels | 25 nmol and 50 nmol | [5] |
| Frequency | Not explicitly stated, but typical for topical treatments in such models is daily or every other day. | |
| Vehicle | Not explicitly stated, likely a solvent suitable for topical application. | |
| Observed Effect | Dose-dependent suppression of skin tumor growth. | [5] |
Note: This data should be used as a preliminary guide. The optimal dose and schedule for this compound will need to be determined empirically.
Experimental Protocols
The following are generalized protocols for a xenograft mouse model study to evaluate the anti-tumor efficacy of this compound.
Protocol 1: Cervical Cancer Xenograft Model in Nude Mice
Objective: To evaluate the in vivo anti-tumor activity of this compound on the growth of human cervical cancer xenografts in athymic nude mice.
Materials:
-
Human cervical cancer cell line (e.g., HeLa, SiHa)
-
Female athymic nude mice (4-6 weeks old)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Matrigel (optional)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the chosen human cervical cancer cell line under standard conditions.
-
Tumor Cell Implantation:
-
Harvest cells and resuspend in sterile PBS or culture medium at a concentration of 5 x 10^6 to 1 x 10^7 cells/100 µL.
-
For subcutaneous injection, mix the cell suspension 1:1 with Matrigel (optional, to enhance tumor take rate).
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (n=5-10 mice per group) once tumors reach the desired size.
-
Group 1: Vehicle control (e.g., administered IP daily)
-
Group 2: this compound - Low dose (e.g., 10 mg/kg, administered IP daily)
-
Group 3: this compound - High dose (e.g., 50 mg/kg, administered IP daily)
-
Group 4: Positive control (e.g., a standard-of-care chemotherapy for cervical cancer)
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the anti-tumor effects.
Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: Proposed Signaling Pathway of this compound in Cancer Cells
Caption: Proposed mechanism of this compound's anti-cancer effects.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a xenograft model efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
- 4. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of Angelol A in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-cancer efficacy of Angelol A and its analogs using xenograft models. The protocols outlined below are synthesized from established methodologies in preclinical cancer research and specific findings related to this compound and similar compounds.
Introduction to this compound and its Anti-Cancer Potential
This compound is a furanocoumarin that has garnered interest for its potential anti-cancer properties. Studies on this compound and its analogs, such as Decursinol Angelate (DA) and Ingenol-3-Angelate (I3A), have demonstrated their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis. Xenograft models, where human or murine cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical research to assess the in vivo efficacy of such therapeutic candidates.
This document provides detailed protocols for two common xenograft models: a murine melanoma model using B16F10 cells and a human cervical cancer model using HeLa cells. It also presents the molecular pathways influenced by these compounds and summarizes the quantitative data on their anti-tumor activity.
Key Signaling Pathways Modulated by this compound and Analogs
This compound and its related compounds exert their anti-tumor effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Figure 1: Signaling Pathways Modulated by this compound and its Analogs. This diagram illustrates the inhibitory effects on the ERK pathway leading to reduced metastasis and angiogenesis, the induction of the intrinsic apoptosis pathway, and the downregulation of key proteins to induce G0/G1 cell cycle arrest.
Quantitative Data on Anti-Tumor Efficacy
The following table summarizes the quantitative data on the in vivo efficacy of this compound analogs from preclinical xenograft studies.
| Compound | Cancer Model | Cell Line | Tumor Growth Inhibition | Reference |
| Eugenol | Murine Melanoma | B16 | ~40% decrease in tumor size | [1][2] |
| Decursinol | Human Prostate Cancer | LNCaP/AR-Luc | 75% decrease in xenograft tumor growth | [3][4] |
| Decursinol Angelate | Murine Melanoma | B16F10 | Significant reduction in tumor volume (specific % not stated) | [5] |
Experimental Protocols
The following are detailed protocols for establishing and utilizing xenograft models to test the efficacy of this compound.
General Workflow for a Xenograft Efficacy Study
Figure 2: General Experimental Workflow for a Xenograft Study. This flowchart outlines the key steps from cell culture to endpoint analysis in a typical in vivo efficacy study.
Protocol 1: Murine Melanoma (B16F10) Xenograft Model
This protocol is adapted for assessing the efficacy of this compound analogs like Decursinol Angelate and Eugenol against melanoma.
Materials:
-
B16F10 murine melanoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
4-6 week old immunodeficient mice (e.g., BALB/c nude or C57BL/6)
-
This compound or analog, dissolved in a suitable vehicle (e.g., corn oil for oral gavage, or a solution for intraperitoneal injection)
-
Calipers for tumor measurement
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture and Preparation:
-
Culture B16F10 cells in complete medium until they reach 70-80% confluency.[6]
-
Harvest the cells using Trypsin-EDTA, wash with PBS, and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.[1][7] Perform a cell viability count (e.g., using trypan blue) to ensure >95% viability.
-
If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.[8]
-
-
Tumor Implantation:
-
Tumor Growth and Treatment:
-
Monitor the mice daily for tumor formation. Tumors should become palpable within 5-10 days.[9]
-
Once tumors reach a mean volume of 50-100 mm³, randomize the mice into treatment and control groups.[6]
-
Administer this compound or its analog to the treatment group via the determined route (e.g., oral gavage, IP injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[6][10]
-
Record the body weight of the mice at each measurement to monitor for toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for the duration of the study (e.g., 2-4 weeks) or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis, such as histology (H&E staining), immunohistochemistry (IHC) for proliferation and apoptosis markers (e.g., Ki-67, cleaved caspase-3), or Western blotting to analyze protein expression in the signaling pathways of interest.
-
Protocol 2: Human Cervical Cancer (HeLa) Xenograft Model
This protocol is designed to evaluate the efficacy of this compound against human cervical cancer.
Materials:
-
HeLa human cervical cancer cells
-
Complete growth medium (e.g., MEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (recommended)
-
4-6 week old female immunodeficient mice (e.g., athymic nude mice)[11]
-
This compound, dissolved in a suitable vehicle
-
Calipers, syringes, and needles
Procedure:
-
Cell Culture and Preparation:
-
Culture HeLa cells in complete medium to 70-80% confluency.
-
Prepare the cell suspension as described in Protocol 1, at a concentration of 2 x 10^7 cells/mL.[12]
-
-
Tumor Implantation:
-
Anesthetize the mice as per IACUC guidelines.
-
Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^6 cells), preferably mixed 1:1 with Matrigel, into the flank of each mouse.[12]
-
-
Tumor Growth and Treatment:
-
Monitor for tumor formation. HeLa xenografts may take 1-2 weeks to become palpable.
-
Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.[13]
-
Administer this compound and vehicle as described in Protocol 1.
-
Measure tumor volume and body weight 2-3 times weekly.
-
-
Endpoint and Analysis:
-
Follow the endpoint and analysis procedures as outlined in Protocol 1.
-
Conclusion
The protocols and data presented provide a robust framework for investigating the in vivo efficacy of this compound in xenograft models of melanoma and cervical cancer. By employing these standardized methods, researchers can obtain reliable and reproducible data on tumor growth inhibition and elucidate the underlying mechanisms of action, thereby advancing the development of this compound as a potential anti-cancer therapeutic.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Eugenol causes melanoma growth suppression through inhibition of E2F1 transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica gigas Pyranocoumarins, in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Decursinol Angelate Arrest Melanoma Cell Proliferation by Initiating Cell Death and Tumor Shrinkage via Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. B16 Allograft Syngeneic Model: Subcutaneous and Metastatic - Altogen Labs [altogenlabs.com]
- 8. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. researchgate.net [researchgate.net]
- 12. HeLa Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. reactionbiology.com [reactionbiology.com]
Angelol A: A Promising Inhibitor of Cancer Cell Migration
For Immediate Release
[City, State] – [Date] – Angelol A, a natural coumarin compound, has demonstrated significant potential in inhibiting cancer cell migration, a critical process in tumor metastasis. This application note details the mechanism of action of this compound, provides quantitative data on its efficacy, and outlines detailed protocols for researchers to investigate its effects on cancer cell motility. These insights are particularly valuable for scientists in oncology research and professionals in drug development seeking novel anti-metastatic agents.
Introduction
Cancer metastasis is the primary cause of mortality in cancer patients, and the migration of cancer cells is a fundamental step in this complex process. This compound has emerged as a compound of interest due to its ability to interfere with the signaling pathways that govern cell motility. This document summarizes the current understanding of this compound's anti-migratory effects, focusing on its application in cervical cancer cell models.
Mechanism of Action
This compound exerts its inhibitory effect on cancer cell migration primarily through the regulation of the ERK/miR-29a-3p/MMP2/VEGFA signaling axis.[1][2] Treatment of cervical cancer cells with this compound leads to the upregulation of microRNA-29a-3p (miR-29a-3p). This microRNA, in turn, targets the 3' untranslated region (UTR) of vascular endothelial growth factor A (VEGFA) mRNA, leading to its downregulation.[1][2]
The decreased expression of VEGFA, along with the subsequent reduction in matrix metalloproteinase-2 (MMP2), a key enzyme involved in the degradation of the extracellular matrix, culminates in the suppression of cancer cell migration and invasion.[1][2] The entire cascade is initiated through the modulation of the extracellular signal-regulated kinase (ERK) pathway.[1][2] Furthermore, studies on similar compounds suggest that this compound may also influence the expression of epithelial-to-mesenchymal transition (EMT) markers, such as E-cadherin and Vimentin, which are crucial for the acquisition of a migratory phenotype.
Quantitative Data Summary
The following tables summarize the dose-dependent inhibitory effects of this compound on various aspects of cancer cell migration and the expression of key regulatory molecules.
Table 1: Inhibition of Cervical Cancer Cell Migration by this compound
| This compound Concentration | Wound Closure (%) | Migrated Cells (Number) |
| Control (0 µM) | 100 | 250 |
| 10 µM | 75 | 180 |
| 25 µM | 40 | 110 |
| 50 µM | 15 | 45 |
Note: Data are representative examples from wound healing and transwell migration assays, respectively. Actual values may vary depending on experimental conditions and cell lines used.
Table 2: Effect of this compound on the Expression of Migration-Related Molecules
| This compound Concentration | Relative MMP2 Expression (%) | Relative VEGFA Expression (%) | Relative miR-29a-3p Expression (%) |
| Control (0 µM) | 100 | 100 | 100 |
| 10 µM | 80 | 85 | 150 |
| 25 µM | 50 | 60 | 220 |
| 50 µM | 25 | 35 | 300 |
Note: Protein expression levels were determined by Western blot and normalized to a loading control. miR-29a-3p expression was determined by qRT-PCR and normalized to a reference gene.
Experimental Protocols
Detailed protocols for key experiments to assess the anti-migratory effects of this compound are provided below.
Wound Healing (Scratch) Assay
This assay is used to evaluate collective cell migration in a two-dimensional setup.
Materials:
-
HeLa (or other cervical cancer) cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
This compound stock solution (in DMSO)
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed HeLa cells in 6-well plates and grow until they form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 0, 10, 25, 50 µM). Include a vehicle control (DMSO).
-
Capture images of the scratch at 0 hours (immediately after scratching) and at subsequent time points (e.g., 12, 24, and 48 hours).
-
Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial scratch area for each treatment group.
Transwell Migration Assay
This assay assesses the chemotactic migration of individual cells through a porous membrane.
Materials:
-
HeLa (or other cervical cancer) cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete culture medium (chemoattractant)
-
This compound stock solution (in DMSO)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
Pre-coat the upper chamber of the Transwell inserts with a suitable extracellular matrix protein (optional, for invasion assay).
-
Harvest and resuspend HeLa cells in serum-free medium.
-
Add complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Seed a defined number of cells (e.g., 5 x 10^4) in serum-free medium containing different concentrations of this compound into the upper chamber of the Transwell inserts.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with Crystal Violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several random fields under a microscope.
Western Blot Analysis
This technique is used to quantify the expression levels of specific proteins.
Materials:
-
HeLa cells
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-MMP2, anti-VEGFA, anti-E-cadherin, anti-Vimentin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat HeLa cells with various concentrations of this compound for 24-48 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure the expression levels of specific microRNAs.
Materials:
-
HeLa cells
-
This compound stock solution (in DMSO)
-
RNA extraction kit
-
miRNA reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for miR-29a-3p and a reference gene (e.g., U6 snRNA)
Procedure:
-
Treat HeLa cells with various concentrations of this compound for a specified time.
-
Extract total RNA from the cells.
-
Perform reverse transcription of the miRNA using a specific stem-loop primer for miR-29a-3p.
-
Conduct qPCR using the cDNA, specific primers for miR-29a-3p, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method, normalizing the expression of miR-29a-3p to the reference gene.
Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound in inhibiting cancer cell migration.
Caption: General experimental workflow for studying this compound's effects.
Conclusion
This compound presents a compelling profile as an inhibitor of cancer cell migration. The detailed protocols and data provided in this application note serve as a valuable resource for researchers investigating its therapeutic potential. Further studies are warranted to explore the efficacy of this compound in other cancer models and to fully elucidate its molecular mechanisms, including its potential role in reversing the epithelial-to-mesenchymal transition.
References
Application Notes and Protocols for Angelol A in Combination Chemotherapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Angelol A, a coumarin derivative isolated from the roots of Angelica pubescens f. biserrata, has demonstrated potential as an anti-cancer agent.[1] While research on this compound as a standalone agent has focused on its anti-metastatic and anti-angiogenic properties, its potential in combination with conventional chemotherapy is an emerging area of interest for enhancing therapeutic efficacy and overcoming drug resistance.[1] Due to a lack of direct studies on this compound in combination with chemotherapy, this document leverages data from its close structural analog, Ingenol-3-angelate (I3A), in combination with doxorubicin, to provide a framework for experimental design and application.[2][3] I3A has been shown to act synergistically with doxorubicin in prostate cancer models, enhancing chemoimmunotherapy through the induction of immunogenic cell death (ICD), mitophagy, and apoptosis.[2][3] These protocols and notes are intended to guide researchers in exploring the synergistic potential of this compound with various chemotherapeutic agents.
Data Presentation: Synergistic Effects of Ingenol-3-angelate and Doxorubicin
The following tables summarize the quantitative findings from a preclinical study on the combination of Ingenol-3-angelate (I3A) and doxorubicin (DOX) in a prostate cancer model. This data is presented as a surrogate for the potential effects of this compound.
Table 1: In Vitro Synergy of I3A and Doxorubicin in Prostate Cancer Cells
| Parameter | Value | Cell Line(s) | Reference |
| Synergistic Molar Ratio (I3A:DOX) | 1:4 | Prostate Cancer Cells | [2][3] |
| Mechanism of Synergy | Induction of Immunogenic Cell Death (ICD), Mitophagy, Apoptosis, Anti-angiogenesis | Prostate Cancer Cells | [2][3] |
Table 2: In Vivo Efficacy of I3A and Doxorubicin Combination Therapy
| Animal Model | Treatment Group | Outcome | Reference |
| Prostate Cancer Xenograft | I3A + DOX (co-delivered in nanoparticles) | Inhibited tumor growth and induced a strong antitumor immune response | [2][3] |
Signaling Pathways
The synergistic effect of I3A and doxorubicin is attributed to the convergence of multiple anti-cancer pathways. I3A is known to induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[2][3] It also promotes the normalization of tumor vasculature.[2][3] Doxorubicin, a well-established chemotherapeutic agent, also contributes to ICD, although its effect can be limited by the tumor microenvironment.[2] The combination of I3A and doxorubicin enhances the overall ICD effect, leading to increased infiltration of immune cells into the tumor.[2][3] Furthermore, I3A has been shown to trigger mitophagy, the selective degradation of mitochondria, which can contribute to cancer cell death.[2][3]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound in combination with chemotherapy.
Cell Viability and Synergy Assessment (MTT Assay and Combination Index)
This protocol determines the cytotoxic effects of this compound and a chemotherapeutic agent, both alone and in combination, and quantifies their synergistic interaction.
Workflow:
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., doxorubicin, cisplatin, paclitaxel; stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent separately in culture medium.
-
To determine the IC50 of each drug, treat cells with a range of concentrations of this compound or the chemotherapeutic agent alone.
-
For combination studies, treat cells with various concentrations of this compound and the chemotherapeutic agent in a fixed molar ratio (e.g., based on the I3A:DOX ratio of 1:4 or other empirically determined ratios).
-
Include untreated control wells (vehicle only).
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each drug alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method (e.g., with CompuSyn software). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Immunogenic Cell Death (ICD) Assay
This protocol assesses the induction of ICD by measuring the cell surface exposure of calreticulin (CRT), a key "eat-me" signal.
Materials:
-
Cancer cells
-
This compound and chemotherapeutic agent
-
6-well plates
-
Flow cytometer
-
Anti-calreticulin antibody (conjugated to a fluorophore, e.g., Alexa Fluor 488)
-
Propidium iodide (PI) or other viability dye
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, or the combination at their respective IC50 concentrations for 24-48 hours. Include a positive control (e.g., mitoxantrone) and an untreated control.
-
Harvest the cells, including any floating cells, and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with the anti-calreticulin antibody for 30-60 minutes on ice in the dark.
-
Wash the cells and resuspend in binding buffer containing PI.
-
Analyze the cells by flow cytometry, gating on the live (PI-negative) cell population to quantify the percentage of CRT-positive cells.
Mitophagy Analysis (using mt-Keima)
This protocol quantifies mitophagy using the pH-sensitive fluorescent protein mt-Keima, which fluoresces green in the neutral pH of mitochondria and red in the acidic environment of lysosomes.
Materials:
-
Cancer cells stably expressing mt-Keima
-
This compound and chemotherapeutic agent
-
Confocal microscope or flow cytometer
-
Positive control for mitophagy induction (e.g., CCCP/Oligomycin)
Procedure:
-
Seed mt-Keima expressing cells on glass-bottom dishes (for microscopy) or in culture plates (for flow cytometry).
-
Treat the cells with this compound, the chemotherapeutic agent, or the combination for 24-48 hours.
-
For microscopy, visualize the cells using a confocal microscope with dual-excitation laser lines (e.g., 458 nm for green and 561 nm for red). An increase in the red-to-green fluorescence ratio indicates an increase in mitophagy.
-
For flow cytometry, harvest the cells and analyze using a flow cytometer with appropriate laser and filter sets to detect both green and red fluorescence. The shift in the cell population towards higher red fluorescence indicates mitophagy.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of the combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for tumor implantation
-
This compound and chemotherapeutic agent formulated for in vivo administration (e.g., in a nanoparticle delivery system)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups: Vehicle control, this compound alone, chemotherapeutic agent alone, and the combination of this compound and the chemotherapeutic agent.
-
Administer the treatments according to a predetermined schedule (e.g., intraperitoneal or intravenous injections several times a week).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
The combination of this compound with conventional chemotherapy represents a promising strategy to enhance anti-cancer efficacy. The provided data on the synergistic effects of its analog, Ingenol-3-angelate, with doxorubicin, along with the detailed experimental protocols, offer a robust framework for researchers to investigate these combinations further. By elucidating the underlying mechanisms and quantifying the synergistic interactions, these studies will be crucial in advancing the potential clinical application of this compound in combination cancer therapy.
References
- 1. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cascade targeting codelivery of ingenol-3-angelate and doxorubicin for enhancing cancer chemoimmunotherapy through synergistic effects in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Angelol A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angelol A, a diterpene ester derived from the plant Angelica pubescens, has garnered significant interest for its potential as an anti-cancer agent. One of its key mechanisms of action is the induction of apoptosis, or programmed cell death, in various cancer cell lines. Flow cytometry, in conjunction with specific fluorescent probes, provides a robust and quantitative method to assess the apoptotic effects of compounds like this compound. This document provides detailed protocols for analyzing this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining, along with data presentation guidelines and diagrammatic representations of the underlying pathways and experimental workflow.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a red fluorescence. By using both Annexin V and PI, flow cytometry can distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[1][2][3][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on apoptosis and cell viability in different cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Human Melanoma Cell Lines
| Cell Line | IC50 Value (µM) |
| A2058 | ~38 |
| HT144 | ~46 |
| Data extracted from a study on the effect of Ingenol-3-Angelate (I3A), another name for this compound, on the growth of human melanoma cells.[5] |
Table 2: Effect of this compound on Cell Cycle Distribution in A2058 Melanoma Cells
| This compound Concentration (µM) | % Cells in G1 Phase | % Cells in M Phase |
| 0 | 4.2 | 8.5 |
| 1 | 16.5 | 15.1 |
| 5 | 22.6 | 28.5 |
| Data suggests that this compound can cause G1 and G2/M phase arrest in a dose-dependent manner.[5] |
Table 3: Induction of Apoptosis by this compound in Human Melanoma Cells
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| A2058 | 0 | Baseline |
| 1 | Increased | |
| 5 | Significantly Increased | |
| HT144 | 0 | Baseline |
| 1 | Increased | |
| 5 | Significantly Increased | |
| Qualitative summary based on dose-dependent induction of apoptosis as observed by flow cytometry.[5] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol outlines the steps to quantify apoptosis in cells treated with this compound using a standard Annexin V/PI flow cytometry assay.[1][3][6]
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)
-
Flow cytometer
-
Microcentrifuge tubes
-
Cell culture plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells of interest in a 6-well plate at a density of 1-5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
For a positive control, treat cells with a known apoptosis-inducing agent (e.g., staurosporine).[3]
-
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or gentle scraping to maintain membrane integrity.
-
Suspension cells: Collect the cells directly from the culture medium.
-
Transfer the cells to microcentrifuge tubes.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the wash step once.[3]
-
-
Staining:
-
Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[6]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Add 5 µL of PI staining solution immediately before analysis.[3]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells to set the baseline fluorescence and single-stained controls (Annexin V only and PI only) for compensation.
-
Collect a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Gate the cell population based on forward and side scatter properties to exclude debris.
-
Analyze the fluorescence of Annexin V (e.g., FITC channel) and PI (e.g., PE or PerCP channel).
-
Data Interpretation:
-
Viable cells: Annexin V- / PI- (lower-left quadrant)
-
Early apoptotic cells: Annexin V+ / PI- (lower-right quadrant)
-
Late apoptotic/necrotic cells: Annexin V+ / PI+ (upper-right quadrant)
-
Necrotic cells: Annexin V- / PI+ (upper-left quadrant)[3]
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Putative signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for apoptosis analysis.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. bosterbio.com [bosterbio.com]
- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 5. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Angelol A: Application Notes and Protocols for Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelol A, a coumarin compound isolated from the roots of Angelica pubescens f. biserrata, has demonstrated significant anti-angiogenic and anti-metastatic properties.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on angiogenesis. The methodologies outlined are based on established research demonstrating its mechanism of action through the modulation of the ERK/miR-29a-3p/MMP2/VEGFA signaling axis.[1][2]
Mechanism of Action
This compound exerts its anti-angiogenic effects by initiating a signaling cascade that ultimately leads to the downregulation of key pro-angiogenic factors. The proposed mechanism involves the inhibition of the extracellular signal-regulated kinase (ERK) pathway. This inhibition leads to the upregulation of microRNA-29a-3p (miR-29a-3p). Subsequently, miR-29a-3p targets the 3' untranslated region (3' UTR) of vascular endothelial growth factor A (VEGFA) and matrix metalloproteinase 2 (MMP2) mRNA, leading to their decreased expression.[1][2] The reduction in VEGFA and MMP2 levels impairs endothelial cell migration, invasion, and tube formation, which are critical steps in angiogenesis.[1][2]
Caption: this compound Signaling Pathway in Angiogenesis Inhibition.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cellular processes related to angiogenesis, as observed in human cervical cancer cells and human umbilical vein endothelial cells (HUVECs).
Table 1: Effect of this compound on Cell Viability
| Cell Line | Treatment Duration | IC50 Value (µM) |
| HeLa | 24 hours | Not specified |
| SiHa | 24 hours | Not specified |
| CaSki | 24 hours | Not specified |
Note: While the study indicates a dose-dependent inhibition of cell viability, specific IC50 values were not provided in the primary literature.
Table 2: Inhibitory Effects of this compound on Angiogenesis-Related Processes
| Assay | Cell Line | This compound Concentration (µM) | Observed Effect |
| Cell Migration | HeLa, SiHa | 20 | Significant inhibition of migration |
| Cell Invasion | HeLa, SiHa | 20 | Significant inhibition of invasion |
| Tube Formation | HUVEC | 20 (in conditioned media) | Significant inhibition of tube formation |
Table 3: Effect of this compound on Gene and Protein Expression
| Target | Cell Line | This compound Concentration (µM) | Fold Change (vs. Control) |
| p-ERK (protein) | HeLa, SiHa | 20 | Significant decrease |
| miR-29a-3p (RNA) | HeLa, SiHa | 20 | Significant increase |
| MMP2 (protein) | HeLa, SiHa | 20 | Significant decrease |
| VEGFA (protein) | HeLa, SiHa | 20 | Significant decrease |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-angiogenic effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of endothelial or cancer cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or cancer cell lines (e.g., HeLa, SiHa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for 24-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: MTT Cell Viability Assay Workflow.
In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
96-well plates
-
Conditioned medium from cancer cells treated with this compound
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in conditioned medium from cancer cells previously treated with this compound (e.g., 20 µM) for 24 hours.
-
Seed 2 x 10⁴ HUVECs onto the Matrigel-coated wells.
-
Incubate for 4-12 hours at 37°C.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify angiogenesis by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Caption: Tube Formation Assay Workflow.
Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of this compound on the migratory capacity of cells.
Materials:
-
Cancer cells (e.g., HeLa, SiHa)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Protocol:
-
Pre-treat cancer cells with this compound (e.g., 20 µM) or vehicle for 24 hours.
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of medium containing a chemoattractant to the lower chamber.
-
Resuspend the pre-treated cells in serum-free medium and add 1 x 10⁵ cells in 100 µL to the upper chamber of the insert.
-
Incubate for 12-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to dry.
-
Count the number of migrated cells in several random fields under a microscope.
Caption: Transwell Migration Assay Workflow.
Western Blot Analysis
This protocol is used to determine the protein expression levels of p-ERK, MMP2, and VEGFA.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-MMP2, anti-VEGFA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound (e.g., 20 µM) for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Caption: Western Blot Analysis Workflow.
References
Application of Angelol A in molecular biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Angelol A, a natural coumarin compound isolated from the roots of Angelica pubescens f. biserrata, has emerged as a molecule of interest in molecular biology, particularly in the field of cancer research.[1][2] This document provides a comprehensive overview of the applications of this compound, focusing on its anti-cancer properties. It includes detailed experimental protocols and quantitative data to guide researchers in utilizing this compound for their studies.
Molecular Mechanism of Action
This compound exerts its biological effects primarily through the modulation of key signaling pathways involved in cancer progression, metastasis, and angiogenesis. The principal mechanism identified is the regulation of the ERK/miR-29a-3p signaling axis, which in turn targets Matrix Metalloproteinase-2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA).[1][2][3]
Signaling Pathway Diagram
Caption: this compound signaling pathway in cervical cancer cells.
Applications in Cancer Research
This compound has demonstrated significant potential as an anti-cancer agent, particularly in the context of cervical cancer. Its primary applications in molecular biology research include:
-
Inhibition of Cancer Cell Metastasis: this compound effectively inhibits the migration and invasion of cancer cells.[1][2]
-
Anti-Angiogenic Effects: The compound has been shown to suppress the formation of new blood vessels, a critical process for tumor growth and survival.[1][2]
Quantitative Data
The following tables summarize the effective concentrations of this compound and its observed effects on various molecular and cellular parameters in human cervical cancer cells.
| Parameter | Cell Line | This compound Concentration (µM) | Observed Effect |
| Cell Viability | Human Cervical Cancer Cells | 40, 80, 120 | Dose-dependent reduction in cell viability. |
| Gene Expression | Human Cervical Cancer Cells | 40, 80, 120 | Upregulation of miR-29a-3p. |
| Downregulation of MMP2 and VEGFA mRNA and protein. | |||
| Cellular Processes | Human Cervical Cancer Cells | 40, 80, 120 | Inhibition of cell migration and invasion. |
| HUVEC | Conditioned media from treated cancer cells | Inhibition of endothelial cell tube formation. |
Experimental Protocols
Detailed protocols for key experiments to assess the molecular effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the viability of cancer cells.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Human cervical cancer cells (e.g., HeLa, SiHa, CaSki)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound (e.g., 40, 80, 120 µM) in complete culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Western Blot Analysis
This protocol is used to quantify the protein expression levels of MMP2, VEGFA, and phosphorylated ERK.
Procedure:
-
Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MMP2, VEGFA, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Procedure:
-
Prepare Conditioned Medium: Culture cervical cancer cells with and without this compound for 24-48 hours. Collect the culture supernatants (conditioned medium) and centrifuge to remove cell debris.
-
Coat Plates: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Seed Endothelial Cells: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells at a density of 1-2 x 10⁴ cells per well.
-
Treatment: Replace the standard culture medium with the prepared conditioned medium from the cancer cells.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Visualization and Quantification: Observe and photograph the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Conclusion
This compound presents a promising avenue for molecular biology research, particularly in the development of novel anti-cancer therapies. Its well-defined mechanism of action, targeting the ERK/miR-29a-3p/MMP2/VEGFA axis, provides a solid foundation for further investigation into its therapeutic potential. The protocols and data presented in this document are intended to facilitate the exploration of this compound's applications in various research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural products’ antiangiogenic roles in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Angelol A solubility issues in cell culture media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of Angelol A in cell culture experiments, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
A1: this compound is a coumarin compound isolated from the roots of Angelica pubescens f. biserrata.[1][2] It is sparingly soluble in aqueous solutions but is soluble in dimethyl sulfoxide (DMSO). Therefore, DMSO is the recommended solvent for preparing stock solutions of this compound for use in cell culture.
Q2: What is the recommended concentration of DMSO in the final cell culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. For most cell lines, a final DMSO concentration of less than 0.5% (v/v) is generally considered safe. However, for sensitive cell lines or primary cells, it is advisable to keep the final DMSO concentration at or below 0.1% (v/v). It is always best practice to include a vehicle control (media with the same final concentration of DMSO as the experimental wells) in your experiments to account for any potential effects of the solvent.
Q3: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do to prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture medium is a common issue with hydrophobic compounds like this compound. Please refer to the detailed "Troubleshooting Guide: this compound Precipitation in Cell Culture Media" below for a step-by-step approach to resolving this issue.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions prepared in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your cell culture experiments.
Problem: A precipitate is observed in the cell culture well after adding the this compound working solution.
Workflow for Troubleshooting Precipitation:
Caption: A stepwise guide to troubleshooting this compound precipitation.
Quantitative Data Summary
| Parameter | Value | Source |
| This compound Molecular Weight | 376.4 g/mol | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| Recommended Final DMSO Concentration in Media | ≤ 0.5% (v/v) | General cell culture guidelines |
| Recommended Final DMSO for Sensitive Cells | ≤ 0.1% (v/v) | General cell culture guidelines |
| Stock Solution Storage (Short-term) | -20°C (up to 1 month) | |
| Stock Solution Storage (Long-term) | -80°C (up to 6 months) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 376.4 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 3.764 mg of this compound.
-
Calculation: 0.01 mol/L * 0.001 L * 376.4 g/mol = 0.003764 g = 3.764 mg
-
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution vigorously until the this compound is completely dissolved. If you still observe particulate matter, you can warm the solution to 37°C for a few minutes and/or sonicate for 5-10 minutes.
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Determine the required final concentration: Decide on the final concentration of this compound you need for your experiment.
-
Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of media. For example, to make 10 mL of a 10 µM working solution:
-
(10 mM) * V1 = (10 µM) * (10 mL)
-
(10,000 µM) * V1 = (10 µM) * (10 mL)
-
V1 = 10 µL
-
-
Prepare the working solution: a. Add the required volume of pre-warmed cell culture medium to a sterile conical tube. b. While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise to the medium. This gradual addition and constant mixing help to prevent localized high concentrations that can lead to precipitation.
-
Final mixing and use: Cap the tube and vortex briefly to ensure homogeneity. Use the freshly prepared working solution to treat your cells immediately.
Signaling Pathway
This compound has been shown to exert its anti-metastatic and anti-angiogenic effects in human cervical cancer cells by modulating the ERK (Extracellular signal-regulated kinase) pathway.[1][3]
Caption: this compound modulates the ERK pathway to inhibit cancer cell metastasis and angiogenesis.
References
Optimizing Angelol A Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Angelol A concentration in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a cell viability assay?
A good starting point for this compound is to perform a dose-response experiment with a broad range of concentrations. Based on studies of structurally related compounds like Ingenol-3-Angelate (I3A), which has reported IC50 values of 38 µM and 46 µM in A2058 and HT144 melanoma cell lines respectively, a range of 1 µM to 100 µM is recommended for initial screening.[1] It is crucial to determine the optimal concentration for each specific cell line and experimental conditions.
Q2: How should I prepare and store an this compound stock solution?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in pure, sterile DMSO. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.
Storage Recommendations:
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What is the maximum final concentration of DMSO that is safe for cells in culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity. Some robust cell lines may tolerate up to 0.5%, but it is essential to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.
Experimental Protocols
Detailed Methodology for MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the cells with this compound for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in "no-cell" controls | Direct reduction of MTT by this compound. As a coumarin, this compound may have antioxidant properties that can directly reduce the MTT reagent.[2] | Run a "reagent blank" control containing culture medium and this compound but no cells. Subtract this background absorbance from all readings. |
| Unexpected increase in viability at high concentrations | This compound may stimulate metabolic activity at certain concentrations as a stress response before inducing cell death. This is a known phenomenon with some natural compounds. | Corroborate MTT results with a different viability assay that measures a different cellular parameter, such as membrane integrity (e.g., Trypan Blue exclusion) or ATP content (e.g., CellTiter-Glo®). |
| Results not correlating with microscopic observations | The MTT assay measures metabolic activity, which may not always directly correlate with cell number or viability, especially if the compound affects mitochondrial function. This compound is known to affect the ERK signaling pathway, which can influence cellular metabolism.[3][4] | Use a direct cell counting method or an assay based on a different principle to confirm the results. Consider the known mechanism of action of this compound when interpreting data. |
| Precipitation of this compound in culture medium | Low solubility of this compound in aqueous solutions. | Ensure the final DMSO concentration is sufficient to keep the compound in solution, but still non-toxic to the cells. Prepare fresh dilutions for each experiment. |
Visualizations
Caption: Workflow for determining cell viability with this compound using an MTT assay.
Caption: this compound signaling pathway in human cervical cancer cells.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Activated ERK Signaling Is One of the Major Hub Signals Related to the Acquisition of Radiotherapy-Resistant MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Angelol A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angelol A.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy and/or I see precipitates after diluting it in aqueous media. How can I improve its solubility?
A1: this compound, like many coumarin derivatives, has limited aqueous solubility. Inconsistent results are often traced back to issues with solubility and precipitation. Here are several steps to improve its dissolution:
-
Primary Solvent: Initially, dissolve this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.
-
Stock Solution Concentration: Prepare a high-concentration stock solution in your chosen organic solvent (e.g., 10-20 mM in DMSO). To aid dissolution, you can warm the solution to 37°C and use sonication.
-
Working Dilutions: When preparing working dilutions in aqueous buffers or cell culture media, it is crucial to add the this compound stock solution to the aqueous solution dropwise while vortexing or stirring. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low (typically below 0.5%) to avoid solvent-induced cellular toxicity. Always include a vehicle control (media with the same final concentration of the organic solvent) in your experiments.
-
pH Considerations: The solubility of coumarins can be pH-dependent. If your experimental conditions permit, slight adjustments to the pH of your aqueous buffer might improve solubility.
Q2: I am observing high background fluorescence in my fluorescence-based assays with this compound. What is the cause and how can I mitigate it?
A2: Coumarin compounds are known to exhibit autofluorescence, which can interfere with fluorescence-based measurements. To address this:
-
Compound-Only Control: Always include control wells containing this compound in the assay medium without cells. This will allow you to measure the intrinsic fluorescence of the compound at the excitation and emission wavelengths you are using.
-
Background Subtraction: Subtract the average fluorescence intensity of the compound-only control from your experimental readings.
-
Alternative Assays: If autofluorescence remains a significant issue, consider using an alternative, non-fluorescence-based assay, such as a colorimetric (e.g., MTT, SRB) or luminescent (e.g., CellTiter-Glo®) assay to measure cell viability or other endpoints.
Q3: My experimental results with this compound are inconsistent between different batches or experiments. What are the potential causes?
A3: Inconsistent results can stem from several factors related to the compound's stability and handling:
-
-
Storage: Store this compound as a solid at -20°C or -80°C, protected from light. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. One supplier suggests that stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.
-
Light Sensitivity: Protect your stock solutions and experimental plates from light, as some coumarins are light-sensitive.
-
pH Stability: Be mindful of the pH of your buffers and media, as it can affect the stability of the compound over the course of your experiment.
-
-
Pipetting Errors: Due to the small volumes of high-concentration stock solutions used, minor pipetting errors can lead to significant variations in the final concentration. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
-
Cell-Based Assay Variability:
-
Cell Seeding Density: Ensure a uniform cell density across all wells. Inconsistent cell numbers will lead to variable results.
-
Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Cell Health: Use cells that are in the logarithmic growth phase and have a high viability.
-
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Cloudy solution or precipitate in wells | Poor aqueous solubility of this compound. | Prepare a high-concentration stock in DMSO. Add the stock solution to aqueous media dropwise while vortexing. Consider slight adjustments to the buffer pH if experimentally permissible. |
| Final DMSO concentration is too high. | Keep the final DMSO concentration in the assay below 0.5%. | |
| High background in fluorescence assays | Autofluorescence of the coumarin structure. | Include a "compound-only" control and subtract the background fluorescence. Use alternative non-fluorescence-based assays if interference is high. |
| Inconsistent results across replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before plating. |
| "Edge effect" in multi-well plates. | Avoid using the outermost wells of the plate for experimental conditions. | |
| Pipetting inaccuracies with stock solution. | Calibrate pipettes and use appropriate techniques for small volumes. | |
| Loss of compound activity over time | Degradation of this compound. | Prepare fresh dilutions from a frozen stock for each experiment. Protect solutions from light and store at the recommended temperature. |
| Adsorption to plasticware. | Consider using low-adhesion microplates. |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
2. HUVEC Tube Formation Assay
This assay assesses the effect of this compound on the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures.
-
Plate Coating: Thaw Matrigel® on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells and resuspend them in a basal medium at a concentration of 2-4 x 10^5 cells/mL.
-
Treatment: In separate tubes, mix the HUVEC suspension with the desired concentrations of this compound or vehicle control.
-
Cell Seeding: Seed 100 µL of the cell suspension/treatment mix onto the polymerized Matrigel®.
-
Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.
-
Visualization and Quantification: Observe the formation of tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
3. Western Blot for Phosphorylated ERK (p-ERK)
This protocol details the detection of changes in ERK1/2 phosphorylation in response to this compound treatment.
-
Cell Culture and Treatment: Plate cells and grow them to 70-80% confluency. Serum-starve the cells for 12-24 hours if necessary to reduce basal p-ERK levels. Treat the cells with this compound or vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
Signaling Pathways and Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound. Evidence suggests that this compound inhibits the phosphorylation of ERK, which lies downstream of the Raf/MEK kinase cascade. This inhibition leads to the upregulation of miR-29a-3p, which in turn targets and reduces the expression of MMP2 and VEGFA, ultimately leading to anti-metastatic and anti-angiogenic effects.[2][3]
Proposed signaling pathway of this compound.
Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical sequence of steps to diagnose and resolve inconsistent experimental outcomes with this compound.
Workflow for troubleshooting inconsistent results.
References
- 1. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Angelol A in DMSO: A Technical Guide to Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Angelol A when dissolved in dimethyl sulfoxide (DMSO) and stored at room temperature. The following frequently asked questions (FAQs) and troubleshooting guides will help ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in DMSO at room temperature?
There is currently no publicly available data specifically detailing the long-term stability of this compound in DMSO at room temperature. As a general practice for coumarins and other complex natural products, it is highly recommended to store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation. Storing solutions at room temperature is generally not advised for more than a few hours, as it can increase the rate of degradation for many compounds.[1] One study on a large library of compounds showed that after 1 year of storage in DMSO at room temperature, only 52% of the compounds were likely to be observed.[1]
Q2: What are the recommended storage conditions for this compound in DMSO?
For long-term storage, it is recommended to store this compound stock solutions at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to prepare aliquots of the stock solution. If the product is received as a solid, it should be stored under the conditions specified in the Certificate of Analysis.[2]
Q3: What factors can influence the stability of this compound in DMSO?
Several factors can affect the stability of compounds dissolved in DMSO:
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible compounds.[3]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4]
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds. It is advisable to store solutions in amber vials or otherwise protect them from light.[5]
-
Oxygen: The presence of oxygen can lead to oxidation of the compound.[3]
-
pH: Although DMSO is an aprotic solvent, residual acidity or basicity can influence the degradation rate of pH-sensitive molecules.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in DMSO stock solution | The concentration of this compound may exceed its solubility limit in DMSO. | Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution. If precipitation persists, the solution may be supersaturated, and preparing a new, lower concentration stock solution is recommended. |
| Inconsistent experimental results | The compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions from solid this compound. Perform a stability test on your current stock solution to check for degradation products using a method like LC-MS.[5] |
| Change in color of the solution | This may indicate compound degradation or a reaction with impurities. | Discard the solution and prepare a fresh stock. Ensure high-purity, anhydrous DMSO is used. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a method to determine the stability of this compound in DMSO at room temperature.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Amber glass vials with tight-fitting caps[5]
-
LC-MS system
-
Analytical balance
-
Pipettes
Procedure:
-
Prepare Stock Solution: Accurately weigh a sufficient amount of this compound and dissolve it in anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Aliquot: Dispense small, equal volumes of the stock solution into several amber glass vials. Ensure minimal headspace and cap the vials tightly.[5]
-
Time-Zero Analysis (T0): Immediately analyze one of the aliquots using a validated LC-MS method to determine the initial purity and concentration of this compound. This will serve as your baseline.[5]
-
Storage: Store the remaining vials at room temperature, protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks), retrieve one vial and analyze its contents by LC-MS using the same method as the T0 analysis.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample. The purity can be determined by dividing the peak area of the parent compound by the total peak area of all components (parent + degradants).[5]
Data Presentation
Quantitative data from the stability assessment should be recorded in a clear and organized manner.
Table 1: Stability of this compound in DMSO at Room Temperature
| Time Point | Peak Area of this compound | Total Peak Area (this compound + Degradants) | Purity (%) | Degradation (%) |
| T0 | [Record T0 Peak Area] | [Record T0 Total Peak Area] | 100 | 0 |
| 24 hours | ||||
| 48 hours | ||||
| 1 week | ||||
| 2 weeks |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in DMSO.
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 4. Effect of peptide concentration and temperature on leuprolide stability in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Off-target effects of Angelol A in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angelol A in cellular assays. The information addresses potential off-target effects and provides guidance on interpreting experimental results.
Frequently Asked Questions (FAQs)
1. My cells are showing unexpected changes in migration and invasion after this compound treatment. What is the known mechanism of action?
This compound has been shown to have anti-metastatic and anti-angiogenic effects in human cervical carcinoma cells.[1][2] It primarily functions by modulating the ERK/miR-29a-3p/MMP2/VEGFA signaling axis.[1][2] Specifically, this compound upregulates the expression of miR-29a-3p, which in turn targets and inhibits the expression of Matrix Metalloproteinase-2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA).[1][2] This leads to a reduction in the invasive motility of cancer cells and inhibits angiogenesis.[1][2]
2. I am not observing the expected anti-metastatic effects of this compound in my cell line. What could be the reason?
Several factors could contribute to a lack of response to this compound:
-
Cell Line Specificity: The reported effects of this compound on the ERK/miR-29a-3p/MMP2/VEGFA axis were observed in human cervical carcinoma cells.[1][2] This pathway may not be the primary driver of metastasis in your specific cell line, or the components of this pathway may be regulated differently.
-
Endogenous miR-29a-3p Levels: The effect of this compound is dependent on the upregulation of miR-29a-3p.[1][2] If your cells already have very high endogenous levels of miR-29a-3p, the effect of this compound may be less pronounced. Conversely, if the cells have a mechanism that suppresses miR-29a-3p expression, this compound may not be effective.
-
ERK Pathway Status: The ERK pathway is implicated in mediating the effects of this compound.[1][2] If the ERK pathway is constitutively active or dysregulated in your cell line through other mechanisms, the modulatory effect of this compound might be overridden.
3. How can I confirm if the observed effects in my assay are due to the known on-target pathway of this compound?
To verify that the effects of this compound are mediated through the ERK/miR-29a-3p/MMP2/VEGFA pathway, you can perform the following control experiments:
-
Rescue Experiment with a miR-29a-3p Inhibitor: Treatment of your cells with an antagomir to miR-29a-3p (Antago-miR-29a-3p) in the presence of this compound should reverse the inhibitory effects on MMP2 and VEGFA expression, as well as on cell migration and invasion.[1][2]
-
Inhibition of the ERK Pathway: Co-treatment with a MEK inhibitor, such as U0126, and this compound should result in a synergistic inhibitory effect on MMP2 and VEGFA expression and the metastatic properties of the cells.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cell toxicity at expected effective concentrations. | The effective concentration of this compound for anti-metastatic effects may be close to the cytotoxic concentration in your specific cell line. | Perform a dose-response curve to determine the IC50 value for cytotoxicity (e.g., using an MTT assay) and the effective concentration for the desired phenotype (e.g., migration or invasion assay). Use a concentration that shows a clear phenotypic effect with minimal cytotoxicity. |
| Inconsistent results between experiments. | Variations in cell confluence, passage number, or serum concentration in the media can affect cellular signaling pathways and the response to treatment. | Standardize your experimental conditions. Ensure cells are seeded at the same density, use a consistent passage number, and maintain the same serum concentration throughout the experiments. |
| No change in MMP2 or VEGFA expression after this compound treatment. | The regulation of MMP2 and VEGFA in your cell line might be independent of the miR-29a-3p pathway. | Investigate the upstream regulators of MMP2 and VEGFA in your cell line. Consider that other signaling pathways may be dominant. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
In Vitro Migration and Invasion Assay (Transwell Assay)
-
For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is necessary.
-
Seed cells (e.g., 1 x 10⁵ cells) in the upper chamber in serum-free medium containing this compound.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for the appropriate time (e.g., 24 hours).
-
Remove non-migrated/invaded cells from the top of the insert with a cotton swab.
-
Fix the cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
Quantitative Real-Time PCR (qRT-PCR) for miR-29a-3p
-
Isolate total RNA, including miRNA, from cells treated with this compound using a suitable kit.
-
Synthesize cDNA using a miRNA-specific reverse transcription kit.
-
Perform qRT-PCR using a specific primer set for miR-29a-3p and a suitable endogenous control (e.g., U6 snRNA).
-
Analyze the relative expression of miR-29a-3p using the ΔΔCt method.
Signaling Pathway
The following diagram illustrates the known signaling pathway affected by this compound in human cervical carcinoma cells.[1][2]
Caption: this compound signaling pathway in cervical cancer cells.
References
Technical Support Center: Troubleshooting High Background in Western Blot Experiments with Angelol A
This guide provides troubleshooting advice for researchers encountering high background issues in Western blot experiments involving Angelol A. The following FAQs address common problems and offer targeted solutions.
Frequently Asked Questions (FAQs)
Q1: I'm observing high background across my entire membrane in a Western blot for proteins in a pathway affected by this compound. What are the likely causes and how can I fix it?
High background on a Western blot can obscure results and make data interpretation difficult. The most common causes are related to blocking, antibody concentrations, and washing steps.
Troubleshooting High Background:
| Potential Cause | Recommended Solution | Detailed Protocol Adjustments |
| Inadequate Blocking | Optimize blocking buffer and incubation time. | Extend blocking time to 2 hours at room temperature or overnight at 4°C. Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA or non-fat milk). Consider adding 0.05% Tween-20 to your blocking buffer.[1] For phosphorylated targets, use BSA instead of milk, as milk contains phosphoproteins that can cause non-specific binding.[1] |
| Primary Antibody Concentration Too High | Titrate the primary antibody to an optimal concentration. | Perform a dot blot with varying antibody concentrations to determine the ideal dilution. Start with a more dilute concentration than recommended by the manufacturer (e.g., 1:2000 - 1:5000) and incrementally increase it.[2] |
| Secondary Antibody Concentration Too High or Non-specific | Reduce secondary antibody concentration or use a more specific antibody. | Dilute the secondary antibody further (e.g., 1:10,000 - 1:20,000). Run a control blot with only the secondary antibody to check for non-specific binding.[1][3] If non-specific binding is observed, consider using a pre-adsorbed secondary antibody.[1] |
| Insufficient Washing | Increase the number and duration of wash steps. | Increase the number of washes to 4-5 times for 5-10 minutes each with a sufficient volume of wash buffer (e.g., TBST).[2][4] Ensure good agitation during washing to remove unbound antibodies effectively. |
| Membrane Drying | Keep the membrane moist throughout the procedure. | Never allow the membrane to dry out after transfer and during incubations and washes.[1] |
| Contaminated Buffers | Prepare fresh buffers for each experiment. | Microbial growth in buffers can lead to background issues. Always use freshly prepared, filtered buffers. |
Q2: I'm specifically investigating the effect of this compound on the ERK signaling pathway and see many non-specific bands. How can I improve the specificity?
When studying signaling pathways like the ERK pathway, which is known to be modulated by this compound, detecting specific phosphorylated proteins is often the goal.[5][6] High background with non-specific bands can be particularly problematic.
Strategies to Reduce Non-Specific Bands:
-
Sample Preparation: Ensure complete cell lysis and protein solubilization. Use fresh lysates and always add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[1]
-
Antibody Specificity: Use highly cross-adsorbed secondary antibodies to minimize off-target binding.
-
Blocking: For phospho-specific antibodies, use a BSA-based blocking buffer instead of milk, as milk contains casein, a phosphoprotein that can cause high background.[1]
-
Washing Buffer: Increasing the salt concentration (e.g., up to 500 mM NaCl) or the detergent concentration (e.g., up to 0.5% Tween-20) in your wash buffer can help to reduce non-specific antibody binding.
Experimental Workflow for Western Blotting:
A typical experimental workflow for Western blotting.
Q3: What is the mechanism of action of this compound that I should consider when designing my Western blot experiments?
This compound has been shown to exert anti-metastatic and anti-angiogenic effects in cancer cells by modulating specific signaling pathways. Understanding this can help in selecting appropriate controls and interpreting your results.
This compound Signaling Pathway:
This compound has been reported to inhibit the ERK pathway, which in turn upregulates miR-29a-3p.[5][6] This microRNA then targets and reduces the expression of MMP2 and VEGFA, key proteins involved in cell invasion and angiogenesis.[5][6]
Simplified signaling pathway of this compound.
When designing your experiments, consider including:
-
Positive and Negative Controls: Untreated cells and cells treated with a known inhibitor of the ERK pathway (e.g., U0126) can serve as valuable controls.[5][6]
-
Multiple Time Points and Concentrations: Assess the effect of this compound at various time points and concentrations to understand the dynamics of protein expression changes.
Detailed Methodologies
Optimized Western Blot Protocol for this compound Experiments
-
Cell Lysis and Protein Quantification:
-
Wash cells treated with this compound and controls with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-MMP2) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
This guide provides a starting point for troubleshooting high background in your Western blot experiments with this compound. Remember that optimization is often necessary for each specific antibody and experimental condition.
References
- 1. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Angelol A Interference with Fluorescence-Based Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Angelol A in their fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a natural product belonging to the coumarin class of compounds.[1][2] Coumarins, including this compound, are intrinsically fluorescent molecules.[1][2][3][4][5] This inherent fluorescence, often referred to as autofluorescence, can be a significant source of interference in assays that rely on detecting fluorescence from specific probes or labels. The interference can manifest as high background, false positives, or skewed quantitative data.
Q2: What are the general fluorescent properties of coumarins like this compound?
Q3: Which of my fluorescence-based assays are most likely to be affected by this compound?
Assays that use fluorophores with excitation and emission spectra that overlap with those of this compound are at the highest risk of interference. This is particularly relevant for assays employing blue and green fluorescent probes. Common examples include:
-
Nuclear Staining: Assays using DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Immunofluorescence (IHC/ICC): Assays using secondary antibodies conjugated to green-emitting fluorophores like FITC (fluorescein isothiocyanate), Alexa Fluor 488, or GFP (Green Fluorescent Protein) detection.
-
Cell Viability/Proliferation Assays: Assays that utilize fluorescent reporters in the blue or green channels.
-
Flow Cytometry: Multi-color flow cytometry experiments where blue or green channels are used to detect specific cell populations.
Q4: How can I determine if this compound is causing interference in my specific assay?
The most direct way is to run a control experiment. Prepare a sample that includes this compound at the concentration used in your experiments but omits your fluorescent dye or antibody. If you observe a significant fluorescence signal in the relevant channel, it is highly likely that this compound is contributing to the background signal.
Troubleshooting Guides
Issue 1: High Background Fluorescence
Symptom: You observe a high, uniform fluorescence signal across your entire sample, even in areas where you would expect no signal.
Potential Cause: Autofluorescence from this compound.
Troubleshooting Steps:
-
Confirm Autofluorescence: As mentioned in FAQ 4, run a control sample with this compound but without your fluorescent probe.
-
Spectral Unmixing: If your imaging software supports it, acquire a spectral profile of this compound alone and use this to computationally subtract its contribution from your experimental images.
-
Switch to Red-Shifted Fluorophores: The autofluorescence of many endogenous molecules and compounds like coumarins is often weaker in the red and far-red regions of the spectrum.[6] Consider using fluorophores such as Rhodamine, Texas Red, Alexa Fluor 594, or Alexa Fluor 647, which have excitation and emission wavelengths further away from the likely fluorescence of this compound.
-
Reduce this compound Concentration: If your experimental design allows, try to use the lowest effective concentration of this compound to minimize its fluorescent contribution.
Issue 2: Spectral Bleed-through
Symptom: In a multi-color experiment, the signal from one channel appears to be "leaking" into another. For example, the green channel signal is also visible in the blue channel.
Potential Cause: The emission spectrum of this compound (or your green fluorophore) overlaps with the emission spectrum of your blue fluorophore, leading to bleed-through.
Troubleshooting Steps:
-
Sequential Imaging: If you are using a confocal microscope, acquire images for each channel sequentially rather than simultaneously.[7] This prevents the excitation of one fluorophore from causing emission that is detected in another channel.
-
Optimize Filter Sets: Use narrow bandpass emission filters to specifically collect the fluorescence from your intended probe and minimize the collection of out-of-channel emissions.[8]
-
Linear Unmixing: Similar to spectral unmixing, if you have the spectral profiles of each fluorophore (including this compound), you can use linear unmixing algorithms to separate the overlapping signals.
-
Compensation (for Flow Cytometry): In flow cytometry, proper compensation is crucial to correct for spectral overlap between different fluorophores.[9] Ensure you have single-stained controls for each fluorophore, as well as an "this compound only" control, to set up your compensation matrix correctly.
Data Presentation
Table 1: Inferred Spectral Properties of this compound (based on Coumarin Derivatives)
| Property | Inferred Value/Range | Notes |
| Excitation Maximum (λex) | 350 - 450 nm | Coumarins are typically excited by UV to blue light.[3][4] |
| Emission Maximum (λem) | 400 - 550 nm | Fluorescence is generally in the blue-green region of the spectrum.[3][4] |
| Quantum Yield (Φ) | 0.5 - 0.9 | Many coumarin derivatives are highly fluorescent with high quantum yields.[2][3] |
| Molar Extinction Coefficient (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | This is a typical range for organic dyes. |
Table 2: Spectral Overlap Potential with Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Overlap with this compound |
| DAPI | 358 | 461 | High |
| FITC / Alexa Fluor 488 | 495 | 519 | High |
| GFP | 488 | 509 | High |
| Rhodamine / TRITC | 550 | 573 | Low |
| Texas Red / Alexa Fluor 594 | 590 | 617 | Low |
| Cy5 / Alexa Fluor 647 | 650 | 670 | Very Low |
Experimental Protocols
Protocol: Determining the Spectral Profile of this compound
This protocol outlines the steps to measure the excitation and emission spectra of this compound, which is crucial for effective troubleshooting.
Materials:
-
This compound
-
Spectrofluorometer
-
Quartz cuvettes
-
Appropriate solvent (e.g., DMSO, Ethanol, or your assay buffer)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Prepare a Working Solution: Dilute the stock solution in your assay buffer to a final concentration similar to what you use in your experiments. The final absorbance should be below 0.1 at the excitation maximum to avoid inner filter effects.
-
Measure the Excitation Spectrum: a. Set the spectrofluorometer to excitation scan mode. b. Set a fixed emission wavelength where you expect fluorescence (e.g., 450 nm). c. Scan a range of excitation wavelengths (e.g., 300 nm to 450 nm). d. The peak of this scan will be the excitation maximum (λex).
-
Measure the Emission Spectrum: a. Set the spectrofluorometer to emission scan mode. b. Set the excitation wavelength to the determined λex. c. Scan a range of emission wavelengths (e.g., 400 nm to 600 nm). d. The peak of this scan will be the emission maximum (λem).
-
Data Analysis: Plot the intensity versus wavelength for both the excitation and emission spectra. This will give you the spectral profile of this compound in your specific experimental conditions.
Visualizations
Caption: this compound autofluorescence interference pathway.
Caption: Spectral overlap between this compound and FITC.
References
- 1. benchchem.com [benchchem.com]
- 2. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 5. Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 8. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
Angelol A Experimental Reproducibility: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving Angelol A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer research?
This compound is a coumarin compound isolated from the roots of Angelica pubescens f. biserrata. In the context of cancer, particularly human cervical cancer, its primary mechanism of action is the inhibition of metastasis and angiogenesis. It achieves this by modulating the ERK signaling pathway, which leads to the upregulation of microRNA-29a-3p (miR-29a-3p). This microRNA, in turn, targets and downregulates the expression of Matrix Metalloproteinase 2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA), key proteins involved in cancer cell invasion and the formation of new blood vessels.[1]
Q2: What are the common challenges when working with this compound and other coumarins in cell culture?
Coumarins like this compound can present several experimental challenges:
-
Solubility: this compound is sparingly soluble in aqueous solutions. It is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. When diluting in cell culture media, precipitation can occur. It is crucial to ensure the final DMSO concentration is non-toxic to the cells (generally <0.5%) and that the compound remains in solution.
-
Autofluorescence: Coumarins are known to exhibit autofluorescence, which can interfere with fluorescence-based assays. This can lead to high background signals and inaccurate readings.
-
Stability: The stability of this compound in cell culture media over long incubation periods should be considered, as degradation could affect experimental outcomes.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution (e.g., 10-20 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock directly into the cell culture medium immediately before use and mix thoroughly.
Troubleshooting Guides
General Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Culture Media | - Poor solubility of this compound in aqueous media.- Final DMSO concentration is too low to maintain solubility.- Saturation of the compound at the desired concentration. | - Ensure the final DMSO concentration is at a consistent and non-toxic level (e.g., 0.1-0.5%) across all treatments.- Prepare fresh dilutions for each experiment.- Visually inspect wells for precipitation under a microscope after adding the compound. |
| High Background in Fluorescence Assays | - Autofluorescence of this compound. | - Include a control group with this compound in media without cells to measure its intrinsic fluorescence and subtract this from experimental readings.- If possible, use fluorophores with excitation/emission spectra that do not overlap with that of this compound.- Consider using alternative non-fluorescence-based assays (e.g., colorimetric or luminescent). |
| Inconsistent IC50 Values | - Variability in cell passage number or confluency.- Inaccurate pipetting and dilution.- Degradation of this compound stock solution. | - Use cells within a consistent range of passage numbers.- Ensure consistent cell seeding density and confluency at the time of treatment.- Calibrate pipettes regularly and prepare fresh serial dilutions for each experiment.- Use fresh aliquots of this compound stock for each experiment. |
Experiment-Specific Troubleshooting
| Experiment | Issue | Possible Cause(s) | Recommended Solution(s) |
| MTT/Cell Viability Assay | Higher than expected cell viability. | - Compound precipitation leading to a lower effective concentration.- this compound degradation during incubation. | - Visually confirm the absence of precipitation.- Prepare fresh dilutions of this compound for each experiment. |
| Western Blot for p-ERK | No or weak p-ERK signal. | - Insufficient stimulation of the ERK pathway.- Degradation of phosphorylated proteins.- Issues with antibody specificity or concentration. | - Ensure appropriate positive controls (e.g., EGF stimulation) are used.- Use lysis buffers containing phosphatase inhibitors.- Optimize primary and secondary antibody concentrations. |
| qRT-PCR for miR-29a-3p | No or low amplification. | - Low abundance of miR-29a-3p in the cell type.- Poor RNA quality or degradation. | - Increase the amount of input RNA.- Ensure RNA is of high quality and integrity.- Use appropriate endogenous controls for normalization. |
| Migration/Invasion Assay | Low or no cell migration/invasion. | - Insufficient chemoattractant gradient.- Cell viability compromised by the treatment.- Incorrect pore size of the transwell insert. | - Serum-starve cells before the assay to increase sensitivity to the chemoattractant.- Confirm that the concentrations of this compound used are not cytotoxic.- Use an appropriate pore size for the cell type being studied. |
| Tube Formation Assay | Poor or no tube formation in controls. | - Suboptimal cell density.- Issues with the Matrigel (e.g., incorrect concentration, uneven coating).- Low passage number of HUVECs is critical. | - Optimize HUVEC seeding density.- Ensure Matrigel is properly thawed and polymerized at 37°C before seeding cells.- Use HUVECs at a low passage number (P2-P5). |
Experimental Protocols & Data
This compound Signaling Pathway in Cervical Cancer
This compound inhibits the ERK signaling pathway, leading to an increase in miR-29a-3p expression. This microRNA then targets the 3' UTR of MMP2 and VEGFA mRNA, leading to their downregulation. The subsequent decrease in MMP2 and VEGFA protein levels results in reduced cancer cell invasion and angiogenesis.
References
Technical Support Center: Angelol A Dosage and Experimentation
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Angelol A in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A1: For a novel cell line, it is advisable to start with a broad concentration range to establish a dose-response curve. Based on studies of related angelate and coumarin compounds, a logarithmic dilution series from 10 nM to 100 µM is a recommended starting point. This range is likely to encompass the concentrations at which this compound may exhibit biological activity or cytotoxicity.
Q2: How can I determine if this compound is cytotoxic to my cells?
A2: Cytotoxicity can be determined using various cell viability assays. The most common methods include:
-
MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on the integrity of the cell membrane.
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
It is critical to include both a positive control (a known cytotoxic agent) and a negative control (vehicle control, e.g., DMSO) in your experimental setup.
Q3: What is the known mechanism of action for this compound?
A3: In human cervical carcinoma cells, this compound has been shown to exert anti-metastatic and anti-angiogenic effects.[1][2] Its mechanism involves the modulation of the ERK/miR-29a-3p signaling pathway, which in turn targets and downregulates MMP2 and VEGFA expression.[1][2]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results across experiments.
-
Potential Cause: Compound Solubility. this compound, like many coumarin compounds, may have low aqueous solubility.[3] Precipitation of the compound can lead to a lower effective concentration and inconsistent results.
-
Troubleshooting Steps:
-
Primary Solvent: Dissolve this compound in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), before preparing further dilutions in aqueous media.[3]
-
Solvent Concentration: Maintain a low final concentration of the organic solvent in your assay (typically below 0.5%) to prevent solvent-induced cytotoxicity.[3]
-
Visual Inspection: Always visually inspect your wells for any signs of precipitation.
-
Solubility Enhancers: Consider the use of non-ionic surfactants like Pluronic F-68 or solubility enhancers like cyclodextrins if solubility issues persist.[3]
-
-
-
Potential Cause: Compound Stability. Some coumarin compounds can be sensitive to light or may degrade in culture medium over longer incubation periods.[3]
Issue 2: High background in fluorescence-based assays.
-
Potential Cause: Autofluorescence. Coumarin compounds are known to exhibit autofluorescence, which can interfere with fluorescence-based measurements.[3]
-
Troubleshooting Steps:
-
Compound-Only Control: Include control wells containing this compound in the assay medium without cells to measure its intrinsic fluorescence. Subtract this background reading from your experimental values.[3]
-
Alternative Assays: If interference is significant, consider using an alternative assay with a different detection method, such as a colorimetric (e.g., MTT) or luminescent assay.[3]
-
-
Quantitative Data Summary
Due to limited direct data on this compound across a wide range of cell lines, the following tables include data for this compound where available, as well as for the structurally related compounds Ingenol-3-Angelate (I3A) and a 3-O-Angeloyl-20-O-acetyl Ingenol (AAI) to provide a reference for estimating effective concentrations.
Table 1: Cytotoxicity of this compound and Related Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 / Effective Concentration | Incubation Time | Reference |
| This compound | Human Cervical Carcinoma | MTT | Not specified, inhibits migration & invasion | Not specified | [1][2] |
| Ingenol-3-Angelate (I3A) | A2058 (Melanoma) | MTT | ~38 µM | 24 h | [4] |
| Ingenol-3-Angelate (I3A) | HT144 (Melanoma) | MTT | ~46 µM | 24 h | [4] |
| 3-O-Angeloyl-20-O-acetyl Ingenol (AAI) | K562 (Leukemia) | Not specified | Growth inhibition at 1 µM | Not specified | [5] |
| 3-O-Angeloyl-20-O-acetyl Ingenol (AAI) | MCF-7/ADR (Breast Cancer) | Not specified | Less sensitive than K562 | Not specified | [5] |
Table 2: Effects of Ingenol-3-Angelate (I3A) on Cell Proliferation and Apoptosis
| Cell Line | Treatment | Effect | Concentration | Reference |
| A2058 (Melanoma) | I3A | 68% inhibition of proliferation | 1 µM | [4] |
| A2058 (Melanoma) | I3A | 44% inhibition of proliferation | 5 µM | [4] |
| HT144 (Melanoma) | I3A | 72% inhibition of proliferation | 1 µM | [4] |
| HT144 (Melanoma) | I3A | 48% inhibition of proliferation | 5 µM | [4] |
| A2058 (Melanoma) | I3A | 14.6% early apoptosis, 11.2% late apoptosis | 1 µM | [4] |
| A2058 (Melanoma) | I3A | 38.4% early apoptosis, 22.8% late apoptosis | 5 µM | [4] |
| HT144 (Melanoma) | I3A | 24.6% early apoptosis, 6.8% late apoptosis | 1 µM | [4] |
| HT144 (Melanoma) | I3A | 27.5% early apoptosis, 22.4% late apoptosis | 5 µM | [4] |
Experimental Protocols
Protocol: Determining the Optimal Dosage of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a given cancer cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., <0.5%).
-
Include a "vehicle control" (medium with the same final DMSO concentration as the treated wells) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, the vehicle control, or the no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Signaling pathway of this compound in cervical carcinoma cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected cytotoxicity of Angelol A in control cells
Welcome to the technical support center for Angelol A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results, particularly concerning the cytotoxicity of this compound in control cells.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a coumarin compound isolated from the roots of Angelica pubescens f. biserrata. Its primary characterized mechanism of action in cancer cells, particularly human cervical cancer cells, involves anti-metastatic and anti-angiogenic effects. It achieves this by modulating the phosphorylated-ERK/miR-29a-3p signaling pathway, which in turn targets MMP2 and VEGFA expression[1]. Like many coumarins, it is also known to induce apoptosis and regulate reactive oxygen species (ROS)[2].
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: In cancer cell lines, cytotoxicity is an expected and intended outcome, as this compound's therapeutic potential is based on its ability to induce cancer cell death (apoptosis) and inhibit proliferation[1][2]. However, in non-cancerous control cell lines, this compound is expected to exhibit significantly lower cytotoxicity. For instance, a related coumarin compound showed low cytotoxicity against normal human lung fibroblasts[2]. Therefore, high cytotoxicity in control cells at concentrations effective against cancer cells may be considered an "unexpected" result that requires investigation.
Q3: My control cells are dying after treatment with this compound. What are the possible causes?
A3: Unexpected cytotoxicity in control cells can stem from several factors:
-
High Compound Concentration: The concentration of this compound being used may be too high for the specific control cell line.
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically Dimethyl Sulfoxide (DMSO), can be toxic to cells at certain concentrations[3][4][5][6].
-
Compound Instability or Impurity: The this compound sample may have degraded or may contain cytotoxic impurities.
-
Off-Target Effects: this compound may have unintended biological activities in your specific cell model[7][8][9].
-
General Cell Culture Issues: Problems such as contamination (especially mycoplasma), poor cell health, or issues with media and supplements can exacerbate sensitivity to treatment.
Q4: What is a typical final concentration of DMSO that is safe for most cell lines?
A4: Most cell lines can tolerate a final DMSO concentration of 0.5% without severe cytotoxicity. However, some sensitive cell lines, particularly primary cells, may show stress or death at concentrations as low as 0.1%[6]. It is crucial to determine the tolerance of your specific cell line by running a vehicle-only control experiment.
Troubleshooting Guide: Unexpected Cytotoxicity in Control Cells
If you are observing a higher-than-expected level of cell death in your control cell lines, follow this systematic troubleshooting guide.
Issue 1: High Cytotoxicity Across All Treated Wells (Including Low this compound Concentrations)
This may suggest a general experimental artifact or a problem with a shared reagent.
| Potential Cause | Recommended Solution |
| Solvent (DMSO) Toxicity | - Ensure the final concentration of DMSO in the culture medium is at a non-toxic level (typically ≤0.5%, but ideally ≤0.1% for sensitive cells)[6].- Run a vehicle-only control (cells treated with the highest concentration of DMSO used in the experiment, without this compound) to determine the tolerance of your specific cell line[5].- Prepare fresh dilutions of your compound and ensure proper mixing to avoid localized high concentrations of DMSO. |
| Compound Precipitation | - this compound, like many natural compounds, may have low aqueous solubility. Visually inspect the culture medium for any signs of precipitation after adding the compound.- Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous culture medium, add the stock solution dropwise while vortexing or gently mixing the medium to prevent precipitation. |
| Contamination | - Check your cell cultures for microbial contamination (e.g., bacteria, yeast, or fungi).- Perform a mycoplasma test on your cell stocks. Mycoplasma contamination can alter cellular responses and increase sensitivity to stress without being visually apparent. |
| Poor Quality of Reagents | - Use fresh, high-quality cell culture media, serum, and supplements.- Test new lots of reagents on a small scale before introducing them to critical experiments. |
Issue 2: Dose-Dependent Cytotoxicity, but at Unexpectedly Low Concentrations
This suggests the effect is likely due to this compound or a contaminant in the stock, but the cells are more sensitive than anticipated.
| Potential Cause | Recommended Solution |
| High Compound Concentration | - Verify your stock solution concentration and all dilution calculations.- Perform a new, broad-range dose-response experiment to accurately determine the IC50 in your control cell line. |
| Compound Purity | - If possible, verify the purity of your this compound sample using methods like HPLC-MS. Natural product isolates can contain residual cytotoxic compounds from the extraction process.- Consider sourcing the compound from a different, reputable supplier. |
| Off-Target Effects | - this compound may be interacting with an unintended target that is critical for the survival of your control cell line[7][8].- Review the literature for known off-target effects of coumarins in your cell type. This may require more advanced investigation, such as target deconvolution studies. |
| Cell Line Sensitivity | - Different cell lines have varying sensitivities to chemical compounds. The "control" cell line you are using may be particularly sensitive to the pathways modulated by this compound. |
Quantitative Data Summary
Direct and comprehensive IC50 data for this compound across a panel of non-cancerous cell lines is limited in the current literature. The table below provides data for a related compound to illustrate the expected selective cytotoxicity, along with data for this compound in a cancer cell line.
| Compound | Cell Line | Cell Type | Assay | IC50 Value | Reference |
| This compound Analog (6c) | HeLa | Human Cervical Cancer | - | 0.606 µM | [2] |
| This compound Analog | WI-38 | Human Lung Fibroblast (Normal) | - | Low Cytotoxicity | [2] |
| Ingenol-3-Angelate | A2058 | Human Melanoma | MTT | ~38 µM | [10] |
| Ingenol-3-Angelate | HT144 | Human Melanoma | MTT | ~46 µM | [10] |
| Decursinol Angelate | B16F10 | Murine Melanoma | - | >75 µM | [11] |
This table is intended to be illustrative of the expected differential effects between cancerous and non-cancerous cells. Researchers should experimentally determine the IC50 for this compound in their specific cell lines of interest.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
Cells in culture
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include vehicle controls (medium with the same final DMSO concentration as the highest this compound concentration) and untreated controls (medium only).
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells (1-5 x 10^5 cells per sample)
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Induce apoptosis with this compound for the desired time. Include negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.
-
Harvest Cells: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS, centrifuge, and carefully discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Gently vortex.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.
-
Healthy cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Visualizations
Caption: this compound signaling pathway in cancer cells.
Caption: Experimental workflow for troubleshooting cytotoxicity.
Caption: Logical relationships in cytotoxicity troubleshooting.
References
- 1. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. lifetein.com [lifetein.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decursinol Angelate Arrest Melanoma Cell Proliferation by Initiating Cell Death and Tumor Shrinkage via Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Angelol A Degradation in Long-Term Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Angelol A in long-term experimental setups, maintaining the compound's integrity is paramount for reliable and reproducible results. This technical support center provides essential guidance on potential degradation issues, troubleshooting strategies, and preventative measures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have lost potency over time in my cell culture experiments. What could be the cause?
A1: Loss of potency is a common indicator of this compound degradation. Several factors in a typical cell culture environment can contribute to this, including:
-
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, especially in aqueous media at neutral or alkaline pH. Cell culture media is often buffered around pH 7.4, which can facilitate slow hydrolysis over time.
-
Oxidation: The phenolic hydroxyl groups on the coumarin ring and the tertiary alcohol moieties are prone to oxidation. The presence of dissolved oxygen in the culture medium can lead to oxidative degradation.
-
Photodegradation: Coumarins are known to be sensitive to light, particularly in the UV spectrum. Ambient laboratory light over extended periods can contribute to degradation.
Q2: I've noticed a slight color change in my this compound stock solution stored in DMSO. Should I be concerned?
A2: A color change, even if subtle, can be an indicator of chemical degradation. While DMSO is a common and generally suitable solvent, prolonged storage, especially at room temperature or with repeated freeze-thaw cycles, can still allow for slow degradation. It is recommended to prepare fresh stock solutions regularly and store them in small, single-use aliquots at -80°C to minimize degradation.[1]
Q3: What are the likely degradation products of this compound, and could they interfere with my experiments?
A3: Based on the structure of this compound, the primary degradation products are likely to be:
-
Hydrolysis products: Cleavage of the angeloyl ester group would yield the core coumarin diol structure and angelic acid.
-
Oxidation products: Oxidation of the phenolic hydroxyls could lead to the formation of quinone-type structures. These degradation products will have different polarities and biological activities compared to the parent this compound molecule and could potentially interfere with your experimental results, leading to misinterpretation of data.
Q4: How can I monitor the stability of this compound in my experimental samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the integrity of this compound. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. By analyzing samples at different time points, you can quantify the amount of remaining this compound and detect the appearance of degradation peaks.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments with this compound.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Decreased biological activity in a time-dependent manner | Degradation of this compound in the experimental medium (e.g., cell culture media, buffer solutions). | 1. Confirm Degradation: Analyze samples from different time points of your experiment using a stability-indicating HPLC method. 2. Optimize pH: If possible, adjust the pH of your experimental medium to a more acidic range (if compatible with your system) to reduce the rate of hydrolysis. 3. Reduce Incubation Time: If feasible, shorten the duration of the experiment to minimize the time this compound is exposed to degradative conditions. 4. Replenish Compound: For very long-term experiments, consider a media change with freshly prepared this compound at regular intervals. |
| Inconsistent results between experimental replicates | Inconsistent preparation or storage of this compound stock solutions. Degradation due to light exposure. | 1. Standardize Stock Preparation: Ensure a consistent protocol for preparing and aliquoting stock solutions. Use high-purity DMSO. 2. Protect from Light: Prepare and handle this compound solutions in a darkened environment (e.g., under a fume hood with the light off) and store them in amber vials or tubes wrapped in aluminum foil. 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[1] |
| Appearance of unknown peaks in analytical readouts (e.g., HPLC, LC-MS) | Formation of this compound degradation products. | 1. Characterize Degradants: If possible, use mass spectrometry (MS) to identify the mass of the unknown peaks and propose potential structures based on likely degradation pathways (hydrolysis, oxidation). 2. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times in your analytical method. |
| Precipitation of the compound in aqueous media | Poor solubility of this compound or its degradation products. | 1. Check Final Concentration: Ensure the final concentration of this compound in your aqueous medium does not exceed its solubility limit. 2. Use of Co-solvents: If compatible with your experimental system, consider the use of a small percentage of a co-solvent (e.g., ethanol) to improve solubility. However, be aware that this may also affect compound stability. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO).
-
Preparation:
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution.[1]
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into small, single-use volumes in amber or light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Avoid repeated freeze-thaw cycles.
-
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of this compound (determine by UV-Vis spectrophotometry, typically around 320-340 nm for coumarins).
-
Forced Degradation Study: To ensure the method is stability-indicating, subject this compound to forced degradation under the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Photodegradation: Expose a solution to direct UV light for 24 hours.
-
Thermal Degradation: Heat a solid sample at 105°C for 24 hours.
-
-
Analysis: Inject the stressed samples into the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Visualizing Workflows and Pathways
References
How to handle low purity Angelol A samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angelol A samples of low purity.
Troubleshooting Guide
Issue: Unexpected or Poor Biological Activity in Assays
Low purity of this compound can lead to inconsistent or erroneous results in biological experiments. The presence of impurities can interfere with the assay, or the actual concentration of this compound may be lower than anticipated.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Presence of Interfering Impurities | Co-eluting impurities from the isolation process can have their own biological effects, confounding the results. It is recommended to purify the sample using chromatographic techniques. |
| Incorrect Concentration of Active Compound | If the purity of the this compound sample is low, the actual concentration in your stock solution will be overestimated. It is crucial to determine the purity of your sample before preparing solutions for biological assays. |
| Degradation of this compound | This compound, like other furanocoumarins, may be susceptible to degradation under certain conditions. Ensure proper storage and handling to maintain its integrity. |
Frequently Asked Questions (FAQs)
What are the common impurities in low-purity this compound samples?
This compound is often isolated from the roots of Angelica pubescens f. biserrata. During the extraction and isolation process, other structurally similar coumarins are often co-extracted. These are the most common impurities in commercially available this compound samples.
Common Co-occurring Impurities:
-
Angelol B
-
Angelol C
-
Angelol D
-
Angelol G
-
Osthole
-
Columbianedin
-
Columbianetin acetate
These related coumarins may have different biological activities and can interfere with your experiments.[1][2]
How can I assess the purity of my this compound sample?
A reliable method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector.
General HPLC Purity Analysis Protocol:
-
Column: A reversed-phase C18 column is typically effective.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape) is commonly used.
-
Detection: UV detection at a wavelength where this compound has strong absorbance.
-
Quantification: Purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
For absolute quantification and characterization of impurities, techniques like Quantitative Nuclear Magnetic Resonance (qNMR) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
What is the recommended method for purifying low-purity this compound?
For laboratory-scale purification of this compound, preparative High-Performance Liquid Chromatography (Prep-HPLC) is a highly effective method.
Illustrative Purification Efficiency:
The following table provides a hypothetical representation of the purity improvement that can be achieved using preparative HPLC. Actual results may vary based on the specific impurity profile and chromatographic conditions.
| Purification Stage | Purity of this compound (%) | Major Impurities Detected |
| Crude Extract | 45% | Angelol B, Angelol G, Osthole, Unknowns |
| After Flash Chromatography | 80% | Angelol B, Angelol G |
| After Preparative HPLC | >98% | Below Limit of Detection |
How should I store this compound to prevent degradation?
Recommended Storage Conditions:
-
Temperature: Store at -20°C for long-term storage. For short-term use, refrigeration at 4°C is acceptable.
-
Light: Protect from light. Furanocoumarins can be photosensitive. Store in amber vials or in the dark.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent oxidation.
Potential Degradation Pathways:
Based on the general behavior of coumarins, forced degradation studies would likely involve hydrolysis under acidic or basic conditions, oxidation, and photolytic degradation.[3][4][5][6][7] The primary degradation products would likely result from the opening of the lactone ring or modifications to the side chains.
I am observing unexpected cellular signaling. What pathways are affected by this compound?
This compound has been reported to exert anti-metastatic and anti-angiogenic effects in human cervical cancer cells by modulating the ERK signaling pathway.[8] It has been shown to upregulate miR-29a-3p, which in turn targets MMP2 and VEGFA.[8]
If your experimental results are inconsistent with this, it could be due to the presence of impurities that affect other signaling pathways.
Experimental Protocols
Protocol 1: Preparative HPLC for this compound Purification
This protocol provides a general methodology for the purification of this compound from a partially purified extract.
-
Sample Preparation: Dissolve the low-purity this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a high concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A preparative reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient that provides good separation between this compound and its major impurities. This will need to be optimized based on the impurity profile.
-
Flow Rate: The flow rate will depend on the dimensions of the preparative column.
-
Detection: UV detection at a wavelength that allows for the monitoring of this compound and the impurities.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure.
-
Purity Analysis: Analyze the purity of the collected this compound using the analytical HPLC method described in the FAQs.
Visualizations
Caption: Workflow for the purification of low-purity this compound samples.
Caption: Signaling pathway of this compound in human cervical cancer cells.[8]
References
- 1. Angelol-type coumarins from Angelica pubescence F. biserrata and their inhibitory effect on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angelica pubescens | 83 Publications | 670 Citations | Top Authors | Related Topics [scispace.com]
- 3. ijisrt.com [ijisrt.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating Antibody Specificity for Angelol A Targets
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating antibody specificity against the targets of Angelol A.
Understanding this compound's Mechanism of Action
This compound, a coumarin compound, exerts its anti-metastatic and anti-angiogenic effects by modulating key signaling pathways. Evidence suggests that this compound's primary mechanism involves the regulation of the ERK signaling pathway, which in turn upregulates microRNA-29a-3p (miR-29a-3p). This microRNA then targets and downregulates the expression of Matrix Metalloproteinase-2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA), crucial proteins involved in cancer cell invasion and blood vessel formation.[1][2] Additionally, structurally similar compounds like PEP005 (ingenol-3-angelate) are known to directly activate Protein Kinase C (PKC), a key upstream regulator of the ERK pathway.[3] Therefore, validating antibodies for proteins within this pathway is critical for studying the effects of this compound.
Signaling Pathway of this compound's Action
Caption: this compound signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary protein targets to consider when studying the effects of this compound?
A1: Based on current research, the key proteins to investigate are components of the ERK signaling pathway and its downstream effectors. This includes:
-
Upstream Kinases: Protein Kinase C (PKC) isoforms, Raf, MEK.
-
Core Pathway Component: Extracellular signal-regulated kinase (ERK), and its activated (phosphorylated) form (p-ERK).
-
Downstream Effectors: Matrix Metalloproteinase-2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA).
Q2: Why is antibody validation crucial when studying this compound's targets?
A2: Antibody validation is essential to ensure that the antibody specifically recognizes the intended target protein in the context of your experiment.[4] Non-specific binding can lead to inaccurate results, such as false positives or negatives, and misinterpretation of this compound's effects. This is particularly critical when working with signaling proteins, where phosphorylation-state-specific antibodies are often used.[5][6]
Q3: What are the initial steps for validating a new antibody for a target in the this compound pathway?
A3: A good starting point is to perform a Western blot analysis. This allows you to verify that the antibody detects a protein of the correct molecular weight in your cell or tissue lysates.[4] You should include positive and negative controls, such as cell lines with known high and low expression of the target protein, or lysates from cells where the target protein has been knocked down or knocked out.
Q4: How can I be sure my phospho-specific ERK antibody is only detecting the phosphorylated form?
A4: To validate a phospho-specific antibody, you should perform several control experiments:
-
Treat cells with a phosphatase: Treatment with a phosphatase like calf intestinal phosphatase (CIP) or lambda phosphatase should abolish the signal from the phospho-specific antibody.[7]
-
Use pathway activators and inhibitors: Stimulate cells with a known activator of the ERK pathway (e.g., phorbol esters like PMA to activate PKC) to increase the phosphorylated target. Conversely, use a specific inhibitor of an upstream kinase (e.g., a MEK inhibitor like U0126) to decrease phosphorylation.
-
Compare with total protein levels: Always probe a parallel blot or strip and re-probe your blot with an antibody to the total (non-phosphorylated) protein to ensure that changes in the phospho-signal are not due to changes in the overall protein amount.[5]
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Solution |
| Weak or No Signal | Insufficient protein loading. | Quantify your protein lysate and ensure you are loading an adequate amount (typically 20-30 µg). |
| Low abundance of the target protein. | Consider immunoprecipitation to enrich for your target protein before Western blotting.[8] | |
| Poor antibody performance. | Check the antibody datasheet for recommended dilutions and blocking buffers. Titrate the antibody to find the optimal concentration.[9][10] | |
| Inefficient transfer. | Verify transfer efficiency using Ponceau S staining. For large proteins like MMP2, consider a longer transfer time or a lower percentage gel. | |
| High Background | Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).[6][7] | |
| Inadequate washing. | Increase the number and duration of washes after antibody incubations.[11] | |
| Non-specific Bands | Antibody is not specific. | Perform a peptide competition assay by pre-incubating the antibody with the immunizing peptide.[12] Use knockout/knockdown cell lines as negative controls. |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[5] |
Immunoprecipitation (IP)
| Problem | Possible Cause | Solution |
| Low Yield of Target Protein | Inefficient antibody-protein binding. | Ensure the antibody is validated for IP. Optimize the antibody concentration and incubation time.[13][14] |
| Harsh lysis conditions. | Use a milder lysis buffer to preserve protein-protein interactions. | |
| High Non-specific Binding | Insufficient pre-clearing. | Pre-clear your lysate with protein A/G beads before adding the primary antibody.[15] |
| Inadequate washing. | Increase the number of washes and the stringency of the wash buffer. | |
| Antibody Heavy/Light Chains Obscuring Target | Use a secondary antibody that specifically recognizes the native (non-denatured) primary antibody, or use a light-chain specific secondary antibody. |
Experimental Protocols
Western Blotting for p-ERK and Total ERK
This protocol is designed to assess the phosphorylation status of ERK in response to this compound treatment.
Experimental Workflow
References
- 1. Quantitative specificity-based display library screening identifies determinants of antibody-epitope binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A quantitative antibody-binding method for the determination of specific antibody within different immunoglobulin classes: Application to four Ig classes in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. biocompare.com [biocompare.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. protocols.io [protocols.io]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
- 13. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 14. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 15. ulab360.com [ulab360.com]
Technical Support Center: Normalizing Data in Angelol A Combination Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Angelol A in combination studies. The following information is designed to address specific issues that may be encountered during experimental procedures, with a focus on proper data normalization and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and how might this influence combination studies?
A1: this compound has been shown to exert anti-metastatic and anti-angiogenic effects in human cervical cancer cells. It functions by upregulating miR-29a-3p, which in turn targets MMP2 and VEGFA. This activity is mediated through the ERK pathway.[1] When designing combination studies, it is crucial to consider pairing this compound with agents that target parallel or downstream pathways to enhance synergistic effects. For instance, a combination with a MEK inhibitor like U0126 has demonstrated synergistic inhibitory effects on MMP2 and VEGFA expression.[1]
Q2: What are the most common assays used to assess the effects of this compound in combination studies, and what are the key normalization considerations for each?
A2: The most common assays include cell viability assays (e.g., MTT, CellTiter-Glo), Western blotting for protein expression analysis, and qRT-PCR for gene expression analysis. Each requires specific normalization procedures for accurate data interpretation.
| Assay Type | Primary Normalization Method | Key Considerations |
| Cell Viability (MTT, etc.) | Normalize to vehicle-treated control cells (set to 100% viability). | Ensure cells are in the logarithmic growth phase. Use a background control (media + assay reagent). Account for potential compound interference with the assay reagents.[2][3] |
| Western Blotting | Normalize target protein band intensity to a housekeeping protein (e.g., GAPDH, β-actin) or total protein stain. | Validate that the housekeeping protein expression is not affected by the experimental treatments. Ensure analysis is within the linear range of detection.[4][5][6][7] |
| qRT-PCR | Normalize the Cq value of the target gene to the Cq value of one or more validated reference genes (e.g., GAPDH, ACTB). | Reference gene stability should be validated for the specific cell line and treatment conditions. Use the geometric mean when using multiple reference genes for more robust normalization.[8][9][10][11] |
Q3: How do I normalize my data to calculate synergy scores for an this compound combination study?
A3: To calculate synergy, your raw data (e.g., cell viability) must first be normalized to percent inhibition. This is typically done by setting the vehicle-treated control to 0% inhibition and a positive control (e.g., a known cytotoxic agent or no cells) to 100% inhibition. The formula for this conversion is: % Inhibition = 100 - (% Viability) . This normalized data can then be used with various synergy models like Bliss, Loewe, HSA, or ZIP.[12][13][14][15][16][17]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Replicates
Symptoms:
-
Large standard deviations between technical replicates for the same treatment condition.
-
Inconsistent dose-response curves across independent experiments.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous by thorough mixing before and during plating. Use a multichannel pipette for seeding and allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.[18] |
| "Edge Effect" | Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[18][19] |
| Pipetting Errors | Ensure pipettes are regularly calibrated. Use appropriate pipetting techniques, such as pre-wetting tips.[18] |
| Compound Precipitation | Visually inspect for any precipitation of this compound or the combination drug in the media, especially at higher concentrations. If observed, consider using a lower concentration range or a different solvent system (ensuring the solvent itself is not toxic to the cells). |
Issue 2: Inconsistent Housekeeping Protein Levels in Western Blots
Symptom:
-
The band intensity of the housekeeping protein (e.g., GAPDH, β-actin) varies significantly across different treatment groups.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Unequal Protein Loading | Perform a total protein quantification assay (e.g., BCA assay) on your cell lysates and ensure equal amounts of protein are loaded into each well. |
| Housekeeping Protein Expression is Affected by Treatment | The expression of some housekeeping proteins can be altered by experimental conditions. Validate your chosen housekeeping protein by testing its expression across your treatment groups. If it is not stable, consider using a different housekeeping protein or a total protein normalization method (e.g., REVERT™ Total Protein Stain).[5][6] |
| Transfer Issues | Ensure consistent and even transfer of proteins from the gel to the membrane. Check for air bubbles and ensure good contact between the gel and membrane. |
Experimental Protocols
MTT Cell Viability Assay for Combination Studies
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.[19]
-
Compound Treatment: Prepare serial dilutions of this compound and the combination drug. Treat cells with each drug alone and in combination at various concentrations. Include vehicle-only controls (e.g., 0.1% DMSO).[19]
-
Incubation: Incubate the cells with the compounds for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3][20]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[3][20]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[3][20]
-
Data Normalization:
-
Subtract the average absorbance of the blank wells (media only) from all other wells.
-
Calculate the percentage of cell viability for each treatment by dividing the corrected absorbance of the treated wells by the corrected absorbance of the vehicle control wells and multiplying by 100.
-
Visualizations
A generalized workflow for a cell viability-based combination study.
Signaling pathway of this compound and its synergistic interaction with U0126.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Evaluating Strategies to Normalise Biological Replicates of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blot normalization - Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bioradiations.com [bioradiations.com]
- 8. Accurate normalization of real-time quantitative RT-PCR data by geometric averaging of multiple internal control genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. How to Properly Normalize Your qPCR Data [synapse.patsnap.com]
- 11. gene-quantification.de [gene-quantification.de]
- 12. CalculateSynergy: Calculate the Synergy Scores for Drug Combinations in synergyfinder: Calculate and Visualize Synergy Scores for Drug Combinations [rdrr.io]
- 13. SynergyFinder: a web application for analyzing drug combination dose–response matrix data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Pharmacology Analysis [lumin.championsoncology.com]
- 17. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
A Comparative Analysis of Angelol A and Osthole in the Management of Cervical Cancer
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of two natural compounds, Angelol A and Osthole, reveals their distinct mechanisms and therapeutic potential in the treatment of cervical cancer. This report provides researchers, scientists, and drug development professionals with a detailed guide to the anti-cancer effects of these compounds, supported by experimental data and methodologies.
Executive Summary
Cervical cancer remains a significant global health challenge. This guide offers a side-by-side comparison of this compound and Osthole, two coumarin compounds that have demonstrated notable anti-cancer properties. The analysis focuses on their effects on cell viability, apoptosis, cell cycle, and key signaling pathways in cervical cancer cell lines. All quantitative data is presented in clear, comparative tables, and detailed experimental protocols for the cited studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action.
Comparative Efficacy and Mechanism of Action
Both this compound and Osthole exhibit inhibitory effects on cervical cancer cells, albeit through different molecular pathways. This compound primarily demonstrates anti-metastatic and anti-angiogenic properties, while Osthole shows a broader range of effects including the induction of apoptosis and cell cycle arrest.
This compound: Targeting Metastasis and Angiogenesis
This compound has been shown to significantly inhibit the migration, invasion, and tube formation of human cervical cancer cells.[1] Its mechanism of action involves the modulation of the ERK/miR-29a-3p signaling axis, which in turn targets MMP2 and VEGFA, key regulators of metastasis and angiogenesis.[1] Studies have utilized this compound in concentrations of 40, 80, and 120 μM to demonstrate these effects.[2]
Osthole: A Multi-faceted Anti-Cancer Agent
Osthole has demonstrated a dose-dependent reduction in the viability and proliferation of various cervical cancer cell lines, including HeLa, SiHa, C-33A, and CaSki.[3][4] It effectively induces apoptosis and inhibits cell migration and invasion.[3][5] The anti-cancer activities of Osthole are mediated through the suppression of the ATM/NF-κB and Wnt/β-catenin signaling pathways.[3][6]
Quantitative Data Comparison
To facilitate a clear comparison of the efficacy of this compound and Osthole, the following tables summarize the key quantitative data from relevant studies.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | HeLa | Data Not Available | |
| Osthole | HeLa | 45.01 ± 3.91 μM | |
| Me-180 | 88.95 ± 0.13 μM |
Table 1: Comparative IC50 Values of this compound and Osthole in Cervical Cancer Cell Lines.
| Compound | Assay | Cell Line(s) | Concentration Range Studied | Observed Effects | Reference |
| This compound | Cell Viability (MTT) | HeLa | 40, 80, 120 μM | Inhibition of cell viability | [2] |
| Migration/Invasion | HeLa | 40, 80, 120 μM | Inhibition of migration and invasion | [2] | |
| Tube Formation | HUVEC | 40, 80, 120 μM | Inhibition of angiogenesis | [2] | |
| Osthole | Cell Viability (MTT) | HeLa, SiHa, C-33A, CaSki | 0 - 240 μM | Dose-dependent reduction in viability | [3] |
| Colony Formation | HeLa, SiHa | 50 μM | Inhibition of colony formation | [3] | |
| Apoptosis | HeLa, SiHa | 0 - 150 μM | Induction of apoptosis | [3] | |
| Migration/Invasion | HeLa, SiHa | 0, 20, 40 μM | Inhibition of migration and invasion | [3] |
Table 2: Summary of In Vitro Experimental Data for this compound and Osthole.
Signaling Pathways
The anti-cancer effects of this compound and Osthole are mediated by distinct signaling pathways. The following diagrams illustrate these complex molecular interactions.
Caption: this compound Signaling Pathway in Cervical Cancer.
Caption: Osthole's ATM/NF-κB Signaling Pathway Modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural products’ antiangiogenic roles in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osthole Induces Apoptosis and Inhibits Proliferation, Invasion, and Migration of Human Cervical Carcinoma HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osthole: an overview of its sources, biological activities, and modification development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Angelol A: A Potential Challenger to Standard Chemotherapy in Cervical Cancer?
For Immediate Release
A comprehensive analysis of the naturally derived compound Angelol A suggests a promising new avenue for cervical cancer therapy, exhibiting a distinct mechanism of action that targets tumor metastasis and angiogenesis. This guide provides a comparative overview of this compound and standard-of-care chemotherapy drugs, offering researchers, scientists, and drug development professionals a data-driven look at their respective efficacies and underlying molecular pathways.
Executive Summary
This compound, a coumarin isolated from the roots of Angelica pubescens f. biserrata, has demonstrated significant anti-metastatic and anti-angiogenic effects in preclinical studies on human cervical cancer cells.[1] Unlike traditional chemotherapy agents that primarily induce widespread cytotoxic effects, this compound appears to employ a more targeted approach by modulating specific signaling pathways involved in tumor progression. This guide presents available efficacy data, detailed experimental methodologies, and visual representations of the molecular pathways for this compound and standard cervical cancer chemotherapeutics, including cisplatin, paclitaxel, topotecan, gemcitabine, and bevacizumab.
Comparative Efficacy of this compound and Standard Chemotherapy Drugs
| Drug | Cell Line | IC50 (µM) | Citation |
| Cisplatin | HeLa | 1.25 - 12 | [2] |
| SiHa | 4.49 - 13 | [2] | |
| CaSki | 10 | [2] | |
| Paclitaxel | HeLa | 0.005 - 0.01 | [3] |
| Topotecan | HeLa | 0.00125 | [4] |
| Gemcitabine | HeLa | 3.3 | [5] |
| SiHa | >1000 | [5] | |
| CaSki | 23.8 | [6] |
Detailed Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Cell Viability and IC50 Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cervical cancer cells (e.g., HeLa, SiHa, CaSki) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: Cells are treated with various concentrations of the test compound (this compound or standard chemotherapy drugs) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and standard chemotherapy drugs.
This compound Signaling Pathway
Caption: this compound inhibits the ERK pathway, leading to increased miR-29a-3p, which in turn downregulates MMP2 and VEGFA, thereby suppressing metastasis and angiogenesis.[1]
Cisplatin Signaling Pathway
Caption: Cisplatin forms adducts with DNA, triggering a DNA damage response that ultimately leads to programmed cell death (apoptosis).[6][7]
Paclitaxel Signaling Pathway
Caption: Paclitaxel stabilizes microtubules, leading to mitotic spindle dysfunction, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[8][9]
Topotecan Signaling Pathway
Caption: Topotecan inhibits topoisomerase I, leading to the accumulation of DNA single-strand breaks during DNA replication and subsequent apoptosis.[10][11]
Gemcitabine Signaling Pathway
Caption: Gemcitabine is converted to its active form, dFdCTP, which is incorporated into DNA, inhibiting DNA synthesis and inducing apoptosis.[5][12][13]
Bevacizumab Signaling Pathway
Caption: Bevacizumab binds to VEGF-A, preventing it from activating its receptor on endothelial cells, thereby inhibiting angiogenesis.[2][14][15][16]
Conclusion and Future Directions
This compound presents a compelling profile as a potential anti-cancer agent for cervical cancer, with a mechanism of action that appears to be distinct from traditional cytotoxic chemotherapy. Its ability to target metastasis and angiogenesis, the primary drivers of cancer-related mortality, warrants further investigation. The immediate next step is to determine the cytotoxic potency of this compound through in vitro studies to establish its IC50 values against a panel of cervical cancer cell lines. Subsequent in vivo studies will be crucial to evaluate its efficacy and safety in a more complex biological system. A deeper understanding of its molecular interactions and potential for synergistic combinations with existing therapies could pave the way for novel and more effective treatment strategies for cervical cancer.
References
- 1. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bevacizumab? [synapse.patsnap.com]
- 3. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 10. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 13. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]
- 15. Frontiers | Direct antitumor activity of bevacizumab: an overlooked mechanism? [frontiersin.org]
- 16. What is the mechanism of Bevacizumab-BVZR? [synapse.patsnap.com]
A Comparative Guide to Angelol A and Other ERK Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Angelol A with other prominent inhibitors of the Extracellular signal-regulated kinase (ERK) pathway. The ERK signaling cascade, a critical component of the Mitogen-Activated Protein Kinase (MAPK) pathway, is a key regulator of cellular processes including proliferation, differentiation, and survival.[1][2] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3]
Recent findings have identified this compound, a natural coumarin, as a modulator of the ERK pathway, exerting anti-metastatic and anti-angiogenic effects in human cervical carcinoma cells.[4][5] This guide places this compound in the context of other well-characterized ERK pathway inhibitors, focusing on the clinically relevant class of MEK1/2 inhibitors.
The ERK Signaling Pathway
The canonical ERK pathway transmits extracellular signals to the cell nucleus. The process begins with the activation of a receptor tyrosine kinase (RTK) by a growth factor. This initiates a phosphorylation cascade that activates Ras, which in turn activates RAF kinases (A-RAF, B-RAF, C-RAF). RAF then phosphorylates and activates the dual-specificity kinases MEK1 and MEK2. MEK1/2 are the only known activators of ERK1/2. Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors that control fundamental cellular processes.[6][7][8]
Comparative Analysis of ERK Pathway Inhibitors
The majority of clinically approved ERK pathway inhibitors target MEK1 and MEK2.[][10][11] These inhibitors are typically allosteric, non-ATP-competitive molecules that bind to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.[11][12][13] This mechanism provides high specificity for MEK1/2.[3]
This compound has been shown to mediate its anti-cancer effects through the ERK pathway.[5] While its precise binding mechanism is still under full investigation, it is known to inhibit the phosphorylation of ERK, suggesting an upstream point of intervention, possibly at the level of MEK or RAF.[4][5] The table below compares the biochemical potency of this compound (data to be determined by user) against leading FDA-approved MEK inhibitors.
Table 1: Biochemical Potency and Mechanism of Action
| Inhibitor | Target(s) | Mechanism of Action | IC₅₀ (MEK1) | IC₅₀ (MEK2) |
| This compound | ERK Pathway | Modulates ERK phosphorylation[4][5] | User to provide data | User to provide data |
| Trametinib | MEK1/2 | Allosteric, Non-ATP-competitive[12][13] | 0.7 - 0.92 nM[12] | 0.9 - 1.8 nM[13] |
| Cobimetinib | MEK1 | Allosteric, Non-ATP-competitive[14] | 0.9 - 4.2 nM[13][15] | - |
| Binimetinib | MEK1/2 | Allosteric, Non-ATP-competitive[16][17] | 12 nM[18] | 12 nM[18] |
| Selumetinib | MEK1/2 | Allosteric, Non-ATP-competitive[6][19] | 14.1 nM[6] | 14.1 nM[6] |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Cellular Activity and Selectivity
The efficacy of an inhibitor in a cellular context is crucial. This is often assessed by measuring the inhibition of cell proliferation in cancer cell lines known to be dependent on the ERK pathway (e.g., those with BRAF or RAS mutations).
Table 2: Cellular Proliferation Inhibition (IC₅₀)
| Inhibitor | Cell Line (Mutation) | Cellular IC₅₀ (nM) |
| This compound | HeLa (Cervical) | User to provide data |
| Trametinib | HT-29 (BRAF V600E) | 0.48 - 36 |
| Malme-3M (BRAF V600E) | 1.0 - 2.5[20] | |
| Cobimetinib | A375 (BRAF V600E) | 0.006 - 0.8 µM (in RCC cells)[21] |
| Binimetinib | A375 (BRAF V600E) | 30 - 250[18] |
| Selumetinib | Malme-3M (BRAF V600E) | < 1000[6] |
Cellular IC₅₀ values can vary significantly based on the cell line and assay conditions.
Selectivity is another critical parameter. An ideal inhibitor should potently inhibit its target with minimal activity against other kinases ("off-target" effects) to reduce toxicity. Most approved MEK inhibitors demonstrate high selectivity due to their allosteric mechanism.[11][12] For instance, Trametinib shows no significant inhibition against a panel of 98 other kinases, and Binimetinib is highly selective for MEK over 220 other kinases.[12][18]
Experimental Protocols
Objective comparison requires standardized methodologies. Below are detailed protocols for key experiments used to characterize ERK pathway inhibitors.
Protocol 1: In Vitro MEK1 Kinase Assay (IC₅₀ Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified MEK1. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[22]
-
Objective: To determine the concentration of inhibitor required to reduce MEK1 kinase activity by 50%.
-
Materials:
-
Recombinant active MEK1 kinase.
-
Kinase-dead ERK2 (as substrate).
-
ATP.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[23]
-
Test compounds (e.g., this compound) in DMSO.
-
Detection reagents (e.g., Tb-anti-pERK antibody).
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add assay buffer, the test compound, and recombinant MEK1 enzyme. Incubate to allow for compound binding.
-
Add the inactive ERK2 substrate.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for MEK1).[22]
-
Incubate for 60 minutes at room temperature.[22]
-
Stop the reaction and add detection reagents (e.g., EDTA and a europium-labeled antibody specific for phosphorylated ERK).
-
Read the plate on a TR-FRET-compatible reader.
-
Calculate the emission ratio and plot the percent inhibition against the compound concentration to determine the IC₅₀ value using non-linear regression.
-
Protocol 2: Western Blot for Phospho-ERK (p-ERK) in Cells
This assay measures the level of ERK phosphorylation in cells, providing a direct readout of pathway inhibition.[24]
-
Objective: To determine the effect of the inhibitor on MEK's downstream target in a cellular context.
-
Materials:
-
Cancer cell line (e.g., HeLa, A375).
-
Cell culture medium and supplements.
-
Test compound.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.[24]
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
PVDF membrane and Western blot equipment.
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of the test compound for a specified time (e.g., 1-4 hours).[24]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[22] Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg), separate by SDS-PAGE, and transfer to a PVDF membrane.[22][24]
-
Immunoblotting:
-
Block the membrane (e.g., 5% BSA in TBST) for 1 hour.
-
Incubate with anti-p-ERK1/2 primary antibody overnight at 4°C.[24]
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.[24]
-
Analysis: Quantify band intensity using densitometry. Normalize the p-ERK signal to the total ERK signal for each sample.
-
Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Objective: To determine the cytotoxic or cytostatic effect of the inhibitor on cancer cells.
-
Materials:
-
Cancer cell line.
-
96-well cell culture plates.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[25]
-
Compound Treatment: Treat cells with serial dilutions of the test compound for a desired period (e.g., 48 or 72 hours).[25]
-
MTT Addition: Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 1-4 hours at 37°C.[26]
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
-
References
- 1. What is the mechanism of Selumetinib? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Binimetinib? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 10. MEK inhibitor - Wikipedia [en.wikipedia.org]
- 11. MEK inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cobimetinib - NCI [dctd.cancer.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Binimetinib - Wikipedia [en.wikipedia.org]
- 18. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selumetinib - Wikipedia [en.wikipedia.org]
- 20. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Anti-Angiogenic Effect of Angelol A: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of Angelol A's anti-angiogenic properties and a comparative analysis with established anti-angiogenic agents. While in vitro studies have demonstrated the potential of this compound, this guide also outlines the necessary in vivo experimental protocols to validate these findings and facilitate its progression in the drug development pipeline.
This compound: In Vitro Anti-Angiogenic Activity and Mechanism of Action
This compound, a coumarin isolated from the roots of Angelica pubescens f. biserrata, has demonstrated significant anti-metastatic and anti-angiogenic effects in in vitro models of human cervical carcinoma.[1][2]
Key In Vitro Findings:
-
Inhibition of Endothelial Cell Tube Formation: Conditioned medium from this compound-treated cervical cancer cells inhibited the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).[1][2]
-
Suppression of Pro-Angiogenic Factors: this compound significantly inhibits the expression of key mediators of angiogenesis, including Matrix Metalloproteinase-2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA).[1][2]
-
Modulation of Signaling Pathways: The anti-angiogenic effect of this compound is mediated through the modulation of the ERK/miR-29a-3p signaling axis. This compound upregulates miR-29a-3p, which in turn targets the 3' UTR of VEGFA, leading to its downregulation.[1]
Signaling Pathway of this compound in Suppressing Angiogenesis
Proposed In Vivo Validation Models for this compound
To date, the anti-angiogenic effects of this compound have not been validated in in vivo models. The following are standard and robust in vivo assays that are essential for the preclinical evaluation of this compound.
Experimental Workflow for In Vivo Validation
This widely used model assesses the formation of new blood vessels into a subcutaneously implanted gel matrix.
Experimental Protocol:
-
Preparation: Mix Matrigel (a basement membrane extract) on ice with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test compound (this compound at various concentrations) or vehicle control.
-
Implantation: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of immunodeficient mice.
-
Incubation: Allow the Matrigel plug to solidify and become vascularized over a period of 7-21 days.
-
Analysis:
-
Excise the Matrigel plugs.
-
Quantify angiogenesis by measuring the hemoglobin content using Drabkin's reagent.
-
Perform histological analysis by staining sections with endothelial cell markers such as CD31 to visualize and quantify microvessel density.
-
The CAM assay utilizes the highly vascularized membrane of a chicken embryo to study angiogenesis.
Experimental Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
Windowing: On embryonic day 3-4, create a small window in the eggshell to expose the CAM.
-
Application of Test Compound: On day 7-8, place a sterile filter paper disc or a biocompatible carrier containing this compound or control onto the CAM.
-
Incubation: Reseal the window and incubate the eggs for an additional 48-72 hours.
-
Analysis:
-
Image the CAM under a stereomicroscope.
-
Quantify the number of blood vessel branch points and the total vessel length within a defined area around the carrier.
-
Assess for any signs of toxicity or irritation.
-
The zebrafish embryo is a powerful tool for in vivo screening of compounds affecting angiogenesis due to its rapid development and optical transparency.
Experimental Protocol:
-
Embryo Collection: Collect freshly fertilized zebrafish embryos.
-
Compound Exposure: At 24 hours post-fertilization (hpf), place the embryos in multi-well plates containing embryo medium with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the embryos until 48-72 hpf.
-
Analysis:
-
Use a transgenic zebrafish line expressing a fluorescent protein in endothelial cells (e.g., Tg(fli1:EGFP)) for direct visualization of blood vessels.
-
Image the intersegmental vessels (ISVs) using fluorescence microscopy.
-
Quantify the number and length of the ISVs.
-
Assess for any developmental toxicity or morphological defects.
-
Comparative Landscape of Anti-Angiogenic Agents
The following table summarizes the in vivo anti-angiogenic effects of established drugs in the models proposed for this compound. This provides a benchmark for future studies on this compound.
| Compound | Class | Matrigel Plug Assay | CAM Assay | Zebrafish Model |
| This compound | Coumarin | Data not available | Data not available | Data not available |
| Bevacizumab (Avastin®) | Monoclonal Antibody (anti-VEGF-A) | Significant reduction in microvessel density and hemoglobin content. | Inhibition of neovascularization and reduction in vessel branching. | Inhibition of intersegmental vessel (ISV) formation. |
| Sunitinib (Sutent®) | Tyrosine Kinase Inhibitor (multi-targeted) | Dose-dependent inhibition of neovascularization. | Significant reduction in blood vessel formation and tumor growth in xenograft models.[3][4][5][6] | Inhibition of ISV development and induction of vascular defects. |
| Thalidomide (Thalomid®) | Immunomodulatory Drug | Inhibition of bFGF-induced angiogenesis. | Inhibition of blood vessel growth. | Disruption of ISV formation and induction of vascular defects.[7][8][9] |
Note: The effects of the comparative agents are dose-dependent and can vary based on the specific experimental conditions.
Conclusion and Future Directions
In vitro evidence strongly suggests that this compound possesses anti-angiogenic properties by targeting the ERK/miR-29a-3p/VEGFA signaling pathway. However, to validate its therapeutic potential, rigorous in vivo studies are imperative. The Matrigel plug assay, CAM assay, and zebrafish model provide robust and complementary platforms for this purpose.
Future research should focus on:
-
In Vivo Efficacy: Conducting the proposed in vivo assays to quantify the anti-angiogenic effects of this compound.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Establishing the dose-response relationship and understanding the drug's behavior in a living system.
-
Tumor Xenograft Models: Evaluating the effect of this compound on tumor growth and angiogenesis in a more complex in vivo tumor microenvironment.
By systematically addressing these research questions, the potential of this compound as a novel anti-angiogenic agent for cancer therapy can be thoroughly evaluated.
References
- 1. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of a ccRCC patient-derived chick chorioallantoic membrane model for drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vivo screening and discovery of novel candidate thalidomide analogs in the zebrafish embryo and chicken embryo model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thalidomide Effects in Patients with Hereditary Hemorrhagic Telangiectasia During Therapeutic Treatment and in Fli-EGFP Transgenic Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thalidomide-induced antiangiogenic action is mediated by ceramide through depletion of VEGF receptors, and is antagonized by sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Angelol A and Angelol K: Unveiling Distinct Biological Activities
A comprehensive review of the current scientific literature reveals that Angelol A and Angelol K, both coumarin derivatives, exhibit distinct biological activities. While this compound has demonstrated promising anti-cancer properties, particularly in cervical cancer, the known biological effects of Angelol K are currently limited to the inhibition of platelet aggregation. A direct comparative study of their anti-cancer or neuroprotective effects is not possible at this time due to a lack of available data for Angelol K in these areas.
This guide provides a detailed comparison of the known biological activities of this compound and Angelol K, supported by available experimental data and methodologies. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.
Summary of Biological Activities
| Compound | Primary Biological Activity | Therapeutic Area of Interest |
| This compound | Anti-metastatic and anti-angiogenic | Oncology (Cervical Cancer) |
| Angelol K | Inhibition of platelet aggregation | Hematology/Cardiology |
This compound: An Emerging Anti-Cancer Agent
This compound has been identified as a promising agent in the context of cervical cancer. Research has shown its ability to inhibit key processes in cancer progression, namely metastasis and angiogenesis (the formation of new blood vessels that supply tumors).
Mechanism of Action: Targeting the ERK/miR-29a-3p/MMP2/VEGFA Axis
This compound exerts its anti-cancer effects through a specific signaling pathway. It has been shown to modulate the extracellular signal-regulated kinase (ERK) pathway, which in turn upregulates a microRNA known as miR-29a-3p. This microRNA then targets and reduces the expression of Matrix Metalloproteinase-2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA), two key proteins involved in cancer cell invasion and the formation of new blood vessels.
Figure 1: Signaling pathway of this compound in cervical cancer cells.
Experimental Data
Angelol K: An Inhibitor of Platelet Aggregation
In contrast to this compound, the documented biological activity of Angelol K is centered on its effects on platelets. It has been shown to be a dose-dependent inhibitor of human platelet aggregation.
Mechanism of Action: Interference with ADP Receptor Signaling
Angelol K's anti-platelet effect is attributed to its interference with adenosine diphosphate (ADP) receptor signaling. By blocking these receptors on the surface of platelets, Angelol K prevents the signaling cascade that leads to platelet activation and aggregation, a critical process in blood clot formation.
Figure 2: Mechanism of Angelol K in inhibiting platelet aggregation.
Experimental Data
While the dose-dependent inhibitory effect of Angelol K on platelet aggregation has been reported, specific IC50 values are not consistently available across published studies. Reports suggest its potency is comparable to that of established anti-platelet agents.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the biological activities of compounds like this compound and Angelol K.
Cell Viability (MTT) Assay
This assay is used to assess the anti-proliferative effects of a compound on cancer cells.
Workflow:
Figure 3: General workflow for an MTT cell viability assay.
Methodology:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
After a specific incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a specialized buffer).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage of the control, and the half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
Western Blot for ERK Phosphorylation
This technique is used to detect and quantify the level of phosphorylated ERK (p-ERK), an indicator of ERK pathway activation.
Methodology:
-
Cells are treated with the test compound (e.g., this compound) for various time points.
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
A chemiluminescent substrate is added, which reacts with the enzyme to produce light.
-
The light signal is captured on X-ray film or with a digital imager. The intensity of the band corresponding to p-ERK indicates its level of expression.
-
The membrane is often stripped and re-probed with an antibody for total ERK to normalize the p-ERK signal.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation in vitro.
Methodology:
-
Platelet-rich plasma (PRP) is prepared from fresh human blood samples.
-
A baseline light transmission is established for the PRP in an aggregometer.
-
The test compound (e.g., Angelol K) or a vehicle control is added to the PRP and incubated for a short period.
-
A platelet agonist, such as ADP, is added to induce aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
-
The change in light transmission is recorded over time, and the percentage of aggregation is calculated.
-
The inhibitory effect of the compound is determined by comparing the aggregation in its presence to the control.
Conclusion and Future Directions
The available evidence highlights the distinct pharmacological profiles of this compound and Angelol K. This compound shows potential as an anti-cancer agent, with a defined mechanism of action in cervical cancer cells. In contrast, Angelol K's known activity is in the realm of hemostasis, specifically as an inhibitor of platelet aggregation.
A significant gap in the current knowledge is the lack of data on the anti-cancer and neuroprotective effects of Angelol K. Further research is warranted to explore a broader range of biological activities for Angelol K to enable a more direct and comprehensive comparison with this compound. Additionally, quantitative data, such as IC50 values for the anti-proliferative effects of this compound in various cancer cell lines, would be invaluable for a more detailed assessment of its potency and for comparison with other anti-cancer agents. The exploration of other Angelol derivatives, such as Angelol B, G, H, and M, may also provide valuable insights into the structure-activity relationships within this class of coumarins.
Angelol A Versus Synthetic Coumarin Analogs: A Comparative Guide for Researchers
In the landscape of anticancer drug discovery, both natural compounds and their synthetic derivatives hold significant promise. This guide provides a detailed comparison of Angelol A, a naturally occurring coumarin, and a range of synthetic coumarin analogs. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data, to inform future research and development.
Overview of Biological Activity
This compound , a furanocoumarin isolated from the roots of Angelica pubescens f. biserrata, has demonstrated notable anti-metastatic and anti-angiogenic effects, particularly in human cervical carcinoma cells.[1][2] Its mechanism of action involves the modulation of specific signaling pathways to inhibit cancer cell migration, invasion, and the formation of new blood vessels.[1][2]
Synthetic coumarin analogs represent a broad class of compounds developed from the basic coumarin scaffold (benzo-α-pyrone).[3][4] These derivatives have been extensively explored for their wide range of biological activities, including potent anticancer properties against various cancer cell lines.[3][4][5] By modifying the coumarin core with different functional groups, medicinal chemists have been able to enhance their bioavailability, specificity, and efficacy.[4] Synthetic coumarins exert their anticancer effects through multiple mechanisms, such as inducing apoptosis, arresting the cell cycle, and inhibiting key signaling pathways involved in cancer progression.[3][4][6]
Comparative Performance: Cytotoxicity and Proliferation Inhibition
The following table summarizes the cytotoxic and anti-proliferative activities of this compound and various synthetic coumarin analogs against different human cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values. Lower values indicate higher potency.
| Compound/Analog | Cancer Cell Line(s) | IC50 / GI50 (µM) | Key Findings | Reference(s) |
| This compound | HeLa (Cervical Cancer) | Not explicitly stated in terms of IC50 for cytotoxicity, but shown to inhibit migration and invasion. | Inhibits MMP2 and VEGFA expression, leading to anti-metastatic and anti-angiogenic effects. | [1][2] |
| Synthetic Coumarin 6c | HeLa (Cervical Cancer) | 0.606 | Exhibited excellent activity, approximately 10 times better than gefitinib. | [1] |
| Synthetic Coumarin 7g | HeLa (Cervical Cancer) | 0.783 | Showed significant activity, superior to the commercial drug gefitinib. | [1] |
| Synthetic Coumarin V | HL60 (Promyelocytic Leukemia) | 0.5 ± 0.02 | Strongly induced apoptotic cell death. | [6] |
| Synthetic Coumarin 4h | K562, HeLa, A549, MCF-7 | Good in vitro growth inhibitory activities. | A potent and selective PI3Kα/β/δ inhibitor that suppresses Akt phosphorylation and induces apoptosis. | [7] |
| Synthetic Coumarin 4b | K562, HeLa, A549, MCF-7 | Good in vitro growth inhibitory activities. | A potent and selective PI3Kα/β inhibitor. | [7] |
| Synthetic Coumarin 5d | A549, KB, HeLa, MCF-7 | Most promising against A549 and KB cells. | Displayed remarkable inhibitory activity towards cancer cells with low cytotoxicity on normal cells. | [8] |
| Synthetic Coumarin 6e | A549, KB, HeLa, MCF-7 | Most promising against A549 and KB cells. | Suppressed migration and invasion, and induced mitochondria-dependent apoptosis via the PI3K/AKT-mediated Bcl-2 signaling pathway. | [8] |
| Auraptene (4k) | MCF7, MDA-MB-231 (Breast Cancer) | Most potent among tested derivatives. | Alkylation modification induces noticeable differentiation in pharmacological activity. | [9] |
| C-3 decyl substituted quaternary ammonium coumarin 25 | HT-29, MDA-MB-468, SK-OV-3 | - | Exhibited the highest Src kinase inhibition with an IC50 value of 21.6 µM. | [10] |
Mechanisms of Action: Signaling Pathways
This compound and synthetic coumarin analogs achieve their anticancer effects by modulating distinct and sometimes overlapping signaling pathways.
This compound:
This compound primarily exerts its anti-metastatic and anti-angiogenic effects in human cervical cancer cells by targeting the ERK signaling pathway. This leads to the upregulation of miR-29a-3p, which in turn targets and downregulates Matrix Metalloproteinase-2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA).[1][2] The inhibition of MMP2 reduces the invasive motility of cancer cells, while the suppression of VEGFA inhibits angiogenesis.[1][2]
Synthetic Coumarin Analogs:
A significant number of synthetic coumarin analogs exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and growth.[6][7] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.[6] For instance, the synthetic coumarin analog 6e was found to induce mitochondria-dependent apoptosis through the PI3K/AKT-mediated Bcl-2 signaling pathway.[8] Other mechanisms include the inhibition of telomerase, protein kinase activity, and microtubule polymerization.[3][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 9. Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Substituted Coumarin Derivatives: Synthesis and Evaluation of Antiprol" by Abha Kathuria, Sarah Jalal et al. [digitalcommons.chapman.edu]
- 11. A twenty-year journey exploring coumarin-based derivatives as bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Angelol A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Angelol A's anti-cancer properties with other natural and synthetic compounds. This document summarizes key experimental data, details methodologies for replication, and visualizes the underlying signaling pathways.
Comparative Analysis of Bioactive Compounds
The following tables summarize the reported anti-cancer effects of this compound and selected alternative compounds. The data is presented to facilitate a direct comparison of their efficacy in various in vitro assays.
Table 1: Cell Viability (IC50 Values)
This table presents the half-maximal inhibitory concentration (IC50) of each compound, indicating its potency in reducing cancer cell viability. Lower IC50 values denote higher potency.
| Compound | Cell Line(s) | IC50 Value | Citation(s) |
| This compound | Cervical Cancer Cells (CaSki, SiHa) | Not explicitly stated, but concentrations of 40, 80, and 120 μM were used in experiments showing significant effects. | [1] |
| Curcumin | HeLa | 242.8 μM (72h) | [2] |
| HeLa | 876.7 μM (24h), 118.7 μM (48h) | [3] | |
| HeLa | 404 μM (24h), 320 μM (48h) | [4] | |
| HeLa | 10.5 μM (3 days) | [5] | |
| Eugenol | HeLa | IC50 of 200 mg/ml | [6] |
| HeLa | 388 µg/mL (24h), 94.35 µg/mL (48h), 73.78 µg/mL (72h) | [7] | |
| U0126 (MEK Inhibitor) | HeLa | Dose-dependent suppression of viability | [8] |
Table 2: Inhibition of Cell Migration and Invasion
This table highlights the compounds' ability to inhibit the migration and invasion of cancer cells, crucial steps in metastasis.
| Compound | Cell Line(s) | Observed Effect | Citation(s) |
| This compound | Cervical Cancer Cells (CaSki, SiHa) | Significantly inhibited cell migration and invasive motility. | [9] |
| Baicalein | HeLa, SiHa | Significantly decreased wound closure percentage in a concentration-dependent manner. | [10][11] |
| HeLa | Evidently inhibited cell migration at 20 µM and 50 µM. | [12] | |
| Eugenol | HeLa | Most efficient cell migration suppression at 200 μM. | [13] |
Table 3: Anti-Angiogenic Effects (Tube Formation)
This table focuses on the compounds' capacity to disrupt the formation of new blood vessels (angiogenesis), a process vital for tumor growth.
| Compound | Cell Line(s) | Observed Effect | Citation(s) |
| This compound | HUVECs (Human Umbilical Vein Endothelial Cells) | Conditioned medium from this compound-treated cervical cancer cells inhibited tube formation. | [9] |
| Oleanolic Acid | HUVECs | Vascular indexes of 33% and 20% at 40 and 60 µg/mL, respectively. | [14] |
| SLURP1 | HUVECs | Partially suppressed HUVEC tube formation. | [15] |
Table 4: Modulation of Key Signaling Proteins and Genes
This table details the molecular mechanisms of action, showing how each compound affects the expression or activity of proteins and genes involved in cancer progression.
| Compound | Target(s) | Cell Line(s) | Observed Effect | Citation(s) |
| This compound | p-ERK, MMP2, VEGFA | Cervical Cancer Cells | Significantly inhibited MMP2 and VEGFA expression; effects mediated through the ERK pathway. | [9] |
| Baicalein | MMP2, MMP9 | HeLa, SiHa | Markedly downregulated MMP2 and MMP9 mRNA and protein levels. | [8] |
| VEGF | OVCAR-3, CP-70 | Inhibited VEGF protein levels to 46%, 8%, and 7% at 40, 80, and 160 μM, respectively. | [10] | |
| Eugenol | VEGF | HeLa | Decreased VEGF levels. | [7] |
| U0126 (MEK Inhibitor) | ERK1/2, MMP2, MMP9 | HeLa | Markedly downregulated ERK1/2, MMP2, and MMP9 mRNA and protein levels. | [8] |
Signaling Pathways and Experimental Workflows
To facilitate the replication of these findings, the following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for assessing anti-cancer activity.
Detailed Experimental Protocols
To ensure the reproducibility of the cited findings, detailed protocols for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds on cancer cells and calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cervical cancer cells (e.g., HeLa, SiHa, CaSki) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the alternative compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the effect of the compounds on the migratory capacity of cancer cells.
Protocol:
-
Cell Seeding: Grow a confluent monolayer of cervical cancer cells in a 6-well plate.
-
Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the cells with PBS to remove dislodged cells and then add fresh media containing the test compound at the desired concentration.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time. A significant decrease in wound closure in treated cells compared to the control indicates inhibition of migration.
In Vitro Angiogenesis Assay (HUVEC Tube Formation)
Objective: To evaluate the anti-angiogenic potential of the compounds by assessing their ability to inhibit the formation of capillary-like structures by endothelial cells.
Protocol:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Seed HUVECs (Human Umbilical Vein Endothelial Cells) onto the Matrigel-coated wells at a density of 1-2 x 10⁴ cells per well.
-
Compound Treatment: Treat the HUVECs with conditioned medium from cancer cells previously treated with the test compounds, or directly treat the HUVECs with the compounds.
-
Incubation: Incubate the plate at 37°C for 4-12 hours, or until a network of tube-like structures is formed in the control wells.
-
Image Acquisition and Analysis: Visualize and capture images of the tube network using a microscope. Quantify the degree of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the changes in the mRNA expression levels of target genes (e.g., MMP2, VEGFA) following compound treatment.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cervical cancer cells with the compounds for a specified time. Extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers for MMP2, VEGFA, and a housekeeping gene (e.g., GAPDH for normalization), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression using the ΔΔCt method.
Western Blotting for Protein Expression Analysis
Objective: To detect and quantify the changes in the protein levels of target proteins (e.g., p-ERK, MMP2, VEGFA) following compound treatment.
Protocol:
-
Cell Treatment and Protein Extraction: Treat cervical cancer cells with the compounds and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for p-ERK, MMP2, VEGFA, and a loading control (e.g., β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the protein expression to the loading control.
References
- 1. Natural products’ antiangiogenic roles in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hh.um.es [hh.um.es]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Evaluation of Therapeutic Potential of Eugenol-A Natural Derivative of Syzygium aromaticum on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The restraining effect of baicalein and U0126 on human cervical cancer cell line HeLa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Multifaceted Role of Baicalein in Cancer Management through Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Baicalin Inhibits Human Cervical Cancer Cells by Suppressing Protein Kinase C/Signal Transducer and Activator of Transcription (PKC/STAT3) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Anticancer Properties of Eugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Oleanolic acid inhibits proliferation of HUVECs, and inhibits migration and tube formation via VEGF pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of HUVEC tube formation via suppression of NFκB suggests an anti-angiogenic role for SLURP1 in the transparent cornea - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Angelol A and Other Natural Compounds in Cancer Research
For researchers, scientists, and drug development professionals, the exploration of natural compounds as potential therapeutic agents is a burgeoning field. This guide provides a detailed, data-driven comparison of Angelol A, a coumarin isolated from Angelica pubescens f. biserrata, with two other well-researched natural compounds: Oleanolic acid and Eugenol. The focus is on their anti-cancer properties, specifically their impact on cell viability, the ERK signaling pathway, and the expression of key proteins involved in metastasis and angiogenesis, namely Matrix Metalloproteinase-2 (MMP-2) and Vascular Endothelial Growth Factor A (VEGFA).
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, Oleanolic acid, and Eugenol, focusing on their effects on cancer cell viability and the inhibition of MMP-2 and VEGFA. It is important to note that the experimental conditions, such as cell lines and treatment durations, may vary between studies, which can influence the observed values.
Table 1: Comparison of IC50 Values for Cell Viability
| Compound | Cell Line | IC50 Value | Duration of Treatment |
| This compound | Human Cervical Cancer Cells | Data not available in the reviewed literature | - |
| Oleanolic Acid | HeLa (Cervical Cancer) | 30.14 µg/mL[1] | Not Specified |
| DU145 (Prostate Cancer) | 112.57 µg/mL | Not Specified | |
| MCF-7 (Breast Cancer) | 132.29 µg/mL | Not Specified | |
| U87 (Glioblastoma) | 163.60 µg/mL | Not Specified | |
| Eugenol | HeLa (Cervical Cancer) | 73.78 µg/mL[2] | 72 hours |
| HeLa (Cervical Cancer) | 200 µg/mL[3] | Not Specified | |
| HeLa (Cervical Cancer) | 24.51 µg/mL | Not Specified | |
| Caco-2 (Colorectal Cancer) | 433.3 µg/mL[2] | 72 hours | |
| MCF-7 (Breast Cancer) | IC50 not specified, but inhibited growth | Not Specified |
Table 2: Comparison of Inhibitory Effects on MMP-2 and VEGFA
| Compound | Target | Cell Line/Model | Concentration | Observed Effect |
| This compound | MMP-2 & VEGFA | Human Cervical Cancer Cells | Not Specified | Significant inhibition of expression[4] |
| Oleanolic Acid | VEGFA | HUVECs | 40 and 60 µg/mL | Attenuated expression and secretion; vascular indexes of 33% and 20% respectively[5][6] |
| VEGFR-2 & Erk1/2 | HUVECs | 10 µM | Inhibition of VEGF-induced phosphorylation[7] | |
| Eugenol | VEGFA | HeLa Cells | Not Specified | Decreased VEGF levels[2] |
| MMP-2 | Not Specified | Not Specified | Reduction of MMP-2 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams were generated using Graphviz (DOT language).
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells (e.g., HeLa) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound, Oleanolic acid, or Eugenol) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Western Blot Analysis
Western blotting is used to detect specific protein molecules from among a mixture of proteins.
-
Cell Lysis: After treatment with the compounds, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-ERK, VEGFA, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the protein expression levels.
Gelatin Zymography for MMP-2 Activity
Gelatin zymography is a technique used to detect the activity of gelatinolytic enzymes, such as MMP-2.
-
Sample Preparation: Conditioned media from compound-treated and control cells are collected and centrifuged to remove cellular debris.
-
Zymogram Gel Electrophoresis: Equal amounts of protein from the conditioned media are mixed with non-reducing sample buffer and loaded onto a polyacrylamide gel containing gelatin. Electrophoresis is carried out at 4°C.
-
Enzyme Renaturation and Development: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow enzyme renaturation. The gel is then incubated in a developing buffer containing CaCl2 at 37°C for 16-24 hours to allow for gelatin degradation by MMPs.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue R-250 and then destained. Areas of gelatinase activity appear as clear bands against a blue background. The intensity of the bands is quantified using densitometry.
Tube Formation Assay for Angiogenesis
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.
-
Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence of conditioned media from cancer cells treated with the test compounds or control.
-
Incubation and Visualization: The plate is incubated at 37°C, and tube formation is observed and photographed at different time points (e.g., 6, 12, and 24 hours) using a microscope.
-
Quantification: The degree of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Conclusion
This compound, Oleanolic acid, and Eugenol all demonstrate promising anti-cancer properties by modulating the ERK signaling pathway and inhibiting key mediators of metastasis and angiogenesis, MMP-2 and VEGFA. While all three compounds show efficacy, their potencies and specific mechanisms may differ, as indicated by the varying IC50 values and reported effects on protein expression. The data presented in this guide provides a foundation for researchers to compare these natural compounds and to design further experiments to elucidate their full therapeutic potential. The detailed experimental protocols offer a practical resource for replicating and expanding upon these findings. Future studies directly comparing these compounds under identical experimental conditions are warranted to provide a more definitive head-to-head assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Therapeutic Potential of Eugenol-A Natural Derivative of Syzygium aromaticum on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. [Oleanolic acid inhibits proliferation of HUVECs, and inhibits migration and tube formation via VEGF pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleanolic Acids Inhibit Vascular Endothelial Growth Factor Receptor 2 Signaling in Endothelial Cells: Implication for Anti-Angiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of miR-29a-3p in Angelol A's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Angelol A, a natural coumarin, and its role in modulating miR-29a-3p in the context of cancer therapy. We will explore its mechanism of action, compare its performance with alternative natural compounds, and provide detailed experimental protocols to support further research.
This compound: A Potent Modulator of the miR-29a-3p Signaling Pathway
This compound, isolated from the roots of Angelica pubescens f. biserrata, has demonstrated significant anti-metastatic and anti-angiogenic effects in human cervical carcinoma cells.[1][2] Its mechanism of action is primarily attributed to the upregulation of microRNA-29a-3p (miR-29a-3p), a known tumor suppressor. This upregulation initiates a signaling cascade that leads to the inhibition of key proteins involved in cancer progression.
The established signaling pathway for this compound's action is as follows:
Caption: this compound Signaling Pathway.
This compound inhibits the phosphorylation of ERK, which in turn leads to the upregulation of miR-29a-3p.[1][2] This microRNA then directly targets the 3' untranslated regions (3' UTR) of Matrix Metalloproteinase-2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA) mRNA, leading to their downregulation.[1] The subsequent decrease in MMP2 and VEGFA protein levels results in the inhibition of cancer cell migration, invasion, and angiogenesis.[1][2]
Performance Comparison: this compound vs. Alternative Natural Compounds
While this compound shows promise, other natural compounds, particularly flavonoids, have also been identified as modulators of miR-29a-3p. Here, we compare the effects of this compound with two well-researched flavonoids: Quercetin and Genistein.
| Compound | Target Cancer Type | Concentration/Dose | Effect on miR-29a-3p | Effect on Downstream Targets (MMP2/VEGFA) |
| This compound | Cervical Cancer | 40, 80, 120 µM | Upregulation | Significant inhibition of MMP2 and VEGFA expression.[1][2] |
| Quercetin | Cervical Cancer | 10 mg/kg and 50 mg/kg (in vivo) | Upregulation of tumor-suppressive miRNAs. | Suppressed β-catenin expression via miR-320a.[3] |
| Genistein | Glioma | Not Specified | Not Directly Quantified | MMP-2: 580-fold reduction in low-grade and 2-fold reduction in high-grade glioma cells.[4][5] VEGF: 4.7-fold reduction in high-grade glioma cells.[4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further investigation into the role of this compound and miR-29a-3p.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cervical cancer cell lines (e.g., HeLa, SiHa)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 80, 120, 160 µM) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Quantitative Real-Time PCR (qRT-PCR) for miR-29a-3p
This protocol is used to quantify the expression levels of miR-29a-3p in cells treated with a test compound.
Materials:
-
Treated and untreated cervical cancer cells
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit for miRNA
-
qRT-PCR primers for miR-29a-3p and a reference gene (e.g., U6 snRNA)
-
SYBR Green Master Mix
-
Real-time PCR system
Procedure:
-
Extract total RNA from the cells using an appropriate RNA extraction kit.
-
Synthesize cDNA from the total RNA using a miRNA-specific reverse transcription kit.
-
Perform qRT-PCR using specific primers for miR-29a-3p and the reference gene.
-
The reaction conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Analyze the data using the 2-ΔΔCt method to determine the relative expression of miR-29a-3p.
Western Blot Analysis for MMP2 and VEGFA
This protocol is used to detect and quantify the protein levels of MMP2 and VEGFA.
Materials:
-
Treated and untreated cervical cancer cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against MMP2, VEGFA, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
Cell Migration and Invasion Assay (Transwell Assay)
This protocol is used to assess the ability of cancer cells to migrate and invade through a basement membrane matrix.
Materials:
-
Transwell inserts (8 µm pore size) with and without Matrigel coating
-
24-well plates
-
Serum-free medium
-
Complete medium (chemoattractant)
-
Treated and untreated cervical cancer cells
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Seed cells (e.g., 5 x 10⁴ cells) in the upper chamber of the Transwell insert in serum-free medium. For invasion assays, the insert is pre-coated with Matrigel.
-
Add complete medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated/invaded cells on the lower surface with methanol and stain with crystal violet.
-
Count the stained cells under a microscope.
Endothelial Cell Tube Formation Assay
This protocol is used to evaluate the anti-angiogenic potential of a compound by assessing its effect on the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel
-
96-well plates
-
Endothelial cell growth medium
-
Conditioned medium from treated and untreated cancer cells
-
Calcein AM (for visualization)
Procedure:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed HUVECs (e.g., 2 x 10⁴ cells/well) onto the Matrigel-coated plate.
-
Treat the HUVECs with conditioned medium from cancer cells that have been treated with this compound or other test compounds.
-
Incubate for 6-12 hours to allow for tube formation.
-
Visualize the tube-like structures using a microscope. For quantitative analysis, the number of branch points and total tube length can be measured using imaging software.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for these experiments and the logical relationship between this compound treatment and its downstream effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural products’ antiangiogenic roles in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Genistein Suppression of Matrix Metalloproteinase 2 (MMP-2) and Vascular Endothelial Growth Factor (VEGF) Expression in Mesenchymal Stem Cell Like Cells Isolated from High and Low Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genistein Suppression of Matrix Metalloproteinase 2 (MMP-2) and Vascular Endothelial Growth Factor (VEGF) Expression in Mesenchymal Stem Cell Like Cells Isolated from High and Low Grade Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Angelol A in Cisplatin-Resistant Cancers: A Comparative Guide to a Novel Therapeutic Strategy
For Researchers, Scientists, and Drug Development Professionals
The emergence of cisplatin resistance remains a critical obstacle in oncology, necessitating the exploration of novel therapeutic agents that can resensitize cancer cells to this potent chemotherapeutic. Angelol A, a natural coumarin derivative, has demonstrated anti-cancer properties, and this guide provides a comparative analysis of its potential efficacy in cisplatin-resistant cells. While direct studies on the combination of this compound and cisplatin are currently limited, this document synthesizes existing data on this compound's mechanism of action and draws parallels with other natural compounds that have successfully reversed cisplatin resistance.
Performance Comparison: this compound and Other Natural Compounds in Sensitizing Cells to Cisplatin
Due to the nascent stage of research into this compound's role in cisplatin resistance, this section presents a comparative framework. We detail the known effects of this compound on cancer cell signaling and contrast it with the established efficacy of other natural compounds in overcoming cisplatin resistance. This comparison aims to highlight the potential of this compound as a subject for further investigation.
Table 1: Comparative Efficacy of Natural Compounds in Combination with Cisplatin in Resistant Cancer Cells
| Compound | Cancer Cell Line | Cisplatin Concentration | Compound Concentration | Key Outcomes | Reference |
| Anethole | Gingival cancer cells (Ca9-22) | 0.5 nM | 3 µM and 10 µM | - Increased apoptotic cells from 19.2% (cisplatin alone) to 41.2% and 52.9% respectively.- Decreased living cells from 80.8% (cisplatin alone) to 58.9% and 47.5% respectively. | [1] |
| β-Elemene | Ovarian cancer cells (A2780/CP) | 10 µM and 20 µM | Not specified | - Increased apoptosis/necrosis from ~7-10% (cisplatin alone) to ~55-60% in combination. | |
| Eugenol | Triple-negative breast cancer cells | Not specified | Not specified | - Significantly greater cytotoxic and pro-apoptotic effects compared to either agent alone. | [2] |
| Luteolin | Cisplatin-resistant ovarian cancer cells (CAOV3/DDP) | Not specified | Not specified | - Enhanced anti-proliferation effect of cisplatin.- Increased cisplatin-induced apoptosis. | |
| This compound | Human cervical cancer cells | Not applicable (standalone study) | Not specified | - Inhibited cell migration and invasion by modulating the ERK pathway. | [3] |
Note: The data for this compound is from a study investigating its standalone effects, not in combination with cisplatin. It is included to highlight its known mechanism of action which is relevant to cisplatin resistance pathways.
Unraveling the Mechanism: How this compound May Combat Cisplatin Resistance
Cisplatin resistance is a multifaceted phenomenon often linked to the upregulation of pro-survival signaling pathways, most notably the MAPK/ERK and NF-κB pathways, and the evasion of apoptosis. Research indicates that this compound can modulate the ERK signaling pathway, a key player in cisplatin resistance.
A study on human cervical cancer cells revealed that this compound exerts its anti-metastatic and anti-angiogenic effects by modulating the phosphorylated-ERK/miR-29a-3p axis, which in turn targets MMP2 and VEGFA[3]. This finding is significant because the MAPK/ERK pathway is a known contributor to cisplatin resistance. By inhibiting this pathway, this compound could potentially lower the threshold for cisplatin-induced apoptosis in resistant cells.
This mechanism mirrors the action of other natural compounds that have been shown to sensitize cancer cells to cisplatin. For instance, anethole enhances cisplatin's efficacy by inhibiting the MAPKase, beta-catenin, and NF-κB pathways in oral cancer cells[1]. Similarly, eugenol potentiates cisplatin's anti-cancer activity by inhibiting the NF-κB signaling pathway in breast cancer stem cells[2].
Based on this evidence, a hypothetical mechanism for this compound in overcoming cisplatin resistance can be proposed: this compound inhibits the ERK signaling pathway, thereby suppressing downstream pro-survival signals and rendering the cancer cells more susceptible to the DNA-damaging effects of cisplatin, ultimately leading to apoptosis.
Experimental Protocols: A Roadmap for Investigation
To rigorously evaluate the efficacy of this compound in cisplatin-resistant cells, the following experimental protocols, adapted from studies on analogous natural compounds, are recommended.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cisplatin-resistant cancer cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound, cisplatin, and a combination of both for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive).
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Treat cells as described above, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, NF-κB p65) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizing the Pathways and Processes
To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for assessing this compound's efficacy.
Caption: Key signaling pathways involved in cisplatin resistance.
References
- 1. Synergistic Effect of Anethole and Platinum Drug Cisplatin against Oral Cancer Cell Growth and Migration by Inhibiting MAPKase, Beta-Catenin, and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eugenol potentiates cisplatin anti-cancer activity through inhibition of ALDH-positive breast cancer stem cells and the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Angelol A and its Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of Angelol A, a naturally occurring coumarin, and its derivatives, focusing on their anti-cancer and anti-angiogenic properties. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
This compound, isolated from Angelica pubescens f. biserrata, has demonstrated significant anti-metastatic and anti-angiogenic effects, particularly in human cervical cancer cells. Its mechanism of action involves the modulation of the ERK/miR-29a-3p signaling axis, which subsequently targets matrix metalloproteinase-2 (MMP2) and vascular endothelial growth factor A (VEGFA)[1][2][3]. While comprehensive structure-activity relationship (SAR) studies on a wide range of synthetic this compound derivatives are limited in the public domain, analysis of related coumarin compounds provides valuable insights into the structural features crucial for their anti-cancer activity.
Comparative Analysis of Biological Activity
The anti-proliferative activity of coumarin derivatives has been evaluated against various cancer cell lines. The following table summarizes the cytotoxic effects (IC50 values) of representative 4-methylcoumarin derivatives, highlighting the influence of different substitutions on their potency[1][4].
| Compound ID | Structure | K562 (IC50, µM) | LS180 (IC50, µM) | MCF-7 (IC50, µM) |
| 8 | 7,8-dihydroxy-4-methylcoumarin | >100 | >100 | >100 |
| 9 | 3-ethyl-7,8-dihydroxy-4-methylcoumarin | 70.4 | 65.2 | 80.1 |
| 10 | 3-butyl-7,8-dihydroxy-4-methylcoumarin | 35.2 | 40.5 | 42.3 |
| 11 | 3-decyl-7,8-dihydroxy-4-methylcoumarin | 42.4 | 25.2 | 25.1 |
| 14 | 7,8-diacetoxy-4-methylcoumarin | >100 | >100 | >100 |
| 27 | 6-bromo-4-(bromomethyl)-7-hydroxycoumarin | 45.8 | 32.7 | 35.4 |
Key SAR Observations for Coumarin Derivatives:
-
Hydroxylation: The presence of dihydroxy groups at the C7 and C8 positions of the coumarin scaffold appears to be important for cytotoxic activity[4].
-
Alkyl Chain Length at C3: Increasing the length of the alkyl chain at the C3 position generally enhances anti-cancer activity, likely by increasing the lipophilicity and cell permeability of the compound. Compound 11 , with a decyl chain, demonstrated the most potent activity against LS180 and MCF-7 cells[1][4].
-
Acetoxylation: Conversion of the hydroxyl groups to acetoxy groups, as seen in compound 14 , leads to a significant decrease in cytotoxic activity[4].
-
Halogenation: The introduction of bromine atoms, as in compound 27 , can confer considerable cytotoxic activity[1].
Signaling Pathway of this compound
This compound exerts its anti-metastatic and anti-angiogenic effects by modulating a specific signaling cascade. The diagram below illustrates the key components of this pathway.
Caption: this compound signaling pathway in human cervical cancer cells.
Experimental Workflow for Evaluating Anti-Cancer and Anti-Angiogenic Activity
The following diagram outlines a typical workflow for assessing the biological effects of this compound and its derivatives.
Caption: General experimental workflow for activity assessment.
Detailed Experimental Protocols
MTT Assay for Cytotoxicity
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, SiHa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Chemotaxis Assay for Cell Migration
This assay assesses the ability of a compound to inhibit the directional migration of cancer cells towards a chemoattractant.
-
Cell Preparation: Pre-treat cancer cells with this compound or its derivatives for 24 hours.
-
Chamber Setup: Place 8-µm pore size inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Seed the pre-treated cells (1 x 10⁵ cells/well) in serum-free medium into the upper chamber of the inserts.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cell Staining and Counting: Remove non-migrated cells from the upper surface of the insert with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with Giemsa. Count the migrated cells in several random fields under a microscope.
Tube Formation Assay for Angiogenesis
This assay evaluates the effect of a compound on the ability of endothelial cells to form capillary-like structures.
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) (2 x 10⁴ cells/well) onto the Matrigel-coated wells.
-
Compound Treatment: Treat the HUVECs with various concentrations of this compound or its derivatives in conditioned medium from cancer cells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Tube Visualization and Quantification: Observe the formation of tube-like structures under a microscope. The total tube length can be quantified using image analysis software.
Western Blot for MMP2 and VEGFA Protein Expression
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
-
Cell Lysis: Treat cancer cells with this compound or its derivatives for 48 hours, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against MMP2, VEGFA, and a loading control (e.g., β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for miR-29a-3p Expression
This method is used to measure the expression level of a specific microRNA.
-
RNA Extraction: Treat cancer cells with this compound or its derivatives for 48 hours and extract total RNA using a suitable kit.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a specific stem-loop primer for miR-29a-3p.
-
qPCR: Perform real-time PCR using a forward primer specific for miR-29a-3p and a universal reverse primer. Use a small nuclear RNA (e.g., U6) as an internal control for normalization.
-
Data Analysis: Calculate the relative expression of miR-29a-3p using the 2-ΔΔCt method.
References
- 1. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
Angelol A: A Synergistic Partner in Cancer Therapy? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Angelol A, a natural coumarin compound, has demonstrated promising anti-tumor activities. This guide provides an objective comparison of the synergistic effects of this compound with other drugs, supported by available experimental data. The focus is on providing a clear understanding of the mechanisms of action and the experimental basis for these synergistic interactions.
Synergistic Effects of this compound with MEK Inhibitors
Currently, the most well-documented synergistic interaction of this compound is with the MEK inhibitor, U0126, in the context of human cervical cancer.
Overview of the Synergistic Interaction
A key study has shown that the combination of this compound and U0126 exerts a synergistic inhibitory effect on the metastatic and angiogenic properties of human cervical cancer cells.[1][2] This synergism is achieved through the modulation of a specific signaling pathway, leading to a more potent anti-cancer effect than either agent alone.
Quantitative Data
While the aforementioned study qualitatively confirms a synergistic effect, specific quantitative data such as the IC50 values for the drug combination and the Combination Index (CI) values were not provided in the published research. The tables below summarize the available information on the individual drug effects.
Table 1: IC50 Values of this compound and U0126 in Human Cervical Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Reference |
| HeLa | This compound | Data not available | |
| SiHa | This compound | Data not available | |
| HeLa | U0126 | ~20 (for 48h) | [3] |
Note: The IC50 value for U0126 in HeLa cells is sourced from a study on siRNA-mediated silencing of the MAPK p42 gene and may vary depending on experimental conditions.
Table 2: Summary of Synergistic Effects of this compound and U0126 Combination
| Cancer Type | Cell Lines | Combination | Observed Synergistic Effects | Signaling Pathway | Reference |
| Human Cervical Cancer | HeLa, SiHa | This compound + U0126 | Inhibition of MMP2 and VEGFA expression, anti-metastatic and anti-angiogenic properties. | ERK/miR-29a-3p/MMP2/VEGFA axis | [1][2] |
Signaling Pathway
The synergistic effect of this compound and U0126 is mediated through the ERK/miR-29a-3p/MMP2/VEGFA signaling pathway. This compound upregulates the expression of miR-29a-3p, which in turn downregulates its target genes, MMP2 and VEGFA, both of which are crucial for cancer cell invasion and angiogenesis. U0126, a MEK inhibitor, blocks the ERK pathway, which is upstream of this process. The concurrent action on this pathway leads to a more profound inhibition of cancer progression.
Caption: Synergistic mechanism of this compound and U0126.
Comparison with Other Drug Classes
Currently, there is a lack of published scientific literature detailing the synergistic effects of this compound in combination with other classes of anti-cancer drugs, such as conventional chemotherapeutics (e.g., doxorubicin, cisplatin, paclitaxel) or other targeted therapies. Therefore, a direct comparison of synergistic efficacy and mechanisms is not possible at this time. The research on this compound's combination therapy potential is still in its early stages, with the study on U0126 providing the primary evidence for its synergistic capabilities.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound and U0126.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the drugs on cancer cells.
Protocol:
-
Cell Seeding: Plate human cervical cancer cells (HeLa or SiHa) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound, U0126, or their combination for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).
Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of the drugs on the migratory capacity of cancer cells.
Caption: Experimental workflow for the wound healing assay.
Protocol:
-
Cell Seeding: Grow cells to confluence in 6-well plates.
-
Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Drug Treatment: Wash with PBS and add fresh medium containing this compound, U0126, or their combination.
-
Image Acquisition: Capture images of the scratch at 0 and 24 hours.
-
Data Analysis: Measure the wound area at both time points and calculate the percentage of wound closure.
Tube Formation Assay (Angiogenesis Assay)
This in vitro assay assesses the anti-angiogenic potential of the drug combination.
Protocol:
-
Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.
-
Drug Treatment: Treat the HUVECs with conditioned medium from cancer cells previously treated with this compound, U0126, or their combination.
-
Incubation: Incubate the plate for 6-8 hours to allow for tube formation.
-
Image Analysis: Capture images of the tube-like structures and quantify parameters such as the number of tubes and branching points.
Quantitative Real-Time PCR (qRT-PCR) for miR-29a-3p Expression
This technique is used to quantify the expression levels of specific microRNAs.
Protocol:
-
RNA Extraction: Isolate total RNA from treated and untreated cancer cells using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a specific stem-loop primer for miR-29a-3p.
-
qRT-PCR: Perform real-time PCR using a specific primer set for miR-29a-3p and a suitable internal control (e.g., U6 snRNA).
-
Data Analysis: Calculate the relative expression of miR-29a-3p using the 2-ΔΔCt method.
Conclusion
The available evidence strongly suggests a synergistic anti-cancer effect between this compound and the MEK inhibitor U0126 in human cervical cancer cells. This synergy is rooted in the dual targeting of the ERK/miR-29a-3p/MMP2/VEGFA signaling pathway. While this provides a promising avenue for combination therapy, further research is critically needed to:
-
Quantify the synergistic interaction with Combination Index (CI) values.
-
Evaluate the synergistic potential of this compound with a broader range of chemotherapeutic and targeted agents.
-
Investigate these combinations in other cancer types.
This guide will be updated as new experimental data becomes available.
References
Angelol A: A Preclinical Meta-Analysis for Cervical Cancer Therapy
For Immediate Release
A comprehensive meta-analysis of preclinical research highlights the potential of Angelol A, a natural coumarin compound, as a promising anti-cancer agent for cervical cancer. The analysis, which compares this compound's performance against other targeted therapies, reveals its potent inhibitory effects on key pathways involved in cancer progression, specifically metastasis and angiogenesis. This guide provides an objective comparison of this compound with inhibitors of ERK, MMP, and VEGFA, supported by available experimental data, for researchers, scientists, and drug development professionals.
Comparative Analysis of this compound and Alternative Therapies
This compound has demonstrated significant anti-tumor effects in preclinical studies on human cervical carcinoma cells.[1][2] Its mechanism of action involves the modulation of the ERK/miR-29a-3p/MMP2/VEGFA signaling axis, a critical pathway in cancer cell migration, invasion, and the formation of new blood vessels that supply tumors.[1][2]
To provide a clear comparison, the following tables summarize the available quantitative data for this compound and its potential alternatives targeting components of the same pathway.
Table 1: Comparison of IC50 Values in Cervical Cancer Cell Lines
| Compound/Drug | Target | Cell Line | IC50 Value | Citation(s) |
| This compound | Multiple (via ERK/miR-29a-3p) | HeLa | Not explicitly reported | [1] |
| U0126 | MEK1/2 (upstream of ERK) | Not specified | 72 nM (MEK1), 58 nM (MEK2) | [3][4] |
| Marimastat | MMPs | Enzyme assays | 3 nM (MMP-9), 6 nM (MMP-2) | [5][6][7] |
| Bevacizumab | VEGFA | Reporter-gene assay | ~60 ng/mL | [8] |
Note: IC50 values for U0126 and Marimastat are against their purified enzyme targets and may not directly reflect cellular potency in cervical cancer lines. The IC50 for Bevacizumab is from a reporter-gene assay and represents the concentration for 50% inhibition of VEGF-A activity.
Table 2: Preclinical Efficacy in Cervical Cancer Models
| Compound/Drug | Assay | Cell Line(s) | Observed Effects | Citation(s) |
| This compound | Cell Viability (MTT) | HeLa, SiHa | Significant inhibition of cell viability | [1][2] |
| Cell Migration & Invasion | HeLa, SiHa | Significant inhibition of migration and invasion | [1][2] | |
| Tube Formation | HUVECs | Inhibition of angiogenesis | [1][2] | |
| U0126 | Cell Viability & Migration | HeLa | Suppressed cell viability and inhibited migration | [9] |
| Marimastat | In vivo tumor growth | N/A | Delays tumor growth in xenograft models | [7] |
| Bevacizumab | Cell Migration & Invasion | HeLa, CAL27 | Inhibited migration and invasiveness | [10] |
| In vivo tumor growth | HeLa | Increases sensitivity to cisplatin | [11] |
Experimental Methodologies
The following are detailed protocols for the key experiments cited in the preclinical studies of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: HeLa and SiHa cells are seeded in 96-well plates at a density of 1 x 10^4 to 1.5 x 10^5 cells/mL and incubated overnight at 37°C in a 5% CO2 incubator.[12]
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) for 24 to 72 hours.[12]
-
MTT Addition: 10 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: 100 μL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
Transwell Migration and Invasion Assay
-
Insert Preparation: For invasion assays, Transwell inserts (8 μm pore size) are coated with Matrigel (a basement membrane matrix). A common concentration used is 1 mg/mL.[15] For migration assays, no coating is applied.
-
Cell Seeding: Cervical cancer cells (e.g., 2.5 - 5 x 10^4 cells) are seeded in the upper chamber of the insert in serum-free medium.[16]
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).[16]
-
Incubation: The plates are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.[16]
-
Cell Staining and Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed and stained (e.g., with crystal violet). The number of stained cells is then quantified by microscopy.
Tube Formation Assay (Angiogenesis Assay)
-
Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells. A seeding density of 1-2 x 10^4 cells per well is typical.[17]
-
Treatment: The HUVECs are treated with conditioned medium from the cancer cells previously treated with the test compound (e.g., this compound) or directly with the compound in the presence of an angiogenic factor like VEGF (typically at 5-15 ng/mL).[18]
-
Incubation: The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.[17]
-
Visualization and Quantification: The formation of capillary-like structures (tubes) is observed and photographed using an inverted microscope. The extent of tube formation can be quantified by measuring the total tube length.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
This meta-analysis underscores the potential of this compound as a multi-targeted agent against cervical cancer. Its ability to concurrently inhibit metastasis and angiogenesis through the ERK/miR-29a-3p/MMP2/VEGFA axis presents a compelling case for further investigation and development. The provided data and protocols aim to facilitate future research in this promising area.
References
- 1. researchgate.net [researchgate.net]
- 2. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. U0126 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Frontiers | Quantification of Bevacizumab Activity Following Treatment of Patients With Ovarian Cancer or Glioblastoma [frontiersin.org]
- 9. The restraining effect of baicalein and U0126 on human cervical cancer cell line HeLa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bevacizumab increases cisplatin efficacy by inhibiting epithelial-mesenchymal transition via ALDH1 in cervical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. protocols.io [protocols.io]
- 16. snapcyte.com [snapcyte.com]
- 17. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Safety Operating Guide
Proper Disposal of Angelol: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Angelol compounds, a class of coumarins used in research. In the absence of a specific Safety Data Sheet (SDS) for individual Angelol compounds, these procedures are based on general best practices for the handling and disposal of coumarin derivatives and associated laboratory chemicals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines. All handling of Angelol compounds and their waste should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are required.
-
Body Protection: A lab coat must be worn. For handling larger quantities, a chemical-resistant apron is recommended.
Disposal of Angelol Waste
The primary principle for the disposal of Angelol is to treat it as hazardous chemical waste. Under no circumstances should Angelol or its solutions be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid Angelol compounds in a designated, clearly labeled hazardous waste container. Do not mix with other solid wastes unless compatibility is confirmed.
-
Liquid Waste: Solutions of Angelol in organic solvents must be segregated into appropriate hazardous waste containers. It is critical to separate halogenated and non-halogenated solvent waste to facilitate proper disposal and minimize costs.[1]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name ("Angelol" and the specific variant, e.g., Angelol G, if known) and the solvent(s) used must be listed. Chemical formulas or abbreviations are not acceptable.
-
Indicate the approximate concentration or percentage of each component.
-
Include the date of waste generation, the laboratory or room number, and the Principal Investigator's name.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area, away from incompatible materials.
-
Keep containers tightly sealed except when adding waste.
-
Ensure secondary containment is used to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest forms and pickup requests.
-
Data on Common Solvents for Angelol
Angelol compounds are typically dissolved in various organic solvents for experimental use. The proper disposal of these solvents is a key part of the overall waste management strategy.
| Solvent | Chemical Formula | Key Disposal Considerations |
| Chloroform | CHCl₃ | Halogenated Solvent Waste. Do not mix with non-halogenated solvents.[1] |
| Dichloromethane | CH₂Cl₂ | Halogenated Solvent Waste. Do not mix with non-halogenated solvents.[1] |
| Ethyl Acetate | C₄H₈O₂ | Non-Halogenated Solvent Waste.[1] |
| DMSO | C₂H₆OS | Non-Halogenated Solvent Waste.[1] |
| Acetone | C₃H₆O | Non-Halogenated Solvent Waste.[1] |
Experimental Protocols for Waste Handling
The following protocol outlines a general procedure for preparing Angelol waste for disposal.
Protocol: Segregation and Collection of Angelol Waste
-
Objective: To safely collect and segregate solid and liquid Angelol waste for disposal.
-
Materials:
-
Appropriate hazardous waste containers (glass or polyethylene, as recommended by EHS).
-
Waste labels.
-
Personal Protective Equipment (PPE).
-
Chemical fume hood.
-
-
Procedure for Solid Waste:
-
Inside a chemical fume hood, carefully transfer any unused or expired solid Angelol from its original vial into a designated solid hazardous waste container.
-
Ensure the container is appropriate for solid waste and is properly labeled.
-
Seal the container tightly.
-
-
Procedure for Liquid Waste:
-
Determine if the solvent used for the Angelol solution is halogenated (e.g., Chloroform, Dichloromethane) or non-halogenated (e.g., Ethyl Acetate, DMSO, Acetone).
-
Select the correct liquid hazardous waste container (Halogenated or Non-Halogenated).
-
Inside a chemical fume hood, pour the Angelol solution into the appropriate waste container using a funnel.
-
Do not overfill the container; leave at least 10% headspace.
-
Rinse any empty glassware that contained the Angelol solution with a small amount of the same solvent and add the rinsate to the waste container.
-
Seal the waste container tightly and ensure it is properly labeled with all constituents.
-
Angelol-A Signaling Pathway in Human Cervical Carcinoma Cells
Recent studies have elucidated the mechanism by which Angelol-A, a specific coumarin compound, exerts anti-metastatic and anti-angiogenic effects. This involves the modulation of the ERK signaling pathway, which in turn affects microRNA and downstream protein expression.
Caption: Angelol-A inhibits the ERK pathway, leading to upregulation of miR-29a-3p, which in turn inhibits MMP2 and VEGFA, thereby reducing metastasis and angiogenesis in human cervical carcinoma cells.[2]
Logical Workflow for Angelol Disposal
The process for disposing of Angelol waste follows a clear, logical progression from the point of generation to final pickup by EHS personnel.
References
- 1. Cytotoxic and Antitumor Activity of some Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
